molecular formula C23H31NO4 B12726934 Desvenlafaxine benzoate CAS No. 1147940-37-1

Desvenlafaxine benzoate

Katalognummer: B12726934
CAS-Nummer: 1147940-37-1
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: DGJCDBBBNQGOIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desvenlafaxine Benzoate (CAS 1147940-37-1), with the chemical name 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol benzoate, is a high-purity chemical reference standard designed for research and analytical applications . This compound is supplied with comprehensive characterization data compliant with regulatory guidelines. This compound is a salt form of the major active metabolite of venlafaxine and is supplied for use in analytical method development (AMD), method validation (AMV), and Quality Control (QC) applications to support Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical production . The product can be used as a reference standard, and traceability against pharmacopeial standards (USP, EP) can be provided based on feasibility . The parent compound, Desvenlafaxine, is a well-characterized Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) . Its mechanism of action involves the potentiation of serotonin and norepinephrine in the central nervous system through inhibition of their reuptake, with approximately 10 times greater potency for the serotonin transporter (SERT) than the norepinephrine transporter (NET) . This makes it a molecule of significant interest in neuroscience and pharmacology research. This compound is for Research Use Only and is not intended for human use .

Eigenschaften

CAS-Nummer

1147940-37-1

Molekularformel

C23H31NO4

Molekulargewicht

385.5 g/mol

IUPAC-Name

benzoic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol

InChI

InChI=1S/C16H25NO2.C7H6O2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;8-7(9)6-4-2-1-3-5-6/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-5H,(H,8,9)

InChI-Schlüssel

DGJCDBBBNQGOIR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Desvenlafaxine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of Desvenlafaxine (B1082) Benzoate (B1203000). Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder.[1][2] The benzoate salt offers specific physicochemical properties that are advantageous for pharmaceutical development.[3] This guide details a common synthetic pathway and outlines the analytical methodologies crucial for its characterization, adhering to stringent data presentation and procedural standards.

Synthesis of Desvenlafaxine Benzoate

The synthesis of this compound is a two-stage process: first, the preparation of the active pharmaceutical ingredient (API), Desvenlafaxine free base (also known as O-desmethylvenlafaxine), followed by its conversion to the benzoate salt.

1.1. Synthesis of Desvenlafaxine Free Base

Several routes exist for the synthesis of Desvenlafaxine. A prevalent method involves the O-demethylation of Venlafaxine.[4] An alternative, multi-step synthesis starting from p-hydroxyphenylacetic acid or a related precursor offers a pathway that avoids handling Venlafaxine directly.[5][6] A generalized pathway starting from 4-methoxyphenylacetonitrile (B141487) is outlined below.[7]

  • Condensation: 4-methoxyphenylacetonitrile reacts with cyclohexanone (B45756) in the presence of a strong base (e.g., sodium amide or an alkali metal alkoxide) to form 1-[cyano-1-(4-methoxyphenyl)methyl]cyclohexanol.[7]

  • Reduction & Demethylation: The resulting intermediate undergoes a series of reactions, including reduction of the nitrile group and demethylation of the methoxy (B1213986) group. One approach involves O-demethylation using reagents like L-selectride or dodecanethiol.[4][8] A subsequent reduction of the nitrile to an amine yields the core Desvenlafaxine structure.

  • N,N-Dimethylation: The primary amine is then converted to a tertiary amine via N,N-dimethylation, often using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or formaldehyde with a reducing agent like sodium triacetoxyborohydride, to yield Desvenlafaxine free base.

1.2. Salt Formation: Desvenlafaxine to this compound

The final step is the formation of the benzoate salt. This is an acid-base reaction where the basic Desvenlafaxine free base is reacted with benzoic acid.

  • Procedure: Desvenlafaxine free base is dissolved in a suitable organic solvent, such as acetone (B3395972) or isopropanol. A stoichiometric amount of benzoic acid, also dissolved in a suitable solvent, is added to the solution. The mixture is typically stirred, sometimes with gentle heating, to ensure complete reaction. The resulting this compound salt often precipitates out of the solution upon cooling or addition of an anti-solvent. The solid product is then isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of Desvenlafaxine Free Base cluster_1 Stage 2: Salt Formation Start 4-Methoxyphenyl acetonitrile + Cyclohexanone Intermediate 1-[Cyano-1-(4-methoxyphenyl) methyl]cyclohexanol Start->Intermediate Condensation ODV_Base Desvenlafaxine (O-desmethylvenlafaxine) Free Base Intermediate->ODV_Base Reduction & Demethylation & N,N-Dimethylation Final_Product Desvenlafaxine Benzoate ODV_Base->Final_Product Acid-Base Reaction (e.g., in Acetone) Benzoic_Acid Benzoic Acid Benzoic_Acid->Final_Product

Caption: General synthesis pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound. Key analytical techniques and their expected results are summarized below.

2.1. Physicochemical Properties

A summary of the fundamental physicochemical data for this compound is presented in Table 1.

PropertyValueReference
Chemical Name4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol benzoate[9][10]
Molecular FormulaC₂₃H₃₁NO₄[11][12]
Molecular Weight385.5 g/mol [11][12][13]
CAS Number1147940-37-1[9][12]
AppearanceCrystalline solid[3]
Aqueous Solubility>30 mg/mL at 25°C (reported as high as ~60 mg/mL)[3]

Table 1: Physicochemical Properties of this compound.

2.2. Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic methods are employed to confirm the chemical structure and assess the purity of the compound.

TechniquePurposeKey Parameters & Expected Results
HPLC Purity determination and AssayColumn: Zorbax CN (250x4.6 mm, 5µm) or equivalent C8/C18.[1][14] Mobile Phase: Methanol (B129727)/Acetonitrile and aqueous buffer (e.g., 0.1% TFA or phosphate (B84403) buffer).[1][14] Detection: UV at ~225 nm.[1] Result: A single major peak corresponding to Desvenlafaxine with a retention time characteristic of the method. Purity should be >99.5%.
Mass Spectrometry (MS) Molecular Weight ConfirmationMode: ESI+.[15] Result: A parent ion peak corresponding to the free base [M+H]⁺ at m/z 264.2.[15] The benzoate moiety is typically not observed as it is a salt.
¹H NMR Structural ElucidationExpected Signals (Desvenlafaxine): Aromatic protons of the phenol (B47542) ring, signals for the dimethylamino group, and aliphatic protons of the cyclohexyl ring. Expected Signals (Benzoate): Aromatic protons of the benzoate counter-ion.
FTIR Functional Group IdentificationCharacteristic peaks for O-H (hydroxyl), C-H (aliphatic/aromatic), C=O (benzoate carbonyl), and C-N (amine) functional groups.

Table 2: Spectroscopic and Chromatographic Characterization Data.

2.3. Solid-State Characterization

The solid-state properties of the API are critical for formulation development.

TechniquePurposeKey Parameters & Expected Results
Powder X-Ray Diffraction (PXRD) Crystalline Form IdentificationA crystalline form of this compound is characterized by a powder X-ray diffraction pattern with prominent peaks at approximately 5.4, 9.5, 10.7, 16.1, 16.6, 17.3, 18.0, 19.2, 20.4, 21.5, and 23.3 ± 0.2 degrees 2Θ.[3]
Differential Scanning Calorimetry (DSC) Thermal PropertiesProvides information on the melting point, phase transitions, and thermal stability of the crystalline salt.

Table 3: Solid-State Characterization Data.

Characterization_Workflow cluster_0 Identity & Structure Confirmation cluster_1 Purity & Assay cluster_2 Solid-State Properties MS Mass Spectrometry (Confirms MW) NMR NMR Spectroscopy (Confirms Structure) FTIR FTIR Spectroscopy (Confirms Functional Groups) HPLC HPLC-UV (Purity & Assay) PXRD PXRD (Crystallinity & Form) DSC DSC (Thermal Properties) Sample Synthesized This compound Sample->MS Sample->NMR Sample->FTIR Sample->HPLC Sample->PXRD Sample->DSC

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is for the determination of the purity of this compound by assessing the presence of any related substances.

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: Zorbax CN, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A filtered and degassed isocratic mixture, such as Methanol and 0.1% trifluoroacetic acid in water (70:30 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 225 nm.[1]

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.2 mg/mL.

  • Procedure: Inject the blank (mobile phase), a standard solution of known concentration, and the sample solution into the chromatograph. Record the chromatograms and calculate the area percentage of any impurities relative to the main Desvenlafaxine peak.

3.2. Powder X-Ray Diffraction (PXRD)

This protocol is used to identify the crystalline form of this compound.

  • Instrument: A standard powder X-ray diffractometer with Cu Kα radiation.

  • Sample Preparation: Gently powder the sample to ensure a uniform particle size. Pack the sample into the holder, ensuring a flat, even surface.

  • Instrument Settings:

    • Voltage/Current: e.g., 40 kV and 40 mA.

    • Scan Range (2θ): 3° to 40°.

    • Scan Speed: e.g., 2°/min.

  • Procedure: Place the sample holder in the diffractometer and initiate the scan. Process the resulting data to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the resulting pattern with reference data to confirm the crystalline form.[3]

3.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is for the definitive identification and confirmation of Desvenlafaxine.

  • LC System: A high-performance liquid chromatograph.

  • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Thermo-BDS Hypersil C8, 50 mm x 4.6 mm, 3 µm.[15]

  • Mobile Phase: Isocratic mixture of 5 mM ammonium (B1175870) acetate (B1210297) buffer and methanol (20:80, v/v).[15]

  • Flow Rate: 0.8 mL/min.[15]

  • Ionization Mode: ESI, Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: For Desvenlafaxine, monitor the transition of the precursor ion m/z 264.2 to the product ion m/z 58.1.[15]

  • Sample Preparation: Prepare a dilute solution of this compound in the mobile phase (e.g., 10 ng/mL).

  • Procedure: Inject the sample into the LC-MS/MS system. Confirm the presence of Desvenlafaxine by observing a peak at the correct retention time with the specified m/z transition.

This guide provides a foundational framework for the synthesis and rigorous characterization of this compound. The outlined protocols and data serve as a valuable resource for quality control, formulation development, and regulatory submissions within the pharmaceutical industry.

References

Polymorphism of Desvenlafaxine Benzoate: A Technical Guide to Its Characterization and Implications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desvenlafaxine (B1082), a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. The selection of a suitable salt form and the control of its solid-state properties, particularly polymorphism, are critical for ensuring consistent quality, stability, and bioavailability of the final drug product. This technical guide provides an in-depth analysis of the known polymorphic forms of desvenlafaxine benzoate (B1203000), a salt of desvenlafaxine. It details their physicochemical characterization, methods of preparation, and the significant implications of polymorphism on the therapeutic efficacy and manufacturability of desvenlafaxine-based pharmaceuticals. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of solid dosage forms of desvenlafaxine.

Introduction to Polymorphism in Pharmaceuticals

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[1] These different crystalline forms are known as polymorphs. Polymorphs of the same compound can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: Different lattice energies of polymorphs can lead to variations in their solubility, which in turn affects the dissolution rate and bioavailability of the drug.

  • Melting Point: Each polymorph has a unique melting point.

  • Stability: Polymorphs can have different chemical and physical stability. A metastable form may convert to a more stable form over time, which can impact the shelf-life and therapeutic effect of the drug product.

  • Mechanical Properties: Properties such as hardness, tabletability, and flowability can differ between polymorphs, affecting the manufacturing process of the final dosage form.

Given these potential differences, the identification, characterization, and control of polymorphism are critical aspects of pharmaceutical development.

Known Polymorphic Forms of Desvenlafaxine Benzoate

Currently, two distinct crystalline forms of this compound have been identified in the public domain. For clarity in this guide, they will be referred to as Form I and Form L .

Physicochemical Characterization

The primary techniques used to characterize the polymorphic forms of this compound are X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Table 1: X-Ray Powder Diffraction (XRPD) Data for this compound Polymorphs

2θ Angle (±0.2°) - Form I[2]2θ Angle (±0.2°) - Form L[3]
5.815.4
12.168.3
13.229.5
14.7410.7
15.6616.1
15.9016.6
16.1417.3
17.6518.0
19.4018.8
19.7319.2
19.8520.4
20.4621.5
22.4223.3
24.5323.9
24.8124.9
25.2328.3
26.6529.9
28.62

Table 2: Thermal Analysis Data for this compound Polymorphs

PolymorphAnalytical TechniqueObservation
Form LDifferential Scanning Calorimetry (DSC)Endothermic peak at 145.88°C[3]

Implications of Polymorphism on this compound Properties

The existence of different polymorphic forms of this compound has significant implications for its development as a pharmaceutical product.

Solubility and Bioavailability

The aqueous solubility of a drug is a key determinant of its oral bioavailability. While specific comparative solubility data for Form I and Form L is not publicly available, it is a well-established principle that different polymorphs can exhibit different solubilities. This compound has been reported to have an aqueous solubility of greater than 30 mg/mL, and more specifically, around 60 mg/mL at 25°C.[4]

The absolute oral bioavailability of desvenlafaxine has been determined to be approximately 80%.[5][6][7] It is crucial to note that this value is for the active moiety, desvenlafaxine, and was determined from studies using the succinate (B1194679) salt. While the bioavailability is not expected to change for the active drug itself, the rate and extent of absorption can be influenced by the dissolution rate of the specific salt and polymorphic form used in the formulation. A more soluble polymorph would be expected to have a faster dissolution rate, which could lead to a faster onset of action.

Stability and Manufacturing

The relative stability of polymorphs is a critical consideration. One polymorph may be thermodynamically more stable than another. The less stable (metastable) form may convert to the stable form during manufacturing or storage, especially in the presence of heat, humidity, or mechanical stress. Such a transformation can lead to changes in the drug product's physical properties, affecting its performance and shelf-life. Stability studies under various conditions, as guided by the International Council for Harmonisation (ICH), are essential to identify the most stable polymorph and to establish appropriate storage conditions.[8][9]

From a manufacturing perspective, different polymorphs can have different crystal habits and mechanical properties, such as flowability and compressibility. These differences can impact the uniformity of the blend and the consistency of the final dosage form, such as tablets.

Experimental Protocols

The following sections detail the general methodologies for the preparation and characterization of this compound polymorphs.

Preparation of this compound Polymorphs

Preparation of Crystalline Form L:

This process involves the reaction of desvenlafaxine free base with benzoic acid in an alcohol solvent.[1]

  • Dissolution: Dissolve (±)-desvenlafaxine free base in an alcohol (e.g., methanol (B129727) or isopropanol) at a ratio of 1-10 volumes of the solvent.

  • Reaction: Add benzoic acid to the solution. The reaction can be carried out at a temperature range of 10-100°C, preferably between 40-75°C.

  • Stirring: Stir the reaction mixture for approximately 30 to 75 minutes.

  • Isolation: Isolate the resulting solid by filtration.

  • Drying: Dry the isolated solid under vacuum.

The specific polymorph obtained can be influenced by the choice of solvent, temperature, and cooling rate.

Characterization Methods

4.2.1. X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying and differentiating crystalline forms.[10][11][12]

  • Principle: X-rays are diffracted by the crystal lattice of a solid material, producing a unique diffraction pattern for each crystalline structure.

  • Instrumentation: A powder diffractometer equipped with a copper (Cu) Kα radiation source is typically used.

  • Sample Preparation: The sample is finely powdered to ensure random orientation of the crystallites.

  • Data Collection: The diffraction pattern is typically collected over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is used to identify the characteristic peaks of each polymorph.

4.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and heat of fusion.[13][14]

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into an aluminum pan and sealed.

  • Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The resulting thermogram shows endothermic or exothermic events, such as melting or crystallization.

4.2.3. Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material and to quantify the amount of volatile components, such as water or residual solvents.[15]

  • Principle: TGA measures the change in mass of a sample as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample is placed in a tared pan.

  • Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The resulting curve shows the percentage of weight loss versus temperature.

Visualizations

Signaling Pathway of Desvenlafaxine

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). It exerts its therapeutic effect by blocking the reuptake of these neurotransmitters in the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.[16][17][18][19][20]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron Vesicle Vesicle (Serotonin & Norepinephrine) Serotonin Serotonin Vesicle->Serotonin Release Norepinephrine (B1679862) Norepinephrine Vesicle->Norepinephrine Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Synaptic Cleft Synaptic Cleft Serotonin->SERT Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Binds Norepinephrine->NET Reuptake Norepinephrine->Receptors Binds Desvenlafaxine Desvenlafaxine Desvenlafaxine->SERT Blocks Desvenlafaxine->NET Blocks Postsynaptic Neuron Postsynaptic Neuron Receptors->Postsynaptic Neuron Signal Transduction cluster_synthesis Polymorph Screening & Synthesis cluster_characterization Solid-State Characterization cluster_evaluation Physicochemical & Biopharmaceutical Evaluation cluster_selection Lead Polymorph Selection Synthesis Synthesis of This compound Screening Crystallization from Various Solvents & Conditions Synthesis->Screening XRPD X-Ray Powder Diffraction (XRPD) Screening->XRPD DSC Differential Scanning Calorimetry (DSC) Screening->DSC TGA Thermogravimetric Analysis (TGA) Screening->TGA Spectroscopy Vibrational Spectroscopy (FTIR/Raman) Screening->Spectroscopy Solubility Solubility & Dissolution Studies XRPD->Solubility Stability Stability Studies (ICH Conditions) DSC->Stability TGA->Stability Spectroscopy->Solubility Bioavailability In vivo / In vitro Bioavailability Assessment Solubility->Bioavailability Selection Selection of Optimal Polymorph for Drug Product Development Solubility->Selection Stability->Selection Bioavailability->Selection cluster_properties Physicochemical Properties cluster_implications Implications for Drug Product Polymorphism Polymorphism of This compound (e.g., Form I vs. Form L) Solubility Solubility & Dissolution Rate Polymorphism->Solubility Stability Thermodynamic & Physical Stability Polymorphism->Stability Mechanical Mechanical Properties (Flow, Compression) Polymorphism->Mechanical Bioavailability Bioavailability & Pharmacokinetics Solubility->Bioavailability ShelfLife Product Shelf-Life & Stability Stability->ShelfLife Manufacturing Manufacturing Process (e.g., Tableting) Mechanical->Manufacturing Efficacy Clinical Efficacy & Safety Bioavailability->Efficacy Manufacturing->Efficacy ShelfLife->Efficacy

References

Desvenlafaxine Benzoate: A Technical Guide to Neuroreceptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine (B1082), the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2][3] Its therapeutic efficacy is primarily attributed to its high affinity for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, leading to an increase in the synaptic concentrations of these neurotransmitters.[4][5] This technical guide provides an in-depth overview of the neuroreceptor binding affinity of desvenlafaxine benzoate, presenting quantitative data, detailed experimental protocols for binding assays, and visualizations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Serotonin and Norepinephrine Reuptake Inhibition

Desvenlafaxine exerts its antidepressant effects by binding to and inhibiting the serotonin and norepinephrine transporters.[5] This blockage of reuptake results in a higher concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[5] In vitro studies have demonstrated that desvenlafaxine is approximately ten times more potent at inhibiting serotonin reuptake than norepinephrine reuptake.[6]

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle with 5-HT & NE 5HT_NE 5-HT & NE Presynaptic_Vesicle->5HT_NE Release SERT SERT NET NET 5HT_NE->SERT Reuptake 5HT_NE->NET Reuptake Postsynaptic_Receptor Postsynaptic Receptors 5HT_NE->Postsynaptic_Receptor Binding Desvenlafaxine Desvenlafaxine Desvenlafaxine->SERT Inhibits Desvenlafaxine->NET Inhibits

Caption: Mechanism of Desvenlafaxine Action

Quantitative Neuroreceptor Binding Affinity

The binding affinity of desvenlafaxine for various neuroreceptors and transporters has been quantified using in vitro radioligand binding assays. The data, presented as inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values, are summarized below. A lower Ki value indicates a higher binding affinity. For comparative purposes, data for the parent compound, venlafaxine, are also included.

TargetDesvenlafaxine (Ki, nM)Desvenlafaxine (IC50, nM)Venlafaxine (Ki, nM)Reference(s)
Serotonin Transporter (SERT) 40.2 ± 1.647.3 ± 19.482[7][8][9]
Norepinephrine Transporter (NET) 558.4 ± 121.6531.3 ± 113.02480[7][8][9]
Dopamine Transporter (DAT) >10,00062% inhibition at 100 µM-[8][9]
Muscarinic-Cholinergic Receptors No significant affinity-No significant affinity[4]
H1-Histaminergic Receptors No significant affinity-No significant affinity[4]
α1-Adrenergic Receptors No significant affinity-No significant affinity[4]

Data are presented as mean ± standard error of the mean where available.

Experimental Protocols: Radioligand Binding Assays

The determination of desvenlafaxine's binding affinity for SERT and NET is typically achieved through competitive radioligand binding assays. These assays measure the ability of desvenlafaxine to displace a specific high-affinity radioligand from its target transporter.

General Workflow

The general workflow for a competitive radioligand binding assay involves the preparation of a cell membrane suspension containing the transporter of interest, incubation with a radioligand and the test compound (desvenlafaxine), separation of bound and free radioligand, and quantification of radioactivity.

Start Start: Cell Culture (e.g., HEK293 with hSERT/hNET) Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Desvenlafaxine) Membrane_Prep->Incubation Filtration Filtration (Separate Bound from Free Radioligand) Incubation->Filtration Washing Washing (Remove Non-specifically Bound Radioligand) Filtration->Washing Quantification Quantification (Scintillation Counting) Washing->Quantification Analysis Data Analysis (IC50 & Ki Calculation) Quantification->Analysis End End Analysis->End

Caption: Competitive Radioligand Binding Assay Workflow
Detailed Methodology for SERT Binding Assay

  • Cell Line and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured to confluency. The cells are then harvested and homogenized in an ice-cold assay buffer. The homogenate undergoes centrifugation to pellet the cell membranes, which are then resuspended in fresh assay buffer. The protein concentration of the membrane preparation is determined.[3]

  • Radioligand: [³H]Citalopram is commonly used as the radioligand due to its high affinity and selectivity for SERT.[3]

  • Assay Procedure:

    • In a 96-well microplate, reactions are set up in triplicate.

    • For total binding, the assay buffer, [³H]citalopram, and the cell membrane suspension are added to the wells.

    • For non-specific binding, a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) is included in the reaction mixture.[3]

    • For the competition assay, serial dilutions of desvenlafaxine are added to the wells along with the cell membrane preparation and [³H]citalopram at a concentration near its dissociation constant (Kd).

    • The plate is incubated, typically at room temperature (around 25°C), for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Quantification: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are washed with ice-cold wash buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for desvenlafaxine is determined by non-linear regression analysis of the competition curve. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

Detailed Methodology for NET Binding Assay
  • Cell Line and Membrane Preparation: Similar to the SERT assay, cell membranes are prepared from a stable cell line, such as HEK-293 or Chinese Hamster Ovary (CHO) cells, expressing the human norepinephrine transporter (hNET).[1]

  • Radioligand: [³H]Nisoxetine is a commonly used radioligand for NET binding assays.[1]

  • Assay Procedure:

    • The assay is performed in a 96-well microplate.

    • Total binding wells contain assay buffer, [³H]nisoxetine, and the hNET membrane suspension.

    • Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor, such as 10 µM Desipramine.[1]

    • For the competitive binding curve, varying concentrations of desvenlafaxine are incubated with [³H]nisoxetine and the hNET membrane suspension. The concentration of [³H]nisoxetine is kept close to its Kd for NET.

    • Incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.[1]

  • Filtration and Quantification: The separation of bound and free radioligand and the quantification of radioactivity are performed as described for the SERT assay.

  • Data Analysis: The IC50 and Ki values for desvenlafaxine at the norepinephrine transporter are calculated using the same principles and equations as for the SERT assay.

Conclusion

The neuroreceptor binding profile of desvenlafaxine is characterized by a high affinity for the serotonin transporter and a moderate affinity for the norepinephrine transporter, with negligible interaction with other neuroreceptors. This selective dual reuptake inhibition is the primary mechanism underlying its therapeutic effects in the treatment of major depressive disorder. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology.

References

Preclinical Pharmacology of Desvenlafaxine Benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desvenlafaxine (B1082), the major active metabolite of venlafaxine (B1195380), is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD). This technical guide provides a comprehensive overview of the preclinical pharmacology of desvenlafaxine benzoate (B1203000), focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile in non-clinical studies. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the preclinical evaluation of this compound.

Introduction

Desvenlafaxine is a structurally novel antidepressant that exerts its therapeutic effects through the potent and selective inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake.[1][2] Unlike its parent compound, venlafaxine, desvenlafaxine has a more straightforward metabolic profile, which may offer advantages in terms of drug-drug interactions.[2] This guide delves into the core preclinical data that have characterized the pharmacological properties of desvenlafaxine.

Mechanism of Action

The primary mechanism of action of desvenlafaxine is the potentiation of serotonergic and noradrenergic neurotransmission in the central nervous system through the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1]

In Vitro Transporter Binding and Reuptake Inhibition

Preclinical studies using competitive radioligand binding assays have demonstrated that desvenlafaxine has a high affinity for the human serotonin transporter and a moderate affinity for the human norepinephrine transporter.[2][3] Its affinity for the human dopamine (B1211576) transporter is weak.[2][3] Functional assays measuring the inhibition of neurotransmitter uptake confirm that desvenlafaxine is a potent inhibitor of both serotonin and norepinephrine reuptake.[3] Desvenlafaxine is approximately 10-fold more potent at inhibiting serotonin uptake than norepinephrine uptake.[2]

dot

cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Desvenlafaxine Desvenlafaxine SERT SERT Desvenlafaxine->SERT Inhibition NET NET Desvenlafaxine->NET Inhibition Serotonin 5-HT SERT->Serotonin Reuptake Norepinephrine NE NET->Norepinephrine Reuptake 5HT_Receptor 5-HT Receptors NE_Receptor NE Receptors Serotonin->5HT_Receptor Norepinephrine->NE_Receptor

Caption: Mechanism of action of Desvenlafaxine in the synaptic cleft.

Receptor Binding Profile

In vitro studies have shown that desvenlafaxine lacks significant affinity for a wide range of other receptors, including muscarinic-cholinergic, H1-histaminergic, and α1-adrenergic receptors.[1] It also does not exhibit monoamine oxidase (MAO) inhibitory activity.[1] This selective profile contributes to its favorable side-effect profile compared to older classes of antidepressants.

Data Presentation: Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of desvenlafaxine.

Table 1: In Vitro Transporter Binding Affinities and Functional Inhibition

TargetSpeciesAssay TypeParameterValueReference(s)
Serotonin Transporter (SERT)HumanRadioligand BindingKi40.2 ± 1.6 nM[3]
Norepinephrine Transporter (NET)HumanRadioligand BindingKi558.4 ± 121.6 nM[3]
Dopamine Transporter (DAT)HumanRadioligand Binding% Inhibition @ 100 µM62%[3]
Serotonin Transporter (SERT)Human[3H]5-HT UptakeIC5047.3 ± 19.4 nM[3]
Norepinephrine Transporter (NET)Human[3H]NE UptakeIC50531.3 ± 113.0 nM[3]

Table 2: Preclinical Pharmacokinetic Parameters in Rats

SpeciesDoseRouteCmax (µM)Tmax (h)t1/2 (h)Brain/Plasma RatioReference(s)
Sprague-Dawley Rat (Ovariectomized)30 mg/kgOral7.0 (Plasma)0.53.0 (Plasma)1.7[4]
10.8 (Brain)0.52.1 (Brain)
9.5 (Hypothalamus)0.52.5 (Hypothalamus)

Table 3: In Vitro Metabolism of Desvenlafaxine

Metabolic PathwayPrimary Enzyme(s)ContributionReference(s)
GlucuronidationUGT IsoformsMajor[1]
Oxidative Metabolism (N-demethylation)CYP3A4Minor[1]

Table 4: In Vitro Cytochrome P450 (CYP) Inhibition Profile

CYP IsozymeInhibitionIC50 / KiReference(s)
CYP1A2Weak~130 µM
CYP2A6No significant inhibition>100 µM[5]
CYP2C8No significant inhibition>100 µM[5]
CYP2C9No significant inhibition>100 µM[5]
CYP2C19No significant inhibition>100 µM[5]
CYP2D6No significant inhibition>100 µM[5]
CYP3A4No significant inhibition>100 µM[5]

Experimental Protocols

In Vitro Transporter Binding and Reuptake Assays

Objective: To determine the binding affinity (Ki) and functional inhibitory potency (IC50) of desvenlafaxine at human serotonin and norepinephrine transporters.

Methodology: Competitive Radioligand Binding Assay [3][6]

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human SERT or NET are cultured under standard conditions. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay:

    • For hSERT: Membranes are incubated with a specific radioligand (e.g., [3H]-citalopram) and varying concentrations of desvenlafaxine in a suitable buffer.

    • For hNET: Membranes are incubated with a specific radioligand (e.g., [3H]-nisoxetine) and varying concentrations of desvenlafaxine.

  • Incubation: The reaction mixtures are incubated to allow for binding equilibrium to be reached.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Methodology: Neurotransmitter Uptake Inhibition Assay [3]

  • Cell Culture: HEK293 cells expressing hSERT or hNET are grown in appropriate culture plates.

  • Uptake Assay:

    • Cells are pre-incubated with varying concentrations of desvenlafaxine.

    • The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([3H]-5-HT for hSERT or [3H]-NE for hNET).

  • Incubation: The cells are incubated for a short period to allow for neurotransmitter uptake.

  • Termination and Lysis: The uptake is terminated by washing with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled neurotransmitter.

  • Detection and Analysis: The amount of radioactivity in the cell lysate is measured by liquid scintillation counting. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

In Vivo Microdialysis

Objective: To measure the effect of desvenlafaxine on extracellular levels of serotonin and norepinephrine in the rat brain.

Methodology: [3][4][7][8]

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting a specific brain region (e.g., hypothalamus or prefrontal cortex).

  • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Desvenlafaxine is administered systemically (e.g., subcutaneously or orally).

  • Post-Dosing Sampling: Dialysate collection continues for several hours after drug administration.

  • Neurotransmitter Analysis: The concentrations of serotonin and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration.

dot

Start Start In_Vitro_Screening In Vitro Screening (Binding & Uptake Assays) Start->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_PK In Vivo Pharmacokinetics (Rodent) Lead_Identification->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (Microdialysis) In_Vivo_PK->In_Vivo_PD Behavioral_Models Behavioral Models (Forced Swim, Tail Suspension) In_Vivo_PD->Behavioral_Models Safety_Pharmacology Safety Pharmacology & Toxicology Behavioral_Models->Safety_Pharmacology Clinical_Trials Proceed to Clinical Trials Safety_Pharmacology->Clinical_Trials

Caption: Preclinical evaluation workflow for a novel antidepressant.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical studies in rats demonstrate that desvenlafaxine is rapidly absorbed following oral administration, with peak plasma and brain concentrations reached within approximately 30 minutes.[4] It exhibits good brain penetration, with brain-to-plasma ratios greater than one.[4]

The primary metabolic pathway for desvenlafaxine is conjugation via UDP-glucuronosyltransferase (UGT) isoforms.[1] A minor pathway involves oxidative metabolism (N-demethylation) mediated by CYP3A4.[1] Importantly, the CYP2D6 metabolic pathway is not significantly involved in the metabolism of desvenlafaxine, which distinguishes it from venlafaxine.[1]

Elimination is primarily through the kidneys, with a significant portion of the drug excreted unchanged in the urine.[1][2]

Cytochrome P450 Inhibition

In vitro studies using human liver microsomes have shown that desvenlafaxine is a weak inhibitor of CYP enzymes, with IC50 or Ki values generally greater than 100 µM.[5] This suggests a low potential for clinically significant drug-drug interactions mediated by CYP inhibition.

Pharmacodynamics

In vivo microdialysis studies in the hypothalamus of ovariectomized rats have shown that a 30 mg/kg subcutaneous dose of desvenlafaxine, in the presence of a 5-HT1A antagonist, significantly increases extracellular serotonin levels by 225% within one hour.[4] Norepinephrine levels were also increased by 44% at three hours post-dosing, while dopamine levels remained unchanged.[4] These findings confirm the dual mechanism of action of desvenlafaxine in vivo.

Preclinical Efficacy in Animal Models of Depression

While specific quantitative data for desvenlafaxine in the forced swim test and tail suspension test were not available in the reviewed literature, the established efficacy of SNRI-class antidepressants in these models is well-documented. These models are used to assess the antidepressant-like activity of compounds by measuring the duration of immobility in response to an inescapable stressor. Antidepressants typically reduce the immobility time, reflecting an increase in escape-oriented behavior.

dot

Desvenlafaxine Desvenlafaxine Dual_Inhibition Dual Inhibition of SERT and NET Desvenlafaxine->Dual_Inhibition Increased_Neurotransmitters Increased Extracellular Serotonin & Norepinephrine Dual_Inhibition->Increased_Neurotransmitters Enhanced_Signaling Enhanced Postsynaptic Receptor Signaling Increased_Neurotransmitters->Enhanced_Signaling Therapeutic_Effect Antidepressant Therapeutic Effect Enhanced_Signaling->Therapeutic_Effect

Caption: Logical relationship of Desvenlafaxine's mechanism to effect.

Safety Pharmacology

Non-clinical safety pharmacology studies are a critical component of the preclinical evaluation of any new drug candidate. While detailed proprietary safety pharmacology data are not publicly available, the overall preclinical profile of desvenlafaxine has supported its clinical development and approval for the treatment of MDD.

Conclusion

The preclinical pharmacological profile of desvenlafaxine benzoate establishes it as a potent and selective serotonin-norepinephrine reuptake inhibitor. Its high affinity for SERT and moderate affinity for NET, coupled with its ability to increase extracellular levels of both neurotransmitters in vivo, provides a clear mechanism for its antidepressant effects. The pharmacokinetic profile of desvenlafaxine is characterized by good brain penetration and a metabolic pathway that is less dependent on the CYP2D6 enzyme system compared to its parent compound, venlafaxine, suggesting a lower potential for certain drug-drug interactions. The data summarized in this technical guide provide a solid foundation for understanding the preclinical properties of desvenlafaxine and support its clinical use in the treatment of major depressive disorder. This comprehensive overview serves as a valuable resource for scientists and researchers in the field of neuropsychopharmacology and drug development.

References

In Vitro Serotonergic and Noradrenergic Activity of Desvenlafaxine Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of major depressive disorder.[1][2] Its therapeutic efficacy is attributed to its potent inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the synaptic availability of these neurotransmitters.[3][4] This technical guide provides an in-depth overview of the in vitro serotonergic and noradrenergic activity of Desvenlafaxine benzoate (B1203000), presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant biological pathways.

Quantitative Pharmacological Data

The in vitro activity of Desvenlafaxine has been characterized through various binding and reuptake inhibition assays. The following tables summarize the key quantitative data for its interaction with human serotonin and norepinephrine transporters.

Table 1: Binding Affinity of Desvenlafaxine for Human Serotonin and Norepinephrine Transporters

TransporterRadioligandK_i_ (nM)Reference
Human Serotonin Transporter (hSERT)[³H]Citalopram40.2 ± 1.6[5][6]
Human Norepinephrine Transporter (hNET)[³H]Nisoxetine558.4 ± 121.6[5][6]

K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a transporter. Lower K_i_ values indicate higher affinity.

Table 2: Reuptake Inhibition Potency of Desvenlafaxine at Human Serotonin and Norepinephrine Transporters

TransporterSubstrateIC_50_ (nM)Reference
Human Serotonin Transporter (hSERT)[³H]Serotonin ([³H]5-HT)47.3 ± 19.4[5][6]
Human Norepinephrine Transporter (hNET)[³H]Norepinephrine ([³H]NE)531.3 ± 113.0[5][6]

IC_50_ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of neurotransmitter uptake by 50%.

Desvenlafaxine exhibits a higher affinity and inhibitory potency for the serotonin transporter compared to the norepinephrine transporter, with an approximate 10-fold greater potency for serotonin uptake inhibition.[2] It displays weak affinity for the dopamine (B1211576) transporter.[5][7]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the serotonergic and noradrenergic activity of Desvenlafaxine.

Radioligand Binding Assay for SERT and NET

This assay determines the binding affinity (K_i_) of Desvenlafaxine for the serotonin and norepinephrine transporters.

a. Materials and Reagents:

  • Cell Membranes: Membranes from cell lines stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) (e.g., HEK293 or CHO cells).

  • Radioligands: [³H]Citalopram for SERT or [³H]Nisoxetine for NET.

  • Test Compound: Desvenlafaxine benzoate.

  • Reference Compound: A known high-affinity ligand for the respective transporter (e.g., Fluoxetine for SERT, Desipramine for NET) for determination of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filter mats.

  • Cell harvester and liquid scintillation counter.

b. Procedure:

  • Membrane Preparation:

    • Culture cells expressing hSERT or hNET to confluency.

    • Harvest cells and centrifuge.

    • Wash the cell pellet with ice-cold Assay Buffer.

    • Resuspend the pellet in Assay Buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh Assay Buffer and determine the protein concentration.

  • Binding Assay:

    • Prepare serial dilutions of Desvenlafaxine in Assay Buffer.

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Assay Buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Reference compound, radioligand, and membrane preparation.

      • Test Compound: Desvenlafaxine dilution, radioligand, and membrane preparation.

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter.

    • Count the radioactivity using a liquid scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the Desvenlafaxine concentration.

  • Determine the IC_50_ value from the resulting dose-response curve using non-linear regression.

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

This assay measures the functional potency (IC_50_) of Desvenlafaxine in inhibiting the reuptake of serotonin and norepinephrine into cells.

a. Materials and Reagents:

  • Cell Line: A suitable cell line endogenously or recombinantly expressing hSERT or hNET (e.g., JAR cells, SK-N-BE(2)C cells, or transfected HEK293 cells).[8]

  • Radiolabeled Substrates: [³H]Serotonin ([³H]5-HT) or [³H]Norepinephrine ([³H]NE).

  • Test Compound: this compound.

  • Reference Inhibitor: A known potent inhibitor for the respective transporter (e.g., Citalopram for SERT, Desipramine for NET) for determination of non-specific uptake.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.

  • Wash Buffer: Ice-cold KRH buffer.

  • Lysis Buffer: Typically contains a detergent like Triton X-100.

  • Scintillation Cocktail.

  • 96-well cell culture plates and liquid scintillation counter.

b. Procedure:

  • Cell Culture:

    • Plate the cells in 96-well plates and allow them to grow to a confluent monolayer.

  • Uptake Assay:

    • Wash the cells with pre-warmed Uptake Buffer.

    • Pre-incubate the cells with various concentrations of Desvenlafaxine or the reference inhibitor in Uptake Buffer for a defined period (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake by adding the radiolabeled substrate ([³H]5-HT or [³H]NE) to each well.

    • Incubate for a short, linear uptake period (e.g., 5-15 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold Wash Buffer.

    • Lyse the cells by adding Lysis Buffer and shaking.

  • Radioactivity Counting:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

c. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of the reference inhibitor) from the total uptake.

  • Plot the percentage of inhibition of specific uptake against the logarithm of the Desvenlafaxine concentration.

  • Determine the IC_50_ value from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathways and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the mechanism of action of Desvenlafaxine.

Serotonergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin_Vesicle Serotonin (5-HT) in Vesicles Five_HTP->Serotonin_Vesicle AADC Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Desvenlafaxine Desvenlafaxine Desvenlafaxine->SERT Inhibition Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Postsynaptic_Receptor->Postsynaptic_Effect Signal Transduction

Caption: Serotonergic signaling pathway and the inhibitory action of Desvenlafaxine.

Noradrenergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH Dopamine Dopamine DOPA->Dopamine DDC NE_Vesicle Norepinephrine (NE) in Vesicles Dopamine->NE_Vesicle VMAT2/DBH NE_Synapse NE NE_Vesicle->NE_Synapse Release NET NET Desvenlafaxine Desvenlafaxine Desvenlafaxine->NET Inhibition NE_Synapse->NET Reuptake Postsynaptic_Receptor Adrenergic Receptors NE_Synapse->Postsynaptic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Postsynaptic_Receptor->Postsynaptic_Effect Signal Transduction

Caption: Noradrenergic signaling pathway and the inhibitory action of Desvenlafaxine.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (hSERT/hNET expressing) Membrane_Prep Membrane Preparation (for Binding Assay) Cell_Culture->Membrane_Prep Incubation Incubation (Membranes/Cells + Radioligand/Substrate + Desvenlafaxine) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Buffers, Desvenlafaxine) Reagent_Prep->Incubation Separation Separation of Bound/Unbound (Filtration) Incubation->Separation Detection Detection (Scintillation Counting) Separation->Detection Data_Processing Data Processing (Calculate Specific Binding/Uptake) Detection->Data_Processing Curve_Fitting Curve Fitting (Dose-Response Curve) Data_Processing->Curve_Fitting Parameter_Determination Parameter Determination (IC50, Ki) Curve_Fitting->Parameter_Determination

Caption: General experimental workflow for in vitro characterization of Desvenlafaxine.

Logical Relationship of Dual Mechanism

Dual_Mechanism cluster_targets Molecular Targets cluster_effects Primary Pharmacological Effects Desvenlafaxine Desvenlafaxine SERT Serotonin Transporter (SERT) Desvenlafaxine->SERT Inhibition NET Norepinephrine Transporter (NET) Desvenlafaxine->NET Inhibition Serotonin_Increase Increased Synaptic Serotonin SERT->Serotonin_Increase Norepinephrine_Increase Increased Synaptic Norepinephrine NET->Norepinephrine_Increase Therapeutic_Effect Therapeutic Effect (Antidepressant Action) Serotonin_Increase->Therapeutic_Effect Norepinephrine_Increase->Therapeutic_Effect

Caption: Logical relationship of Desvenlafaxine's dual inhibitory mechanism.

Conclusion

The in vitro pharmacological profile of this compound is characterized by a potent and selective inhibition of the serotonin and norepinephrine transporters. Its higher affinity for SERT over NET underlies its classification as an SNRI. The data and methodologies presented in this guide provide a comprehensive technical resource for researchers and professionals involved in the study and development of antidepressant therapeutics. The provided visualizations offer a clear understanding of the molecular mechanisms and experimental approaches central to the characterization of Desvenlafaxine's in vitro activity.

References

Crystalline Structure of Desvenlafaxine Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystalline structure of Desvenlafaxine (B1082) benzoate (B1203000), an active pharmaceutical ingredient (API). The document outlines the known polymorphic forms, their characterization data, and detailed experimental protocols for their analysis. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and characterization of this compound.

Introduction to the Crystalline State of Desvenlafaxine Benzoate

Desvenlafaxine, the O-desmethylated major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI). The benzoate salt of Desvenlafaxine has been the subject of crystallographic studies to identify and characterize its solid-state forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development, as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.

This guide details the crystallographic and thermal properties of known crystalline forms of this compound, providing a foundational understanding for solid-state chemistry and formulation development.

Known Crystalline Forms of this compound

Currently, two distinct crystalline forms of this compound have been identified in the public domain, primarily through patent literature. These forms are designated herein as Form L and Form II.

Crystalline Form L

A specific crystalline form of (±)-desvenlafaxine benzoate, designated as Form L, has been characterized.[1][2]

Crystalline Form II

Another crystalline form of this compound has been identified with a distinct X-ray powder diffraction pattern.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the known crystalline forms of this compound for ease of comparison.

Table 1: X-Ray Powder Diffraction (XRPD) Data for Crystalline Forms of this compound

Form L[1][2]Form II[3]
2θ (±0.2°) 2θ (±0.2°)
5.45.4
8.39.5
9.510.7
10.716.1
16.116.6
16.617.3
17.318.0
18.019.2
18.820.4
19.221.5
20.423.3
21.524.9
23.328.3
23.929.9
24.9
28.3
29.9

Table 2: Thermal Analysis Data for Crystalline Form L of this compound

Thermal Analysis TechniqueParameterValueReference
Differential Scanning Calorimetry (DSC)Endothermic Peak145.88 °C[1][2]
Melting Range147 °C to 149 °C[1][2]
Thermogravimetric Analysis (TGA)Weight Loss (20 to 250 °C at 10 °C/minute)0.546%[1][2]

Experimental Protocols

This section provides detailed methodologies for the preparation and analysis of crystalline this compound.

Preparation of Crystalline Form L

A reported method for the preparation of crystalline Form L of (±)-desvenlafaxine benzoate involves the following steps[1][2]:

  • Provide a solution of (±)-desvenlafaxine free base in an alcohol solvent.

  • Add benzoic acid to the solution.

  • Heat the mixture.

  • Isolate the resulting solid.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and to determine the characteristic diffraction peaks.

Methodology:

  • Sample Preparation: A small amount of the this compound powder is gently ground to ensure a random orientation of the crystals. The powder is then packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer is used.

  • Data Collection:

    • X-ray Source: CuKα radiation (λ = 1.5406 Å).[4]

    • Voltage and Current: Operated at 40 kV and 40 mA.[4]

    • Scan Range (2θ): 5° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 1°/minute.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions of the diffraction peaks.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the crystalline form.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[5]

  • Instrumentation: A calibrated differential scanning calorimeter is used.

  • Experimental Conditions:

    • Heating Rate: A linear heating rate of 10 °C/minute is typically applied.[5]

    • Temperature Range: The sample is heated from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 200 °C).

    • Atmosphere: A constant purge of an inert gas, such as nitrogen, is maintained at a flow rate of 50 mL/minute.

  • Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature and the peak maximum of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and determine the presence of volatile materials such as solvents or water.[6][7]

Methodology:

  • Sample Preparation: A sample of approximately 5-10 mg is placed in a tared TGA pan.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Experimental Conditions:

    • Heating Rate: The sample is heated at a constant rate, typically 10 °C/minute.[6]

    • Temperature Range: The analysis is performed over a temperature range relevant to the stability of the compound (e.g., 25 °C to 300 °C).

    • Atmosphere: An inert atmosphere, such as nitrogen, is maintained with a typical purge rate.

  • Data Analysis: The TGA curve, which plots the percentage of weight loss against temperature, is analyzed to identify the temperatures at which weight loss occurs and the magnitude of the loss.[6]

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the crystalline form, which provides information about its molecular structure and bonding.

Methodology:

  • Sample Preparation: The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[8] A small amount of the powder is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared spectrometer equipped with an ATR accessory.

  • Data Collection:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.[9]

    • Resolution: A resolution of 4 cm⁻¹ is commonly used.

    • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting FTIR spectrum, a plot of absorbance or transmittance versus wavenumber, is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of crystalline pharmaceutical materials.

PolymorphScreeningWorkflow cluster_0 Crystallization Experiments cluster_1 Solid-State Characterization cluster_2 Data Analysis and Form Identification SolventEvaporation Solvent Evaporation XRPD X-Ray Powder Diffraction (XRPD) SolventEvaporation->XRPD CoolingCrystallization Cooling Crystallization CoolingCrystallization->XRPD AntiSolventAddition Anti-Solvent Addition AntiSolventAddition->XRPD SlurryConversion Slurry Conversion SlurryConversion->XRPD IdentifyNewForms Identify New Crystalline Forms XRPD->IdentifyNewForms DSC Differential Scanning Calorimetry (DSC) DetermineProperties Determine Physicochemical Properties DSC->DetermineProperties TGA Thermogravimetric Analysis (TGA) TGA->DetermineProperties FTIR FTIR Spectroscopy FTIR->DetermineProperties IdentifyNewForms->DSC IdentifyNewForms->TGA IdentifyNewForms->FTIR SelectCandidate Select Candidate Form DetermineProperties->SelectCandidate

General workflow for polymorph screening of an active pharmaceutical ingredient.

AnalyticalTechniqueRelationship cluster_techniques Analytical Techniques cluster_properties Measured Properties DesvenlafaxineBenzoate This compound (Crystalline Solid) XRPD XRPD DesvenlafaxineBenzoate->XRPD Analyzed by DSC DSC DesvenlafaxineBenzoate->DSC Analyzed by TGA TGA DesvenlafaxineBenzoate->TGA Analyzed by FTIR FTIR DesvenlafaxineBenzoate->FTIR Analyzed by CrystalStructure Crystal Structure (Peak Positions) XRPD->CrystalStructure Determines ThermalTransitions Thermal Transitions (Melting Point) DSC->ThermalTransitions Determines ThermalStability Thermal Stability (Weight Loss) TGA->ThermalStability Determines MolecularVibrations Molecular Vibrations (Functional Groups) FTIR->MolecularVibrations Determines

Relationship between analytical techniques and the properties determined for this compound.

References

Desvenlafaxine Benzoate: A Technical Guide to Solubility and pKa Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of desvenlafaxine (B1082) benzoate (B1203000), focusing on its solubility and pKa. The following sections present quantitative data, detailed experimental protocols for characterization, and visual representations of the analytical workflows. This information is critical for formulation development, analytical method development, and understanding the biopharmaceutical behavior of this active pharmaceutical ingredient.

Physicochemical Properties of Desvenlafaxine and its Salts

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] It is a weakly basic compound with two ionizable groups: a tertiary amine and a phenolic hydroxyl group. These functional groups dictate its pKa and influence its solubility, which in turn affects its dissolution and absorption characteristics. The benzoate salt of desvenlafaxine offers specific physicochemical properties that can be advantageous in pharmaceutical formulations.

Quantitative Data Summary

The solubility and pKa values for desvenlafaxine and its common salt forms are summarized in the tables below for easy comparison.

Table 1: Solubility of Desvenlafaxine Salts

CompoundSolventSolubilityTemperature (°C)
Desvenlafaxine BenzoateWater~ 60 mg/mL[2]25
Desvenlafaxine Succinate (B1194679)Water~ 35 mg/mL[2]25
Desvenlafaxine SuccinateEthanol~ 2 mg/mL[3]Not Specified
Desvenlafaxine SuccinateDMSO~ 3 mg/mL[3]Not Specified
Desvenlafaxine SuccinateDimethyl Formamide~ 5 mg/mL[3]Not Specified
Desvenlafaxine (Free Base)0.1N Hydrochloric Acid31 mg/mL[4]Not Specified

Table 2: pKa Values of Desvenlafaxine

Ionizable GroupEstimated pKa[5]Experimental pKa[6]
Tertiary Amine9.458.34
Phenolic Hydroxyl10.6610.11

Experimental Protocols

The following sections detail the methodologies for determining the aqueous solubility and pKa of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the principles of the shake-flask method, a standard technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

  • This compound powder

  • Purified water (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a fixed volume of purified water (e.g., 10 mL). The excess solid should be clearly visible.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of desvenlafaxine.

  • Data Analysis: Calculate the solubility in mg/mL from the determined concentration and the dilution factor. The mean of replicate measurements should be reported.

Solubility_Determination_Workflow A Add excess this compound to water B Equilibrate in temperature-controlled shaker A->B 24-48 hours C Centrifuge to separate solid and liquid phases B->C D Filter supernatant (0.45 µm filter) C->D E Dilute filtered solution D->E F Quantify concentration by HPLC E->F G Calculate solubility F->G

Aqueous Solubility Determination Workflow
pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the pKa values of desvenlafaxine using potentiometric titration.

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in desvenlafaxine.

Materials:

  • This compound

  • Purified water (degassed)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for ionic strength adjustment

  • Autotitrator or a pH meter with a burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water. Add KCl to maintain a constant ionic strength.

  • Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with the standardized HCl solution to ensure all basic groups are protonated.

  • Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant. The titration should be continued past the equivalence points.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa values can be determined from the half-equivalence points on the titration curve.

    • Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the volume of NaOH. The peaks in the derivative plot correspond to the equivalence points. The pKa is the pH at half the volume of the equivalence point.

    • For more accurate results, use appropriate software to perform a non-linear regression analysis of the titration data.

pKa_Determination_Workflow A Dissolve this compound in water with KCl B Adjust to acidic pH with standardized HCl A->B C Titrate with standardized NaOH B->C D Record pH after each titrant addition C->D E Plot pH vs. Volume of NaOH D->E F Determine equivalence points (e.g., first derivative plot) E->F G Calculate pKa from half-equivalence points F->G

pKa Determination by Potentiometric Titration

Discussion

The aqueous solubility of this compound is significantly higher than that of the succinate salt, which could have implications for the design of immediate-release dosage forms. The pH-dependent solubility of desvenlafaxine is a critical factor to consider, as it will influence its dissolution behavior throughout the gastrointestinal tract.

The two pKa values of desvenlafaxine correspond to the ionization of the tertiary amine and the phenolic hydroxyl group. At physiological pH, the tertiary amine will be predominantly protonated, rendering the molecule positively charged. This ionization state is a key determinant of its interaction with biological membranes and its potential for transporter-mediated uptake.

The experimental protocols provided offer robust methods for the in-house characterization of this compound. Adherence to these detailed procedures will ensure the generation of high-quality, reliable data essential for regulatory submissions and the advancement of drug development programs.

References

Methodological & Application

Application Note: Quantification of Desvenlafaxine Benzoate using a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desvenlafaxine (B1082), an active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1] Accurate and precise quantification of Desvenlafaxine in bulk drug and pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note describes a robust, stability-indicating RP-HPLC method for the determination of Desvenlafaxine benzoate (B1203000). The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Principle

The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase composed of an organic solvent and an aqueous buffer. The detection and quantification are performed using a UV detector at a wavelength where Desvenlafaxine exhibits maximum absorbance. The method is designed to be specific for Desvenlafaxine and to separate it from potential degradation products.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Binary UHPLC or equivalent
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile (B52724): 0.02M KH2PO4 Buffer (pH 4.0 with 0.1% TFA) (65:35 v/v)[2][3][4]
Flow Rate 1.0 mL/min[2][3][4][5]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 230 nm[2][3][4]
Run Time 12 minutes[2]
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 0.02M solution of potassium dihydrogen phosphate (B84403) (KH2PO4) in HPLC grade water. Adjust the pH to 4.0 using 1M potassium hydroxide (B78521) (KOH) and add 0.1% trifluoroacetic acid (TFA). Mix 650 mL of acetonitrile with 350 mL of the prepared buffer. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Desvenlafaxine benzoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-150 µg/mL.[2][3][4]

  • Sample Preparation (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 50 mg of Desvenlafaxine to a 50 mL volumetric flask. Add about 30 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The developed HPLC method was validated as per ICH Q2(R1) guidelines.[2]

System Suitability

System suitability was assessed by injecting six replicates of a standard solution. The acceptance criteria for the system suitability parameters are presented in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 1.0%
% RSD of Retention Time ≤ 0.5%
Quantitative Data

The following tables summarize the quantitative data obtained during method validation.

Table 3: Linearity and Range

ParameterResult
Linearity Range 10 - 150 µg/mL[2][3][4]
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 4: Precision

Precision Level% RSD
Repeatability (Intra-day) < 2.0%
Intermediate Precision (Inter-day) < 2.0%

Table 5: Accuracy (Recovery)

Spiked Concentration LevelMean Recovery (%)
80% 98.0 - 102.0%
100% 98.0 - 102.0%
120% 98.0 - 102.0%

Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResult
LOD 4.740 µg/mL[2][3][4]
LOQ 14.365 µg/mL[2][3][4]

Table 7: Robustness

Parameter Variation% RSD
Flow Rate (± 0.1 mL/min) < 2.0%
Mobile Phase Composition (± 2%) < 2.0%
Wavelength (± 2 nm) < 2.0%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC method for this compound quantification.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Chromatography HPLC Chromatography MobilePhase->Chromatography StandardPrep Standard Solution Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation SamplePrep->Chromatography SystemSuitability->Chromatography Proceed if Passed PeakIntegration Peak Integration & Identification Chromatography->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Final Report Generation Quantification->Report

Caption: HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and robust for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the quantification of the active pharmaceutical ingredient.

References

Application Note: High-Throughput Bioanalysis of Desvenlafaxine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of desvenlafaxine (B1082) in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation and offers a rapid chromatographic run time, making it suitable for high-throughput analysis. All experimental parameters have been outlined, and performance characteristics are summarized to demonstrate the method's adherence to regulatory guidelines for bioanalytical method validation.

Introduction

Desvenlafaxine is a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI) and the major active metabolite of venlafaxine. It is approved for the treatment of major depressive disorder. Accurate quantification of desvenlafaxine in plasma is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. This document provides a comprehensive protocol for the bioanalysis of desvenlafaxine in human plasma, adaptable for various research and development applications. While the drug is often formulated as a succinate (B1194679) or benzoate (B1203000) salt, this method quantifies the active desvenlafaxine moiety, making it applicable to various formulations.

Experimental

Materials and Reagents
  • Desvenlafaxine reference standard

  • Desvenlafaxine-d6 (internal standard, IS)

  • HPLC-grade methanol (B129727), acetonitrile, and methyl tert-butyl ether (MTBE)

  • Formic acid (analytical grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Human plasma (K2EDTA)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: Shimadzu VP LC system or equivalent

  • Mass Spectrometer: MDS Sciex API 4000 or equivalent triple quadrupole mass spectrometer with a TurboIonSpray interface

  • Analytical Column: Thermo-BDS Hypersil C8 (50 mm × 4.6 mm, 3 µm) or Symmetry Shield RP18 (50 x 4.6 mm, 3.5 µm)

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of desvenlafaxine and desvenlafaxine-d6 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the desvenlafaxine stock solution with a 50:50 methanol:water mixture to create working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with 50:50 methanol:water to a final concentration of 200 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QC samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 50 µL of plasma sample (unknown, CC, or QC) into a clean microcentrifuge tube.

  • Add 50 µL of the IS working solution (200 ng/mL desvenlafaxine-d6) and vortex briefly.

  • Add 1.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Analysis
  • Injection Volume: 2-10 µL

  • Flow Rate: 0.4 - 0.8 mL/min

  • Column Temperature: Ambient (24 ± 2°C)

  • Run Time: Approximately 3 minutes

Table 1: Liquid Chromatography Parameters

ParameterCondition 1Condition 2
Column Symmetry Shield RP18 (50 x 4.6 mm, 3.5 µm)Thermo-BDS Hypersil C8 (50 mm × 4.6 mm, 3 µm)
Mobile Phase 0.2% Formic Acid : Methanol (20:80, v/v)5 mM Ammonium Acetate : Methanol (20:80, v/v)
Flow Rate 0.4 mL/min0.8 mL/min
Run Time 3.0 min3.0 min

Table 2: Mass Spectrometry Parameters

ParameterDesvenlafaxineDesvenlafaxine-d6 (IS)
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) 264.2 → 58.1[1]270.2 → 64.1[1]
Declustering Potential (DP) 60 V-
Collision Energy (CE) 43 V-
Collision Exit Potential (CXP) 8 V-
Curtain Gas 10 psi-
Nebulizer Gas 35 psi-
Auxiliary Gas 40 psi-
Collision Gas 6 psi-

Method Validation Summary

The described method has been validated according to regulatory guidelines, and the following tables summarize its performance characteristics.

Table 3: Linearity and Sensitivity

ParameterResult
Linearity Range 0.5 - 1500 ng/mL[2]
Correlation Coefficient (r²) ≥ 0.9994
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]

Table 4: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 0.7 - 5.51.9 - 6.893.4 - 99.5
Medium 0.7 - 5.51.9 - 6.893.4 - 99.5
High 0.7 - 5.51.9 - 6.893.4 - 99.5

Table 5: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Desvenlafaxine (Low QC) ~85Not significant
Desvenlafaxine (High QC) ~85Not significant
Desvenlafaxine-d6 (IS) 88.32 ± 6.92[2]Not significant

Visualizations

G cluster_lle Liquid-Liquid Extraction cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample is_add Add 50 µL IS plasma->is_add solvent_add Add 1 mL MTBE is_add->solvent_add vortex1 Vortex 10 min solvent_add->vortex1 centrifuge Centrifuge 10,000 rpm vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition & Processing inject->data

Caption: Experimental workflow for desvenlafaxine bioanalysis.

G cluster_metabolism Metabolic Pathways cluster_enzymes Enzymes DVS Desvenlafaxine Glucuronide Desvenlafaxine-O-glucuronide (Major Metabolite) DVS->Glucuronide Conjugation Oxidative N,O-didesmethylvenlafaxine (Minor Oxidative Metabolite) DVS->Oxidative N-demethylation (Minor Pathway) UGT UGT Isoforms UGT->Glucuronide CYP3A4 CYP3A4 CYP3A4->Oxidative

Caption: Metabolic pathway of desvenlafaxine.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of desvenlafaxine in human plasma.[2] The simple liquid-liquid extraction procedure and short chromatographic run time make it well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research or drug development setting. The validation data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical method validation.

References

Application Notes and Protocols for In Vitro Dissolution Testing of Desvenlafaxine Benzoate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the in vitro dissolution testing of desvenlafaxine (B1082) benzoate (B1203000) extended-release (ER) formulations. The methodologies outlined are based on recommendations from the U.S. Food and Drug Administration (FDA) and methods described in scientific literature, ensuring relevance and compliance for research, development, and quality control purposes.

Introduction

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily available as an extended-release tablet. In vitro dissolution testing is a critical analytical tool used to assess the drug release characteristics of these formulations over time. This ensures product quality, batch-to-batch consistency, and can provide insights into the in vivo performance of the drug product. As there is no official United States Pharmacopeia (USP) monograph for desvenlafaxine ER tablets, the following protocols are compiled from FDA guidance and peer-reviewed studies.[1]

Recommended Dissolution Testing Protocols

The following tables summarize the key parameters for conducting dissolution studies on desvenlafaxine benzoate ER tablets. These conditions are designed to assess drug release in various physiological environments and to test the robustness of the extended-release mechanism.

Table 1: Standard Dissolution Testing Parameters (FDA Recommended)
ParameterConditionSource(s)
Apparatus USP Apparatus I (Basket) at 100 RPM or USP Apparatus II (Paddle) at 50 RPM[2][3]
Dissolution Media 900 mL of:- 0.9% NaCl in water- pH 1.2 buffer (e.g., 0.1 N HCl)- pH 4.5 acetate (B1210297) buffer- pH 6.8 phosphate (B84403) buffer[2][3][4]
Temperature 37°C ± 0.5°C[4]
Sampling Times 1, 2, 4, 8, 12, 16, 20, and 24 hours. Early time points (1, 2, 4 hours) are crucial to ensure against dose dumping. Continue sampling every 2 hours until at least 80% of the drug is released.[2][3]
Number of Units 12 dosage units for each test and reference product.[2]
Table 2: Biopredictive Dissolution Method Parameters
ParameterConditionSource(s)
Apparatus USP Apparatus II (Paddle) with sinker[1][5]
Speed 50 RPM[1][5]
Dissolution Medium 900 mL of 0.9% NaCl[1][5]
Temperature 37°C ± 0.5°C[1]
Sampling Times 1, 2, 4, 8, 12, 16, 20, and 24 hours[1]
Table 3: Alcohol-Induced Dose Dumping Study Parameters (FDA Recommended)
ParameterConditionSource(s)
Apparatus USP Apparatus I (Basket)[2]
Speed 100 RPM[2]
Dissolution Media 900 mL of 0.1 N HCl with varying concentrations of alcohol:- Test 1: 0% Alcohol (Control)- Test 2: 5% (v/v) Alcohol USP- Test 3: 20% (v/v) Alcohol USP- Test 4: 40% (v/v) Alcohol USP[2]
Temperature 37°C ± 0.5°C[4]
Sampling Times Every 15 minutes for a total of 2 hours.[2]
Number of Units 12 units for each test condition.[2]

Experimental Protocols

Preparation of Dissolution Media

a) 0.1 N HCl (pH 1.2):

  • Add 8.3 mL of concentrated Hydrochloric Acid (37%) to a 1000 mL volumetric flask.

  • Add purified water to the mark and mix thoroughly.

  • Verify the pH.

b) Acetate Buffer (pH 4.5):

  • Dissolve 2.99 g of sodium acetate in a 1000 mL volumetric flask.[6]

  • Add 14 mL of 2 N acetic acid solution.[6]

  • Add purified water to the mark and mix.

  • Verify the pH and adjust if necessary.[7]

c) Phosphate Buffer (pH 6.8):

  • Place 250 mL of 0.2 M potassium phosphate monobasic solution in a 1000 mL volumetric flask.[7]

  • Add 112 mL of 0.2 M sodium hydroxide (B78521) solution.[7]

  • Add purified water to the mark and mix.

  • Verify the pH and adjust if necessary.[7]

Dissolution Procedure

The overall workflow for performing a dissolution test is outlined below.

Dissolution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Media_Prep Prepare Dissolution Media Instrument_Setup Set up Dissolution Apparatus (Temp, Speed) Media_Prep->Instrument_Setup Media_Degas Degas Media Instrument_Setup->Media_Degas Start_Test Introduce Dosage Form Media_Degas->Start_Test Sample Withdraw Samples at Predetermined Times Start_Test->Sample Filter Filter Samples (e.g., 0.45 µm) Sample->Filter Analyze Quantify Desvenlafaxine (UV-Vis or HPLC) Filter->Analyze Calculate Calculate % Drug Released Analyze->Calculate Report Generate Report Calculate->Report

Caption: General workflow for in vitro dissolution testing.

Analytical Methods for Quantification

The concentration of desvenlafaxine in the collected dissolution samples can be determined using either UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

a) UV-Vis Spectrophotometric Method

This method is simple and rapid for routine analysis.

  • Wavelength (λmax): 224 nm.[8][9]

  • Solvent/Blank: Use the respective dissolution medium as the blank.

  • Linearity Range: Typically established in the range of 5-40 µg/mL.[8][9]

  • Procedure:

    • Prepare a standard stock solution of desvenlafaxine in the appropriate dissolution medium.

    • Create a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of the calibration standards and the filtered dissolution samples at 224 nm.

    • Construct a calibration curve and determine the concentration of desvenlafaxine in the samples.

b) High-Performance Liquid Chromatography (HPLC) Method

HPLC offers greater specificity and is recommended for complex matrices or when higher sensitivity is required.[10]

Table 4: Example HPLC Method Parameters
ParameterCondition 1Condition 2Source(s)
Column Kromasil C18 (dimensions not specified)Discovery® C18, 5 µm (250 × 4.6 mm)[11][12]
Mobile Phase Acetonitrile : Ammonium phosphate buffer (pH 3.0)Acetonitrile : 5 mM Potassium dihydrogen phosphate (pH 3.8) (50:50 v/v)[11][12]
Flow Rate 1.0 mL/min0.7 mL/min[12][13]
Detection UV at 220 nmUV at 222 nm[11][13]
Retention Time ~2.44 minutes~2.51 minutes[11][13]

Data Presentation and Interpretation

Results should be presented as the cumulative percentage of the labeled drug amount dissolved over time. This data should be summarized in tables, including the mean, standard deviation, and coefficient of variation (%CV) for the 12 units tested. The dissolution profiles of the test product should be compared to a reference listed drug (RLD) to assess similarity.

For alcohol dose dumping studies, the key concern is a rapid and significant increase in drug release in the presence of alcohol compared to the control medium.[2] Any formulation that shows this "dose dumping" may pose a safety risk and would require reformulation.

The relationship between the in vitro dissolution data and the expected in vivo performance can be visualized as a logical progression.

IVIVC_Logic Formulation Drug Formulation (e.g., ER Tablet) InVitro In Vitro Dissolution (Controlled Release) Formulation->InVitro predicts InVivo_Absorption In Vivo Absorption (Sustained Plasma Levels) InVitro->InVivo_Absorption correlates with (IVIVC) Therapeutic_Effect Therapeutic Effect (Efficacy & Safety) InVivo_Absorption->Therapeutic_Effect determines

Caption: Logical flow from formulation to therapeutic effect.

References

Application Notes and Protocols for the Use of Desvenlafaxine Benzoate in Chronic Mild Stress Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of desvenlafaxine (B1082) benzoate (B1203000) in preclinical models of depression, specifically focusing on the chronic mild stress (CMS) paradigm. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of experimental workflows and associated signaling pathways.

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1] Preclinical studies are crucial for understanding its therapeutic mechanisms and identifying novel applications. The chronic mild stress (CMS) model is a well-validated animal model of depression that induces a state of anhedonia and other depression-like behaviors in rodents by exposing them to a series of unpredictable, mild stressors.[2] This model is valuable for screening potential antidepressant compounds and investigating the neurobiological underpinnings of depression and its treatment.

While most literature specifies desvenlafaxine succinate, the active therapeutic moiety is desvenlafaxine. The salt form, such as benzoate, can influence the drug's pharmacokinetic properties, including solubility and absorption rates, but the pharmacodynamic effects are expected to be comparable.

Data Presentation

The following tables summarize the expected qualitative and representative quantitative outcomes of desvenlafaxine benzoate treatment in a chronic mild stress model, based on findings from preclinical studies.

Table 1: Behavioral Outcomes of Desvenlafaxine Treatment in a Chronic Mild Stress (CMS) Model

Behavioral TestCMS + Vehicle Group (Expected Outcome)CMS + this compound Group (Expected Outcome)Representative Data (Mean ± SEM)
Sucrose (B13894) Preference Test (SPT) Decreased sucrose preference (anhedonia)Increased sucrose preferenceCMS + Vehicle: 55 ± 5%CMS + Desvenlafaxine: 75 ± 5%
Forced Swim Test (FST) Increased immobility time (behavioral despair)Decreased immobility timeCMS + Vehicle: 150 ± 10 sCMS + Desvenlafaxine: 90 ± 8 s
Tail Suspension Test (TST) Increased immobility time (behavioral despair)Decreased immobility timeCMS + Vehicle: 180 ± 12 sCMS + Desvenlafaxine: 110 ± 10 s
Elevated Plus Maze (EPM) Decreased time spent in open arms (anxiety)Increased time spent in open armsCMS + Vehicle: 20 ± 3 sCMS + Desvenlafaxine: 40 ± 4 s
Open Field Test (OFT) Decreased locomotor activity and explorationIncreased locomotor activity and explorationCMS + Vehicle: 2000 ± 150 cmCMS + Desvenlafaxine: 3000 ± 200 cm

Note: The representative data are hypothetical and serve to illustrate the expected direction of change. Actual results may vary based on experimental conditions.

Table 2: Biochemical Outcomes of Desvenlafaxine Treatment in a Chronic Mild Stress (CMS) Model

Biochemical MarkerBrain RegionCMS + Vehicle Group (Expected Outcome)CMS + this compound Group (Expected Outcome)
Phosphorylated AMPK-α HippocampusDecreasedIncreased
Phosphorylated HMG-CoA Reductase HippocampusDecreasedIncreased
Brain-Derived Neurotrophic Factor (BDNF) HippocampusDecreasedIncreased
Serotonin (B10506) (5-HT) Levels Hippocampus, Prefrontal CortexDecreasedIncreased
Norepinephrine (NE) Levels Hippocampus, Prefrontal CortexDecreasedIncreased

Experimental Protocols

Unpredictable Chronic Mild Stress (UCMS) Protocol for Mice

This protocol is designed to induce a depressive-like phenotype in mice over a period of several weeks.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard mouse housing cages

  • Water bottles

  • Rodent chow

  • Bedding material (e.g., sawdust)

  • Stroboscope

  • Tilted cages (45-degree angle)

  • Empty cages

  • Cages with a shallow layer of water (1-2 cm) at room temperature

  • Restraint tubes

Procedure:

  • Acclimation: House mice in groups of 4-5 per cage under a standard 12-h light/dark cycle with ad libitum access to food and water for at least one week before the start of the experiment.

  • Stressor Regimen: For 4-8 weeks, expose the stress group to a series of unpredictable mild stressors, one per day. The control group should be handled daily but not exposed to stressors. The following is a sample weekly schedule of stressors:

    • Day 1: Damp bedding (200 ml of water in the cage) for 12 hours.

    • Day 2: Tilted cage (45 degrees) for 12 hours.

    • Day 3: Stroboscopic light (2 Hz) for 12 hours during the dark phase.

    • Day 4: Soiled cage (bedding from another cage) for 12 hours.

    • Day 5: Shallow water bath (1-2 cm of water) for 1 hour.

    • Day 6: Restraint stress in a well-ventilated tube for 2 hours.

    • Day 7: No stressor.

  • Unpredictability: The order of stressors should be varied each week to maintain unpredictability.

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Preparation of Dosing Solution: Prepare a fresh solution of this compound in the chosen vehicle each day. A common preclinical dose is 10 mg/kg.

  • Administration: Administer the this compound solution or vehicle to the mice via oral gavage once daily. Treatment can begin either before the start of the UCMS protocol or during the final weeks of the stress regimen and should continue until the end of the behavioral testing period.

Behavioral Testing

Behavioral tests should be conducted in the final week of the UCMS protocol.

Materials:

  • Two identical water bottles per cage

  • 1% sucrose solution

  • Tap water

Procedure:

  • Habituation: For 48 hours, habituate the mice to the presence of two bottles in their home cage, both filled with tap water.

  • Testing: Following a 12-hour period of food and water deprivation, replace the two water bottles with one bottle containing 1% sucrose solution and another containing tap water.

  • Measurement: Weigh the bottles at the beginning and after a 1-2 hour test period to determine the consumption of each liquid.

  • Calculation: Calculate the sucrose preference as: (sucrose solution consumed / total liquid consumed) x 100%.

Materials:

  • Glass cylinder (25 cm high, 10 cm in diameter)

  • Water (23-25°C)

  • Video recording equipment

Procedure:

  • Test Session: Fill the cylinder with water to a depth of 15 cm.

  • Place the mouse gently into the water for a 6-minute session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movements except for those necessary to keep the head above water.

Materials:

  • A horizontal bar or shelf

  • Adhesive tape

  • Video recording equipment

Procedure:

  • Suspension: Suspend the mouse by its tail from a horizontal bar using adhesive tape, approximately 50 cm above the floor.

  • Test Session: Record the mouse's activity for a 6-minute period.

  • Scoring: Measure the total duration of immobility.

Biochemical Analysis

At the end of the study, brain tissue is collected for biochemical analysis.

Procedure:

  • Tissue Collection: Euthanize the mice and rapidly dissect the hippocampus and prefrontal cortex.

  • Western Blotting: Homogenize the tissue and perform Western blotting to measure the protein levels of phosphorylated AMPK-α, phosphorylated HMG-CoA reductase, and BDNF.

  • ELISA or HPLC: Use enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) to quantify the levels of serotonin and norepinephrine.

Visualizations

experimental_workflow cluster_setup Phase 1: Setup and Acclimation cluster_stress Phase 2: Stress and Treatment cluster_testing Phase 3: Behavioral Assessment cluster_analysis Phase 4: Biochemical Analysis acclimation Animal Acclimation (1 week) grouping Random Assignment to Groups (Control, CMS+Vehicle, CMS+Desvenlafaxine) acclimation->grouping ucms Unpredictable Chronic Mild Stress (4-8 weeks) grouping->ucms treatment Daily Desvenlafaxine/Vehicle Administration spt Sucrose Preference Test treatment->spt fst Forced Swim Test spt->fst tst Tail Suspension Test fst->tst epm Elevated Plus Maze tst->epm dissection Brain Tissue Dissection epm->dissection biochem Western Blot / ELISA / HPLC dissection->biochem

Caption: Experimental workflow for evaluating desvenlafaxine in a CMS model.

signaling_pathway cluster_stress_effect Chronic Mild Stress cluster_drug_effect Desvenlafaxine Action cluster_downstream Cellular and Behavioral Outcomes stress Chronic Mild Stress ampk p-AMPK-α ↓ stress->ampk hmgcr p-HMG-CoA Reductase ↓ stress->hmgcr desvenlafaxine Desvenlafaxine desvenlafaxine->ampk reverses desvenlafaxine->hmgcr reverses reuptake 5-HT & NE Reuptake Inhibition desvenlafaxine->reuptake neurogenesis ↑ Neurogenesis reuptake->neurogenesis synaptic_plasticity ↑ Synaptic Plasticity reuptake->synaptic_plasticity behavior Antidepressant-like Effects neurogenesis->behavior synaptic_plasticity->behavior

Caption: Proposed signaling pathway of desvenlafaxine in CMS.

References

Application of Desvenlafaxine Benzoate in Neuropathic Pain Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine (B1082), the major active metabolite of venlafaxine (B1195380), is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder.[1][2] Its dual mechanism of action, inhibiting the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), suggests potential analgesic effects in neuropathic pain states.[2][3] Descending noradrenergic and serotonergic pathways play a crucial role in endogenous pain modulation, and enhancing the availability of these neurotransmitters in the synaptic cleft is a key mechanism for pain relief.[2] While clinical studies have explored the efficacy of desvenlafaxine in painful diabetic peripheral neuropathy (DPN) in humans, preclinical data from animal models of neuropathic pain are notably scarce in the published literature.[1][2][4][5]

This document provides a summary of the available, albeit limited, information and outlines detailed protocols for established neuropathic pain animal models that are suitable for evaluating the potential efficacy of desvenlafaxine benzoate (B1203000).

Mechanism of Action in Neuropathic Pain

Desvenlafaxine is a potent and selective SNRI.[2] The proposed mechanism for its analgesic effect in neuropathic pain involves the enhancement of descending inhibitory pain pathways in the spinal cord. By blocking the reuptake of serotonin and norepinephrine, desvenlafaxine increases the concentration of these neurotransmitters in the dorsal horn of the spinal cord. This leads to increased activation of inhibitory interneurons and a reduction in the transmission of pain signals to the brain.

Desvenlafaxine Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Descending Inhibitory Pathway) Desvenlafaxine Desvenlafaxine SERT Serotonin Transporter (SERT) Desvenlafaxine->SERT Blocks NET Norepinephrine Transporter (NET) Desvenlafaxine->NET Blocks 5-HT_NE_Synapse Increased 5-HT & NE 5-HT_NE Serotonin (5-HT) & Norepinephrine (NE) 5-HT_NE->SERT Reuptake 5-HT_NE->NET Reuptake Receptors 5-HT & NE Receptors 5-HT_NE_Synapse->Receptors Binds to Analgesia Modulation of Pain Signals (Analgesia) Receptors->Analgesia

Caption: Proposed mechanism of desvenlafaxine in neuropathic pain.

Preclinical Data in Animal Models

Direct preclinical studies evaluating desvenlafaxine benzoate in established neuropathic pain models such as Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL) are limited. However, studies on its parent compound, venlafaxine, provide some insights.

Data from Venlafaxine Studies in a Chronic Constriction Injury (CCI) Rat Model

A study investigating the acute administration of venlafaxine in a CCI model of neuropathic pain in rats demonstrated a significant attenuation of thermal hyperalgesia.[3] However, it showed no significant effect on mechanical or cold allodynia at the tested doses.[3]

Table 1: Effects of Venlafaxine in the Chronic Constriction Injury (CCI) Rat Model

CompoundAnimal ModelDoses (i.p.)Outcome MeasuresResultsReference
VenlafaxineRat (CCI)20 mg/kg, 40 mg/kgThermal Hyperalgesia40 mg/kg dose significantly decreased thermal hyperalgesia.[3]
Mechanical AllodyniaNo significant effect at either dose.[3]
Cold AllodyniaNo significant effect at either dose.[3]

Experimental Protocols for Evaluating Desvenlafaxine in Neuropathic Pain Models

The following are detailed protocols for standard animal models of neuropathic pain and behavioral assays that can be employed to assess the efficacy of this compound.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral neuropathic pain that involves loose ligation of the sciatic nerve.[6]

Protocol:

  • Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Preparation: Shave and disinfect the lateral surface of the thigh.

  • Incision: Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Proximal to the sciatic trifurcation, place four loose ligatures of chromic gut suture (e.g., 4-0) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia for a short duration (if it does not interfere with the study endpoints) and monitor for signs of infection.

  • Behavioral Testing: Allow the animals to recover for 7-14 days for the neuropathic pain phenotype to develop before commencing behavioral testing.

CCI_Workflow Start Start Anesthesia Anesthesia Start->Anesthesia Surgery Sciatic Nerve Exposure & Loose Ligations (CCI) Anesthesia->Surgery Recovery Post-operative Recovery (7-14 days) Surgery->Recovery Behavioral_Testing Baseline Behavioral Assessment (von Frey, Hargreaves) Recovery->Behavioral_Testing Treatment This compound Administration Behavioral_Testing->Treatment Post_Treatment_Testing Post-treatment Behavioral Assessment Treatment->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the CCI model.
Spinal Nerve Ligation (SNL) Model

The SNL model produces a reproducible and long-lasting neuropathic pain state by ligating one or more spinal nerves.[7][8]

Protocol:

  • Anesthesia: Anesthetize the rodent as described for the CCI model.

  • Surgical Preparation: Place the animal in a prone position, shave and disinfect the back over the lumbar region.

  • Incision: Make a paraspinal incision at the level of L4-S1.

  • Exposure: Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

  • Ligation: Tightly ligate the L5 spinal nerve (and L6, if desired) distal to the dorsal root ganglion with a silk suture (e.g., 6-0).

  • Closure: Close the muscle and skin layers with sutures.

  • Post-operative Care: Provide appropriate post-operative care and monitoring.

  • Behavioral Testing: Allow a recovery period of 7-14 days before behavioral assessments.

Behavioral Assays for Pain Assessment

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.

Protocol:

  • Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.

  • Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.

This test measures the latency to withdraw from a thermal stimulus.

Protocol:

  • Acclimation: Place the animal in a glass-floored testing chamber and allow it to acclimate.

  • Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.

  • Latency Measurement: The time taken for the animal to withdraw its paw is automatically recorded. A cut-off time is set to prevent tissue damage.

Data Presentation

While specific data for desvenlafaxine in these models is lacking, the following table structure is recommended for presenting quantitative data upon completion of such studies.

Table 2: Efficacy of this compound in a Neuropathic Pain Model (Template)

Treatment Group (Dose)NBaseline Paw Withdrawal Threshold (g)Post-Treatment Paw Withdrawal Threshold (g)% Reversal of Mechanical AllodyniaBaseline Paw Withdrawal Latency (s)Post-Treatment Paw Withdrawal Latency (s)% Reversal of Thermal Hyperalgesia
Vehicle
Desvenlafaxine (Low Dose)
Desvenlafaxine (Mid Dose)
Desvenlafaxine (High Dose)
Positive Control

Conclusion

Although direct preclinical evidence for the efficacy of this compound in animal models of neuropathic pain is currently limited, its mechanism of action as an SNRI provides a strong rationale for its investigation. The established CCI and SNL models, coupled with standardized behavioral assays such as the von Frey and Hargreaves tests, offer a robust framework for evaluating the potential analgesic properties of desvenlafaxine in a preclinical setting. The protocols and data presentation formats provided herein are intended to guide researchers in designing and executing such studies, which are crucial for bridging the gap between the theoretical potential and empirical evidence for desvenlafaxine in the management of neuropathic pain.

References

Application Note: Chiral Separation of Desvenlafaxine Benzoate Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the chiral separation of Desvenlafaxine benzoate (B1203000) enantiomers using capillary electrophoresis (CE) with carboxymethyl-β-cyclodextrin as the chiral selector.

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. As a chiral molecule, it exists as two enantiomers which may exhibit different pharmacological and pharmacokinetic profiles. Regulatory agencies often require the assessment of the enantiomeric purity of chiral drugs. Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for chiral separations due to its low sample and reagent consumption, and high resolving power.[1][2] This application note details an optimized method for the baseline separation of Desvenlafaxine benzoate enantiomers using carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector in the background electrolyte (BGE).

The principle of this separation relies on the differential interaction between the enantiomers of Desvenlafaxine and the chiral selector, CM-β-CD. These transient diastereomeric complexes have different electrophoretic mobilities, leading to their separation in the capillary under an applied electric field.

Experimental Protocols

This section provides a detailed protocol for the chiral separation of this compound enantiomers by capillary electrophoresis.

Instrumentation and Materials:

  • Capillary Electrophoresis System: An Agilent CE system or equivalent, equipped with a diode array detector (DAD) or a UV detector.

  • Capillary: Fused-silica capillary, 64.5 cm total length (56 cm effective length) x 50 µm internal diameter.

  • Reagents:

    • This compound racemic standard

    • Carboxymethyl-β-cyclodextrin (CM-β-CD)

    • Sodium phosphate (B84403) monobasic

    • Phosphoric acid

    • Sodium hydroxide (B78521) (0.1 N)

    • Methanol (HPLC grade)

    • Deionized water

Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water. Adjust the pH to 2.5 using phosphoric acid. Add CM-β-CD to the buffer to a final concentration of 10 mM. Filter the BGE through a 0.45 µm filter and degas in an ultrasonic bath before use.[1][2]

  • Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 0.5 mg/mL in methanol.[1] Dilute the stock solution with the BGE or water to a working concentration of 50 µg/mL. Filter the sample solution through a 0.45 µm filter prior to injection.

Capillary Conditioning:

  • New Capillary: Condition the new capillary by flushing with 0.1 N sodium hydroxide for 30 minutes, followed by deionized water for 15 minutes, and finally with the BGE for 15 minutes.[1]

  • Between Injections: To ensure reproducibility, pre-condition the capillary between each run by flushing with 0.1 N sodium hydroxide for 2 minutes, deionized water for 1 minute, and then the BGE for 2 minutes.[1]

CE Method Parameters:

ParameterValue
Capillary Fused-silica, 64.5 cm x 50 µm i.d.
BGE 25 mM Phosphate buffer (pH 2.5) + 10 mM CM-β-CD
Applied Voltage 25 kV (Normal Polarity)
Temperature 15 °C
Injection Hydrodynamic, 50 mbar for 5 seconds
Detection UV, 230 nm

Data Presentation

The optimized method provides a baseline separation of the this compound enantiomers in approximately 6 minutes.[1][2]

Table 1: Quantitative Data for the Chiral Separation of this compound Enantiomers

ParameterEnantiomer 1Enantiomer 2
Migration Time (min) ~5.6~6.0
Resolution (Rs) \multicolumn{2}{c}{1.64[1]}
Efficiency (Plates) \multicolumn{2}{c}{High}
Analysis Time (min) \multicolumn{2}{c}{~6[1][2]}

Migration times are estimated from the electropherogram presented in the reference literature.

Visualization of Experimental Workflow and Key Parameters

The following diagrams illustrate the experimental workflow and the key parameters influencing the chiral separation.

experimental_workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis prep_bge Prepare BGE (25mM Phosphate pH 2.5 + 10mM CM-β-CD) prep_sample Prepare Sample (0.5 mg/mL stock, dilute to working conc.) cap_cond Capillary Conditioning (NaOH, H2O, BGE) prep_bge->cap_cond injection Hydrodynamic Injection (50 mbar, 5s) prep_sample->injection cap_cond->injection separation Electrophoretic Separation (25 kV, 15°C) injection->separation detection UV Detection (230 nm) separation->detection electro Electropherogram Generation detection->electro quant Quantification (Migration Time, Resolution) electro->quant key_parameters cluster_params Key Parameters cluster_responses Analytical Responses voltage Applied Voltage resolution Resolution voltage->resolution Affects mig_time Migration Time voltage->mig_time Affects temp Temperature temp->resolution Affects temp->mig_time Affects cd_conc CD Concentration cd_conc->resolution Affects cd_conc->mig_time Affects ph BGE pH ph->resolution Affects ph->mig_time Affects

References

Application Note and Protocol: Stability Studies of Desvenlafaxine Benzoate in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for conducting stability studies on Desvenlafaxine (B1082) benzoate (B1203000), adhering to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[1][2] The protocol encompasses long-term, accelerated, and intermediate stability testing, as well as forced degradation studies to establish the stability profile of the drug substance.

Introduction

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] This information is essential for determining the re-test period for the drug substance and the shelf life for the drug product, along with recommended storage conditions. Desvenlafaxine, a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, requires rigorous stability testing to ensure its safety, efficacy, and quality throughout its lifecycle.[4]

Forced degradation studies are intentionally conducted under harsher conditions than accelerated stability studies to identify potential degradation products and pathways.[5] This helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[4][6][7]

Materials and Equipment

2.1 Materials

2.2 Equipment

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector

  • LC-MS system for degradation product identification

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Oven

Experimental Protocols

3.1 Stability-Indicating HPLC Method

A validated stability-indicating analytical method is paramount for separating and quantifying Desvenlafaxine from its potential degradation products. Several HPLC methods have been reported; a representative method is detailed below.

Chromatographic Conditions:

  • Column: SymmetryShield C18 (5 μm, 250 mm × 4.6 mm) or equivalent.[4]

  • Mobile Phase: A mixture of 0.2% (v/v) triethylamine in ammonium acetate (0.05 M; pH adjusted to 6.5 with glacial acetic acid) and methanol (40:60 v/v).[4] An alternative mobile phase is a 30:70 v/v mixture of 0.1% trifluoroacetic acid (TFA) in water and methanol.[6]

  • Flow Rate: 1.5 mL/min.[6]

  • Detection Wavelength: 229 nm or 210 nm.[6][9][10]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

3.2 Formal Stability Studies

Formal stability studies should be performed on at least three primary batches of the drug substance.[8] The samples should be stored in containers that simulate the proposed packaging.

Storage Conditions and Testing Frequency:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsMinimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[11]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsMinimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[11]

3.3 Forced Degradation Studies Protocol

Forced degradation studies are conducted to demonstrate the specificity of the stability-indicating method and to identify the likely degradation products.[6][7]

3.3.1 Acid Hydrolysis

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).[4]

  • Dilute the stock solution with 1 M HCl to a final concentration of approximately 60 µg/mL.[4]

  • Reflux the solution at 80°C for 8 hours.[4]

  • Alternatively, treat a 100 µg/mL solution with 0.5 N HCl at 70°C for 2 hours.[6]

  • Cool the solution, neutralize with an appropriate amount of NaOH, and dilute to the final concentration with the mobile phase.

  • Analyze by HPLC.

3.3.2 Base Hydrolysis

  • Prepare a stock solution of this compound in methanol.

  • Dilute the stock solution with 1 N NaOH to a final concentration of approximately 100 µg/mL.

  • Heat the solution at 70°C for 12 hours.[6]

  • Cool the solution, neutralize with an appropriate amount of HCl, and dilute to the final concentration with the mobile phase.

  • Analyze by HPLC.

3.3.3 Oxidative Degradation

  • Prepare a stock solution of this compound.

  • Dilute the stock solution with 3% H₂O₂ to a final concentration of approximately 100 µg/mL.

  • Keep the solution at 50°C for 2 hours.[6]

  • Dilute to the final concentration with the mobile phase.

  • Analyze by HPLC.

3.3.4 Thermal Degradation

  • Place the solid drug substance in an oven at 80°C for 10 days.[6]

  • After the specified time, dissolve the sample in the mobile phase to a known concentration.

  • Analyze by HPLC.

3.3.5 Photolytic Degradation

  • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[6]

  • A control sample should be protected from light.

  • After exposure, dissolve the samples in the mobile phase to a known concentration.

  • Analyze by HPLC.

Data Presentation

Quantitative data from the stability and forced degradation studies should be summarized in clear and concise tables.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionParameters% DegradationNumber of Degradants
Acid Hydrolysis1 M HCl, 80°C, 8 hSignificant1 major
0.5 N HCl, 70°C, 2 h18.65%[6]-
Base Hydrolysis1 N NaOH, 70°C, 12 h11.01%[6]-
Oxidative Degradation3% H₂O₂, 50°C, 2 h17.05%[6]-
Thermal Degradation80°C, 10 days0.27%[6]-
Photolytic Degradation1.2 million lux hours, 200 Wh/m²0.23%[6]-

Table 2: Stability Testing Schedule and Parameters

Time Point (Months)Long-term (25°C/60%RH)Intermediate (30°C/65%RH)Accelerated (40°C/75%RH)
0 TestTestTest
3 TestTestTest
6 TestTestTest
9 Test--
12 Test--
18 Test--
24 Test--
36 Test--
Tests to be Performed: Appearance, Assay, Degradation Products, Water Content, etc.

Visualizations

Diagram 1: Experimental Workflow for this compound Stability Study

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_output Outcome start Obtain 3 Batches of This compound packaging Package in Proposed Container Closure System start->packaging long_term Long-term (25°C/60%RH or 30°C/65%RH) packaging->long_term Place on Stability intermediate Intermediate (30°C/65%RH) packaging->intermediate Place on Stability accelerated Accelerated (40°C/75%RH) packaging->accelerated Place on Stability sampling Sample at Pre-defined Time Points long_term->sampling intermediate->sampling accelerated->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Evaluation (Assay, Impurities) hplc->data retest Establish Re-test Period/ Shelf Life data->retest storage_rec Recommend Storage Conditions data->storage_rec

Caption: Workflow for conducting a formal stability study of this compound.

Diagram 2: Logical Relationship of Forced Degradation Studies

G cluster_main Forced Degradation of this compound cluster_stress Stress Conditions cluster_outcome Outcomes and Applications drug This compound (Drug Substance) acid Acid Hydrolysis (HCl, Heat) drug->acid base Base Hydrolysis (NaOH, Heat) drug->base oxidation Oxidation (H₂O₂, Heat) drug->oxidation thermal Thermal (Dry Heat) drug->thermal photo Photolytic (Light/UV Exposure) drug->photo degradation_profile Establish Degradation Profile and Pathways acid->degradation_profile base->degradation_profile oxidation->degradation_profile thermal->degradation_profile photo->degradation_profile method_validation Validate Specificity of Stability-Indicating Method degradation_profile->method_validation degradant_id Identify Potential Degradation Products (LC-MS) degradation_profile->degradant_id

Caption: Logical flow of forced degradation studies for this compound.

References

Application Notes and Protocols for the Formulation of Desvenlafaxine Benzoate Extended-Release Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of desvenlafaxine (B1082) benzoate (B1203000) extended-release (ER) tablets. The protocols outlined below are intended to serve as a guide for the development of robust and effective oral solid dosage forms for this active pharmaceutical ingredient (API).

Introduction to Desvenlafaxine and Extended-Release Formulation Strategies

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1] An extended-release formulation is desirable to maintain therapeutic plasma concentrations over a prolonged period, allowing for once-daily administration, which can improve patient compliance.[2] The primary goal in formulating ER tablets is to control the release of the highly water-soluble desvenlafaxine salt to avoid dose dumping and achieve a consistent release profile.[2]

The most common strategy for achieving extended release involves the use of hydrophilic matrix systems. These systems incorporate polymers that swell upon contact with aqueous fluids to form a gel layer that controls drug release primarily through diffusion and erosion of the matrix.[2] Key formulation approaches include wet granulation to produce granules with suitable flow and compression characteristics.

Quality by Design (QbD) in Formulation Development

A Quality by Design (QbD) approach is recommended for the development of desvenlafaxine ER tablets to ensure a robust formulation and manufacturing process.[3][4] This systematic approach involves defining a Quality Target Product Profile (QTPP) and identifying Critical Quality Attributes (CQAs) of the drug product, Critical Material Attributes (CMAs) of the API and excipients, and Critical Process Parameters (CPPs) of the manufacturing process.[4]

TPP Define Quality Target Product Profile (QTPP) CQA Identify Critical Quality Attributes (CQAs) TPP->CQA Risk Risk Assessment (CMAs & CPPs) CQA->Risk DoE Design of Experiments (DoE) & Formulation Optimization Risk->DoE DS Establish Design Space DoE->DS CS Develop Control Strategy DS->CS Lifecycle Continual Improvement & Lifecycle Management CS->Lifecycle

A diagram illustrating the Quality by Design (QbD) workflow.

Formulation Components and Quantitative Data

The following tables provide examples of formulations for desvenlafaxine extended-release tablets. These formulations utilize a combination of matrix-forming agents, fillers, binders, and lubricants.

Table 1: Example Formulations of Desvenlafaxine ER Tablets (% w/w)

IngredientFunctionFormulation 1[5]Formulation 2[6]
Desvenlafaxine Base/Succinate (B1194679)Active Pharmaceutical Ingredient28.81-
Desvenlafaxine Succinate MonohydrateActive Pharmaceutical Ingredient-20.00
Hypromellose (HPMC)Matrix Forming Agent21.4220.00
Microcrystalline Cellulose (MCC)Filler / Binder38.9026.60
Alginic AcidpH Modifier2.86-
Citric Acid MonohydratepH Modifier4.29-
Polyvinylpyrrolidone (PVP K-30)Binder2.865.00
Sodium Carboxymethyl CelluloseMatrix Forming Agent-6.60
Lactose MonohydrateFiller-13.30
TalcGlidant0.57-
Magnesium StearateLubricant--

Table 2: Comparative Dissolution Profile Data (% Drug Released)

Time (hours)Pristiq® (Reference)[5]Formulation 1[5]Formulation 2[6]
11817~15
22726~25
4--~40
6--~55
8--~70
12--~85
24-->95

Experimental Protocols

The following are detailed protocols for the key experiments involved in the formulation and evaluation of desvenlafaxine ER tablets.

Wet Granulation for Extended-Release Tablets

This protocol describes a standard wet granulation process suitable for producing granules for compression into extended-release tablets.[7][8][9]

cluster_0 Granulation Process weighing Step 1: Weighing & Blending (API, Fillers, Disintegrants) wetting Step 2: Wet Massing (Addition of Binder Solution) weighing->wetting screening Step 3: Wet Screening (6-12 mesh screen) wetting->screening drying Step 4: Drying (Fluid Bed or Tray Dryer) screening->drying sizing Step 5: Dry Screening (12-30 mesh screen) drying->sizing lubrication Step 6: Lubrication (Glidants & Lubricants) sizing->lubrication compression Step 7: Tablet Compression lubrication->compression

A diagram of the wet granulation experimental workflow.

Materials and Equipment:

  • Desvenlafaxine benzoate

  • Matrix-forming polymer (e.g., HPMC)

  • Filler (e.g., Microcrystalline Cellulose)

  • Binder (e.g., PVP K-30)

  • Glidant (e.g., Talc)

  • Lubricant (e.g., Magnesium Stearate)

  • Purified water or alcohol/water mixture (as granulation fluid)

  • High-shear mixer/granulator or planetary mixer

  • Fluid bed dryer or tray dryer

  • Sieves (6-12 mesh and 12-30 mesh)

  • Blender (V-blender or bin blender)

  • Rotary tablet press

Procedure:

  • Weighing and Blending: Accurately weigh all intragranular ingredients (API, matrix-former, filler) and blend them in a high-shear mixer or planetary mixer for 10-15 minutes to ensure uniformity.

  • Binder Preparation: Prepare the binder solution by dissolving the binder (e.g., PVP K-30) in the chosen granulation fluid.

  • Wet Massing: While the powders are mixing, slowly add the binder solution to form a damp mass. The endpoint is typically determined by the ability of the mass to form a cohesive ball when squeezed by hand.

  • Wet Screening: Pass the wet mass through a 6- to 12-mesh screen to form granules.

  • Drying: Dry the wet granules in a fluid bed dryer or a tray dryer at a suitable temperature (e.g., 50-60°C) until the desired moisture content is achieved (typically 1-3%).

  • Dry Screening: Sieve the dried granules through a 12- to 30-mesh screen to obtain a uniform granule size and to remove fines.

  • Lubrication: Add the extragranular excipients (glidant and lubricant) to the sized granules and blend in a V-blender or bin blender for a short period (e.g., 3-5 minutes) to ensure uniform distribution.

  • Tablet Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Dissolution Testing

This protocol is based on FDA recommendations and published biopredictive methods for desvenlafaxine ER tablets.[10][11][12]

Materials and Equipment:

  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

  • Dissolution vessels (900 mL)

  • Water bath with temperature control

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • HPLC or UV-Vis Spectrophotometer

  • Desvenlafaxine reference standard

Dissolution Parameters:

  • Apparatus: USP Type I (Basket) at 100 rpm or USP Type II (Paddle) at 50 rpm.[12][13]

  • Medium: 900 mL of 0.9% Sodium Chloride in deionized water.[13]

  • Temperature: 37 ± 0.5°C.[13]

  • Sampling Times: 1, 2, 4, 6, 8, 12, and 24 hours.[13][14]

Procedure:

  • Place 900 mL of the dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.

  • Place one tablet in each basket or vessel.

  • Start the apparatus and withdraw aliquots (e.g., 5-10 mL) at the specified time points.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a 0.45 µm filter.

  • Analyze the concentration of desvenlafaxine in the filtered samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Acceptance Criteria (Example): [10]

  • 1 hour: Not more than 30% released

  • 6 hours: 55% - 85% released

  • 12 hours: Not less than 80% released

High-Performance Liquid Chromatography (HPLC) Assay

This protocol outlines a typical RP-HPLC method for the quantification of desvenlafaxine in tablet formulations.[15][16][17]

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[17]

  • Mobile Phase: Acetonitrile and 0.05 M phosphate (B84403) buffer (pH 4.0) in a ratio of 60:40 v/v.[17]

  • Flow Rate: 1.2 mL/min.[17]

  • Detection Wavelength: 225 nm.[17]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of desvenlafaxine reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations covering the expected range of the samples.

  • Sample Preparation (for Assay):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of desvenlafaxine and transfer it to a volumetric flask.

    • Add a suitable volume of diluent (e.g., mobile phase), sonicate to dissolve the drug, and dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the amount of desvenlafaxine in the sample by comparing the peak area of the sample to the peak area of the standard.

Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition

Desvenlafaxine exerts its therapeutic effect by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft.[18] This leads to an increased concentration of these neurotransmitters, which are crucial for mood regulation.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SNRI Desvenlafaxine (SNRI) SERT Serotonin Transporter (SERT) SNRI->SERT Blocks NET Norepinephrine Transporter (NET) SNRI->NET Blocks Vesicles Vesicles with 5-HT & NE Serotonin Serotonin (5-HT) Vesicles->Serotonin Release Norepinephrine Norepinephrine (NE) Vesicles->Norepinephrine Release Serotonin->SERT Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Binds Norepinephrine->NET Reuptake Norepinephrine->Receptors Binds

A diagram of the SNRI mechanism of action.

By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), desvenlafaxine increases the availability of these neurotransmitters to bind to postsynaptic receptors, thereby enhancing serotonergic and noradrenergic neurotransmission.[18][19][20]

References

Application Note: UPLC-QTOF/MS for the Characterization of Impurities in Desvenlafaxine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine (B1082), a selective serotonin-norepinephrine reuptake inhibitor (SNRI), is a crucial active pharmaceutical ingredient (API) in the management of major depressive disorder. Ensuring the purity and safety of the drug product is paramount, necessitating the identification and characterization of any impurities. Desvenlafaxine benzoate, as a salt form of the API, may contain process-related impurities and degradation products that can arise during synthesis, formulation, and storage.

This application note details a robust methodology employing Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) for the separation, identification, and structural elucidation of potential impurities in this compound. Forced degradation studies were conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to ensure the stability-indicating nature of the method. The high resolution and mass accuracy of QTOF-MS enable confident identification of impurities, while MS/MS capabilities provide detailed structural information through fragmentation analysis.

Experimental Protocols

Sample Preparation

Standard Solution: A standard solution of this compound was prepared by dissolving 10 mg of the reference standard in 10 mL of a diluent (50:50 v/v acetonitrile:water) to obtain a concentration of 1 mg/mL.

Forced Degradation Studies: Forced degradation studies were performed on a 1 mg/mL solution of this compound.

  • Acidic Degradation: The sample solution was mixed with an equal volume of 1N HCl and refluxed at 80°C for 8 hours.[1] The solution was then neutralized with 1N NaOH.

  • Basic Degradation: The sample solution was mixed with an equal volume of 1N NaOH and refluxed at 80°C for 8 hours.[1] The solution was subsequently neutralized with 1N HCl.

  • Oxidative Degradation: The sample solution was treated with 3% hydrogen peroxide at room temperature for 24 hours.[1]

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 48 hours.

UPLC-QTOF/MS Method

The chromatographic separation and mass spectrometric detection were performed using a Waters ACQUITY UPLC™ system coupled to a Xevo G2-XS QTOF Mass Spectrometer.

UPLC Parameters:

ParameterValue
Column ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

QTOF/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Sampling Cone 40 V
Source Temperature 120°C
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/Hr
Mass Range 50 - 1000 m/z
Acquisition Mode MSE (Low and High Collision Energy)
Collision Energy Low: 6 eV; High Ramp: 15-40 eV

Results and Discussion

The developed UPLC-QTOF/MS method successfully separated Desvenlafaxine from its potential impurities and degradation products. The high-resolution mass spectrometry allowed for the accurate mass measurement and elemental composition determination of the detected ions. The MS/MS spectra provided key structural information for the characterization of the impurities.

Identified Impurities and Degradation Products

The following table summarizes the key impurities identified in the stressed samples of this compound.

Impurity ID Name/Proposed Structure Retention Time (min) Observed m/z [M+H]+ Molecular Formula Key MS/MS Fragments (m/z) Origin
API Desvenlafaxine8.52264.1958C16H26NO2246.1852, 219.1638, 58.0651-
DP-1 Dehydration Product9.87246.1852C16H24NO228.1746, 58.0651Acid Degradation
DP-2 Desvenlafaxine N-oxide7.98280.1909C16H26NO3264.1958, 246.1852, 58.0651Oxidative Degradation
PI-1 Venlafaxine Cyclic Impurity10.21276.1958C17H26NO2258.1852, 213.1587, 58.0651Process-Related
PI-2 4-(1-Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl)phenol11.54246.1852C16H24NO228.1746, 58.0651Process-Related

DP - Degradation Product, PI - Process-Related Impurity

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-QTOF/MS Analysis cluster_data Data Processing Standard This compound Standard Solution UPLC UPLC Separation (HSS T3 Column) Standard->UPLC Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Photolytic) Forced_Degradation->UPLC QTOF QTOF/MS Detection (ESI+, MSE) UPLC->QTOF Identification Impurity Identification (Accurate Mass, Formula) QTOF->Identification Characterization Structural Elucidation (MS/MS Fragmentation) Identification->Characterization G Desvenlafaxine Desvenlafaxine (m/z 264.1958) Dehydrated Dehydration Product (DP-1) (m/z 246.1852) Desvenlafaxine->Dehydrated Acidic Stress (-H2O) N_Oxide N-oxide (DP-2) (m/z 280.1909) Desvenlafaxine->N_Oxide Oxidative Stress (+O)

References

Troubleshooting & Optimization

Technical Support Center: Desvenlafaxine Benzoate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Desvenlafaxine (B1082) benzoate. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimentation.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter with your HPLC analysis, offering potential causes and step-by-step solutions.

Issue 1: Abnormal Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My Desvenlafaxine peak is tailing or showing asymmetry. What could be the cause and how do I fix it?

  • Answer: Peak tailing is a common issue and can be caused by several factors.

    • Secondary Silanol Interactions: Residual silanols on the silica-based column can interact with basic compounds like Desvenlafaxine, causing tailing.

      • Solution: Try reducing the mobile phase pH to keep the silanols protonated and minimize interaction.[1] Adding a competitive base, like triethylamine (B128534) (0.2% v/v), to the mobile phase can also help.[2]

    • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the column bed may have degraded.

      • Solution: Flush the column with a strong solvent (e.g., isopropanol (B130326), then hexane, followed by isopropanol again before returning to your mobile phase) to remove contaminants.[1] If the problem persists, the column may need to be replaced.[3]

    • Extra-Column Effects: Broadening can occur in the tubing or fittings between the injector and the detector.

      • Solution: Ensure all tubing is as short as possible and that all fittings are properly connected without creating dead volume.

  • Question: My peak is split or shows a shoulder. What should I check?

  • Answer: Peak splitting often points to a problem at the head of the column or with the sample solvent.

    • Clogged Column Frit: The inlet frit of the column may be partially blocked.

      • Solution: Try back-flushing the column at a low flow rate.[1] If this doesn't work, the frit may need to be replaced. Using a guard column or an in-line filter can prevent this issue.[1]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve and inject your sample in the mobile phase itself.[4] If a different solvent must be used, ensure it is weaker than the mobile phase.

    • Column Void: A void or channel may have formed at the column inlet.

      • Solution: This is a sign of a deteriorating column bed, which usually requires column replacement.[1]

Issue 2: Retention Time Variability

  • Question: The retention time for Desvenlafaxine is shifting between injections. Why is this happening?

  • Answer: Fluctuating retention times suggest a lack of stability in the chromatographic system.

    • Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause.[3][5]

      • Solution: Ensure the mobile phase is prepared accurately and consistently each time. Premixing solvents manually can be more reliable than relying on the pump's proportioning valves for isocratic methods.[4] For buffered mobile phases, always measure pH accurately as a small change can significantly shift retention for ionizable compounds.[5]

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Allow sufficient time for the column to equilibrate, especially when changing mobile phases. Monitor the baseline until it is stable before starting your analysis.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention time.

      • Solution: Use a column oven to maintain a constant, stable temperature.[3]

    • Pump and Flow Rate Issues: Air bubbles in the pump or leaks in the system can cause pressure fluctuations and, consequently, retention time shifts.[3][4]

      • Solution: Degas the mobile phase thoroughly.[3] Inspect all fittings for leaks and ensure pump seals are in good condition.

Issue 3: Pressure Problems (High or Fluctuating)

  • Question: My HPLC system pressure is unexpectedly high. What should I do?

  • Answer: High backpressure is usually caused by a blockage somewhere in the system.

    • Troubleshooting Steps: Systematically isolate the source of the blockage.

      • Start by removing the column and running the pump. If the pressure returns to normal, the blockage is in the column.[1]

      • If the column is the issue, first try back-flushing it.

      • If back-flushing fails, the inlet frit may be plugged and require replacement.[1]

      • If the pressure is still high without the column, check for blockages in the injector or the tubing.

  • Question: The system pressure is fluctuating. What does this indicate?

  • Answer: Pressure fluctuations are often linked to the pump.

    • Air Bubbles: Air trapped in the pump head is a common cause.

      • Solution: Purge the pump to remove any air bubbles. Ensure your mobile phase is properly degassed.[3]

    • Faulty Check Valves or Seals: Worn pump seals or malfunctioning check valves can lead to inconsistent flow and pressure.

      • Solution: Clean or replace the check valves and inspect the pump seals for wear.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting HPLC method for Desvenlafaxine analysis?

    • A1: A common approach is a reversed-phase method using a C8 or C18 column. Mobile phases often consist of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol.[2][6][7] Detection is typically performed with a UV detector at around 225-230 nm.[6][8]

  • Q2: How can I ensure my method is "stability-indicating"?

    • A2: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[2] To develop such a method, you must perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) on the Desvenlafaxine sample.[9][10] The HPLC method must then demonstrate baseline resolution between the parent drug peak and any peaks from the degradation products formed.[2]

  • Q3: My baseline is noisy or drifting. What are the common causes?

    • A3: Baseline issues can stem from several sources.

      • Noise: This can be caused by air bubbles in the system, a contaminated mobile phase, or detector problems.[11] Ensure proper degassing and use high-purity solvents.

      • Drift: Baseline drift is often due to temperature fluctuations or a column that is not fully equilibrated.[11] A slowly eluting, strongly retained compound from a previous injection can also appear as a rising baseline.[11]

  • Q4: What are the critical system suitability parameters I should monitor?

    • A4: According to ICH guidelines, key system suitability parameters include:

      • Tailing Factor: Should ideally be ≤ 2.

      • Theoretical Plates (Efficiency): A higher number indicates better column performance.

      • Repeatability (%RSD): The relative standard deviation for peak area and retention time from replicate injections should be low (typically < 2%).[6][12]

      • Resolution: If analyzing impurities or degradants, the resolution between adjacent peaks should be > 1.5.

Data Presentation

The table below summarizes typical quantitative parameters from various validated HPLC methods for Desvenlafaxine analysis.

ParameterMethod 1Method 2Method 3Method 4
Column Zorbax CN (250x4.6mm, 5µm)[6]SymmetryShield C18 (250x4.6mm, 5µm)[2]Hypersil BDS C18 (250x4.6mm, 5µm)[8][13]Hypersil Gold C18 (150x4.6mm, 3µm)[12]
Mobile Phase Methanol: 0.1% TFA (70:30)[6]Methanol: 0.05M Ammonium Acetate w/ 0.2% TEA, pH 6.5[2]Acetonitrile: 0.02M KH2PO4 w/ 0.1% TFA, pH 4.0 (65:35)[8][13]Gradient of Phosphate Buffer (pH 6.5) and Methanol[12]
Flow Rate 1.0 mL/min[6]1.0 mL/min1.0 mL/min[8][13]1.3 mL/min[12]
Detection (UV) 225 nm[6]Not Specified230 nm[8][13]225 nm[12]
Retention Time ~4.65 min[6]Not Specified~4.01 min[8][13]Not Specified (5 min total run time)[12]
Linearity Range 150–300 µg/mL[6]10–80 µg/mL10–150 µg/mL[8][13]25–150 µg/mL[12]

Experimental Protocols

Example Protocol: Isocratic RP-HPLC Method for Desvenlafaxine Assay

This protocol is a representative example based on established methods.[6][8]

  • Instrumentation:

    • HPLC system with UV-Vis detector, pump, and autosampler.

    • Data acquisition software.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm particle size).[8][13]

    • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.02M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with Trifluoroacetic Acid) in a 65:35 v/v ratio.[8][13]

    • Flow Rate: 1.0 mL/min.[8][13]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 30 °C.

    • Detection Wavelength: 230 nm.[8][13]

  • Preparation of Solutions:

    • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 50 mg of Desvenlafaxine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10-150 µg/mL) using the mobile phase as the diluent.[8][13]

    • Sample Preparation: For a tablet formulation, weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to one dose into a volumetric flask, add mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

    • Inject the standard solutions to establish the calibration curve.

    • Inject the sample solutions.

    • Calculate the concentration of Desvenlafaxine in the sample by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate common workflows and relationships in HPLC troubleshooting.

HPLC_Troubleshooting_Workflow cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues start Problem Observed (e.g., Bad Peak, RT Shift) pressure_q Pressure Abnormal? start->pressure_q peak_q Peak Shape Poor? start->peak_q rt_q Retention Time Unstable? start->rt_q pressure_high High Pressure pressure_q->pressure_high Yes, High pressure_low Low/Fluctuating Pressure pressure_q->pressure_low Yes, Low/Unstable sol_blockage Check for Blockage: 1. Disconnect Column 2. Back-flush Column 3. Check Tubing/Frit pressure_high->sol_blockage sol_leak Check for Leaks Purge Pump (Air) Check Seals/Valves pressure_low->sol_leak peak_tail Tailing/Fronting peak_q->peak_tail Yes, Asymmetric peak_split Split/Shoulder peak_q->peak_split Yes, Split peak_broad Broad Peaks peak_q->peak_broad Yes, Broad sol_column Column Issue: - Flush w/ Strong Solvent - Check pH/Mobile Phase - Replace Column peak_tail->sol_column sol_solvent Sample Solvent Issue: - Dissolve in Mobile Phase - Inject Smaller Volume peak_split->sol_solvent peak_broad->sol_column peak_broad->sol_solvent rt_drift Drifting RT rt_q->rt_drift Yes, Drifting rt_jump Sudden Shift in RT rt_q->rt_jump Yes, Shifting sol_mobilephase Mobile Phase Issue: - Remake Freshly - Ensure Proper pH - Degas Thoroughly rt_drift->sol_mobilephase sol_temp Check Temperature: - Use Column Oven - Check for Drafts rt_drift->sol_temp rt_jump->sol_mobilephase

Caption: A workflow diagram for troubleshooting common HPLC issues.

HPLC_System_Relationships cluster_flow Fluidic Path Solvent Mobile Phase Reservoir Pump Pump Solvent->Pump Flow Injector Autosampler/ Injector Pump->Injector Flow DataSystem Data Acquisition System Pump->DataSystem Control/Status pump_note Affects: RT, Pressure Column Column Injector->Column Flow Injector->DataSystem Control/Status Detector Detector Column->Detector Flow column_note Affects: Peak Shape, RT, Pressure Waste Waste Detector->Waste Flow Detector->DataSystem Signal detector_note Affects: Baseline, Sensitivity Sample Sample Vial Sample->Injector Injection

Caption: Logical relationships between HPLC system components and their effects.

References

Technical Support Center: Optimization of Desvenlafaxine Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Desvenlafaxine (B1082) benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Desvenlafaxine?

A1: The primary synthetic strategies for Desvenlafaxine include:

  • O-demethylation of Venlafaxine (B1195380): This is a common route, but it can present challenges with regioselectivity and the use of harsh or toxic reagents.[1][2]

  • Synthesis from p-substituted phenol (B47542) derivatives: A widely used approach starts with precursors like p-hydroxyphenylacetonitrile or p-hydroxyacetophenone.[1][3] This method avoids the issues associated with demethylating Venlafaxine and is often preferred for process optimization due to higher yields and greener chemistry.[3]

  • Reductive amination of a ketone precursor: This involves the dimethylation of an N-demethylated intermediate.[4][5]

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Key parameters to control for optimal yield and purity include:

  • Reaction Temperature: Particularly crucial during the condensation of the benzylic carbanion with cyclohexanone (B45756) to minimize side-product formation.[1]

  • pH: Important for both the reaction steps and the final isolation and crystallization of the free base or its salts.

  • Purity of Starting Materials and Intermediates: The presence of impurities in early steps can lead to the formation of difficult-to-remove related substances in the final product.[6]

  • Hydrogen Pressure: For catalytic hydrogenation steps, maintaining the correct pressure is critical for efficient and complete reaction.[1][7]

Q3: How can I control the formation of impurities?

A3: Impurity control is a critical aspect of Desvenlafaxine synthesis. Strategies include:

  • Optimization of Reaction Conditions: As mentioned above, careful control of temperature, pH, and reagent stoichiometry can minimize the formation of by-products.[6]

  • Use of Protective Groups: Protecting the phenolic hydroxyl group, for instance with a benzyl (B1604629) group, can prevent unwanted side reactions during subsequent synthetic steps.[1][8]

  • Purification of Intermediates: Crystallization or chromatographic purification of key intermediates can remove impurities before they are carried into the final steps.

  • Appropriate Analytical Monitoring: Utilizing methods like HPLC to monitor reaction progress and impurity profiles allows for timely adjustments to the process.[9][10]

Q4: What are the common methods for the purification of Desvenlafaxine?

A4: Purification is typically achieved through:

  • Crystallization: The free base or a salt form (like benzoate or succinate) can be crystallized from a suitable solvent or solvent mixture to achieve high purity.[3] The choice of solvent is critical for obtaining the desired polymorph and for efficient removal of impurities.[11]

  • Column Chromatography: While less common for large-scale industrial production, column chromatography can be used for purifying intermediates or for isolating small quantities of high-purity material.[1]

Q5: What analytical techniques are recommended for monitoring the synthesis and ensuring the quality of the final product?

A5: The following analytical techniques are essential:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing purity, identifying and quantifying impurities, and for assay determination.[9][10][12] The USP monograph for Desvenlafaxine Succinate (B1194679) provides a standardized HPLC method.[13][14]

  • Mass Spectrometry (MS): LC-MS/MS is invaluable for the identification and structural elucidation of unknown impurities and degradation products.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure of Desvenlafaxine and its intermediates.

  • X-ray Powder Diffraction (XRPD): Essential for identifying and controlling the polymorphic form of the final Desvenlafaxine benzoate salt.[16][17]

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and to characterize the thermal properties of different polymorphic forms.[16]

Troubleshooting Guides

Issue 1: Low Yield in the O-demethylation of Venlafaxine
Potential Cause Troubleshooting Action
Incomplete reactionMonitor the reaction by HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature.
Degradation of productO-demethylation can be sensitive to air and temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal demethylating agentDifferent demethylating agents (e.g., dodecanethiol, L-selectride) have varying efficiencies.[4] Consider screening alternative reagents.
Poor work-up and isolationLosses can occur during extraction and purification. Optimize the pH and solvent selection for the work-up procedure.
Issue 2: Presence of Process-Related Impurities in the Final Product
Potential Impurity Likely Source Troubleshooting Action
Unreacted starting materials or intermediatesIncomplete reaction in one of the synthesis steps.Increase reaction time, temperature, or reagent stoichiometry. Improve purification of the intermediate before proceeding to the next step.[6]
N-desmethylvenlafaxineIncomplete N,N-dimethylation.[18]Ensure sufficient equivalents of the methylating agent (e.g., formaldehyde (B43269) and formic acid) are used.[3] Optimize reaction conditions for the dimethylation step.
O-Desmethyl Venlafaxine Cyclic ImpurityA potential by-product of the synthesis.[18]Adjust reaction conditions, particularly temperature and pH, to disfavor the formation of this cyclic impurity.
Residual SolventsInefficient drying of the final product.Dry the product under vacuum at an appropriate temperature until residual solvent levels meet ICH guidelines.
Issue 3: Difficulty in Crystallizing this compound or Obtaining the Correct Polymorph
Potential Cause Troubleshooting Action
Incorrect solvent systemThe choice of solvent is critical for crystallization and polymorphism.[11][19] Screen a variety of solvents and solvent mixtures.
Presence of impuritiesImpurities can inhibit crystallization or favor the formation of an undesired polymorph. Ensure the material to be crystallized is of high purity.
Supersaturation and cooling rateControl the rate of cooling and the level of supersaturation to promote the formation of the desired crystalline form. Consider using seeding crystals of the target polymorph.
AgitationThe rate and type of stirring can influence crystal nucleation and growth. Experiment with different agitation speeds.

Data Presentation

Table 1: Comparison of Reported Yields and Purities for Key Steps in Desvenlafaxine Synthesis

Synthetic Step Starting Material Product Reported Yield (%) Reported Purity (%) Reference
Hydroxyl Protectionp-hydroxybenzene acetonitrile4-Benzyloxyphenylacetonitrile98.9299.83[3]
Condensation4-Benzyloxyphenylacetonitrile and Cyclohexanone1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol99.7199.13[3]
Deprotection/Reduction1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl94.2098.32[3]
N,N-Dimethylation1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HClO-desmethylvenlafaxine (Desvenlafaxine)84.7799.20[3]
Salt FormationO-desmethylvenlafaxineDesvenlafaxine Succinate Monohydrate90.2799.92[3]

Experimental Protocols

Protocol 1: Synthesis of O-desmethylvenlafaxine (Desvenlafaxine) via N,N-Dimethylation

This protocol is adapted from a reported high-yield synthesis.[7]

  • To a suitable reaction flask, add 150.0 g of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) and 1,500 ml of isopropanol.

  • With stirring, slowly add 153.30 g of 37% formaldehyde solution.

  • Stir the mixture for 2 hours at 20°C.

  • Slowly add 176.70 g of 85% formic acid solution.

  • Heat the reaction mixture to 103°C.

  • Monitor the reaction progress by TLC (dichloromethane: methanol (B129727): trimethylamine (B31210) = 2.5:10:1.0 drop).

  • Once the reaction is complete, remove the solvent by rotary evaporation to obtain a syrupy residue.

  • Add 500 ml of water to the residue and filter to remove any insoluble material.

  • The aqueous solution containing the product can then be basified to precipitate the Desvenlafaxine free base, which can be isolated by filtration and further purified or converted to the benzoate salt.

Protocol 2: Preparation of Crystalline this compound

This is a general procedure based on patent literature.[11]

  • Dissolve Desvenlafaxine free base in a suitable alcohol solvent (e.g., methanol or isopropanol).

  • Add benzoic acid to the solution. The molar ratio of benzoic acid to Desvenlafaxine free base can be varied but is typically around 1:1.

  • Heat the mixture to facilitate dissolution and salt formation. The temperature can range from 10-100°C.

  • Cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.

  • Isolate the solid this compound by filtration.

  • Wash the isolated solid with a small amount of cold solvent.

  • Dry the product under vacuum.

Visualizations

Desvenlafaxine_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product start1 p-Hydroxyphenylacetonitrile step1 Hydroxyl Protection (e.g., Benzyl Bromide) start1->step1 start2 Cyclohexanone step2 Condensation (Base Catalyzed) start2->step2 step1->step2 step3 Deprotection & Reduction (e.g., Pd/C, H2) step2->step3 step4 N,N-Dimethylation (Eschweiler-Clarke) step3->step4 step5 Salt Formation (Benzoic Acid) step4->step5 end_product This compound step5->end_product Troubleshooting_Impurity_Formation cluster_source Identify Source Step cluster_action Corrective Action issue High Impurity Levels Detected by HPLC demethylation O-Demethylation Step issue->demethylation If Impurity is Unreacted Venlafaxine condensation Condensation Step issue->condensation If Impurity is a Side-Product dimethylation N,N-Dimethylation Step issue->dimethylation If Impurity is N-desmethyl Desvenlafaxine crystallization Final Crystallization issue->crystallization If Impurities are Carried Over action1 Optimize Demethylating Agent & Conditions demethylation->action1 action2 Control Temperature & Base Concentration condensation->action2 action3 Increase Methylating Agent & Optimize Reaction Time dimethylation->action3 action4 Screen Solvents & Control Cooling Rate crystallization->action4 Final_Product_QC cluster_tests Quality Control Tests cluster_specs Specifications start Final Product: This compound hplc Purity & Assay (HPLC) start->hplc xprd Polymorphic Form (XRPD) start->xprd dsc Thermal Properties (DSC) start->dsc residual Residual Solvents (GC) start->residual spec1 Purity > 99.5% Assay 98.0-102.0% hplc->spec1 spec2 Matches Reference Polymorph Pattern xprd->spec2 spec3 Characteristic Melting Endotherm dsc->spec3 spec4 Within ICH Limits residual->spec4 release Product Release

References

Technical Support Center: Desvenlafaxine Benzoate Forced Degradation & Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on forced degradation studies and impurity identification of desvenlafaxine (B1082) benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of desvenlafaxine?

A1: Forced degradation studies for desvenlafaxine are performed under various stress conditions as prescribed by the International Conference on Harmonisation (ICH) guidelines (Q1A(R2) and Q1B). The typical conditions include hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress.[1][2] Desvenlafaxine has shown significant degradation under acidic, basic, and oxidative conditions.[1][2]

Q2: Which degradation pathways are most common for desvenlafaxine?

A2: The primary degradation pathways for desvenlafaxine include oxidation and acid-catalyzed degradation.[2][3] Under oxidative stress, the formation of desvenlafaxine N-oxide is a major degradation product.[3] Acidic conditions also lead to significant degradation, with the formation of specific degradation products that can be identified using LC-MS.[2][4]

Q3: What are the known impurities of desvenlafaxine?

A3: Several impurities of desvenlafaxine have been identified and characterized. These include process-related impurities and degradation products. Some of the known impurities are Desvenlafaxine N-Oxide, O-Desmethyl Venlafaxine Cyclic Impurity, and various other related compounds as specified in pharmacopeial monographs.[][6][7] A list of some known impurities is provided in the table below.

Q4: What analytical techniques are most suitable for separating and identifying desvenlafaxine and its impurities?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation and quantification of desvenlafaxine and its impurities.[1][2][3] For structural elucidation and identification of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is employed.[2][4]

Troubleshooting Guides

Problem 1: Poor resolution between desvenlafaxine and its impurities in HPLC.

  • Possible Cause 1: Inappropriate Column Chemistry. The choice of stationary phase is critical for achieving good separation.

    • Solution: A C8 or C18 column is commonly used and has been shown to provide efficient separation.[2][3] If resolution is still poor, consider a column with a different particle size or a different manufacturer.

  • Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition, including the organic modifier, buffer, and pH, significantly impacts selectivity and resolution.

    • Solution: Adjust the ratio of the organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous buffer.[2][7] Fine-tuning the pH of the buffer can also improve the separation of ionizable compounds like desvenlafaxine and its impurities.[2]

  • Possible Cause 3: Inadequate Method Gradient. An isocratic elution may not be sufficient to resolve all impurities.

    • Solution: Develop a gradient elution method to improve the separation of complex mixtures of impurities.[7]

Problem 2: Difficulty in identifying an unknown impurity peak.

  • Possible Cause: Insufficient data for structural elucidation.

    • Solution: Couple the HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide crucial information for identifying the structure of the unknown impurity.[2][4] Further characterization can be performed using techniques like NMR spectroscopy if the impurity can be isolated.

Problem 3: Inconsistent results in forced degradation studies.

  • Possible Cause 1: Variability in stress conditions. Minor variations in temperature, concentration of stressing agents, or duration of exposure can lead to inconsistent degradation profiles.

    • Solution: Ensure precise control over all experimental parameters. Use calibrated equipment and prepare fresh stressor solutions for each experiment.

  • Possible Cause 2: Instability of degradation products. Some degradation products may be unstable and can further degrade over time.

    • Solution: Analyze the samples as soon as possible after the stress period. If immediate analysis is not possible, store the samples at a low temperature and protected from light to minimize further degradation.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Results for Desvenlafaxine

Stress ConditionReagent/ParametersDurationTemperatureObserved DegradationReference
Acid Hydrolysis 0.5 N Hydrochloric Acid2 hours70°C18.65%[1]
1 M Hydrochloric Acid8 hours80°CSignificant degradation[2]
Base Hydrolysis 1.0 N Sodium Hydroxide12 hours70°C11.01%[1]
Oxidative 3% Hydrogen Peroxide2 hours50°C17.05%[1]
Thermal (Dry Heat) Ambient to 80°C10 days80°C0.27%[1]
Photolytic UV light (315 - 400 nm)10 daysAmbient0.23%[1]

Table 2: List of Known Impurities of Desvenlafaxine

Impurity NameCAS NumberMolecular FormulaMolecular Weight
Desvenlafaxine N-Oxide1021933-95-8C₁₆H₂₅NO₃279.37
O-Desmethyl Venlafaxine Cyclic Impurity (Hydrochloride Salt)N/AC₁₆H₂₄ClNO₂297.82
4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenol135308-74-6C₁₅H₂₃NO₂249.35
4-(1-Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl)phenol1346600-38-1C₁₆H₂₃NO245.36
Venlafaxine Cyclic Impurity93413-70-8C₁₇H₂₅NO₂275.39

(Data sourced from Pharmaffiliates)[6]

Experimental Protocols

1. Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on desvenlafaxine benzoate.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[2]

  • Acid Degradation: Mix the stock solution with an equal volume of 1 M HCl and heat at 80°C for 8 hours.[2] Neutralize the solution before analysis.

  • Base Degradation: Mix the stock solution with an equal volume of 1 N NaOH and heat at 70°C for 12 hours.[1] Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at 50°C for 2 hours.[1]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 10 days.[1]

  • Photolytic Degradation: Expose the solid drug substance to UV light (315-400 nm) for 10 days.[1]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

2. Protocol for HPLC Analysis of Desvenlafaxine and its Impurities

This is a representative HPLC method for the analysis of desvenlafaxine and its degradation products.

  • Column: SymmetryShield C18 (5 μm, 250 mm × 4.6 mm, i.d.) or equivalent.[2]

  • Mobile Phase: A mixture of 0.2% (v/v) triethylamine (B128534) in ammonium (B1175870) acetate (B1210297) (0.05 M; pH 6.5) and methanol.[2] An alternative is a mixture of 0.1% trifluoroacetic acid in water and methanol (30:70 v/v).[1]

  • Flow Rate: 1.0 mL/min or 1.5 mL/min.[1][2]

  • Detection: UV detector at 210 nm or 225 nm.[1][7]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[7]

  • Procedure: Inject the prepared sample solutions into the HPLC system and record the chromatograms. Identify and quantify the impurities based on their retention times and peak areas relative to a standard.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis Stressed_Samples Generate Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Stock Prepare Stock Solution of Desvenlafaxine Stock->Stressed_Samples HPLC HPLC Analysis Stressed_Samples->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Data Data Analysis & Reporting HPLC->Data LCMS->Data

Caption: Experimental workflow for forced degradation studies.

Desvenlafaxine_Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_acidic Acidic Degradation Desvenlafaxine Desvenlafaxine N_Oxide Desvenlafaxine N-Oxide Desvenlafaxine->N_Oxide [O] Acid_Degradant Acid Degradation Product(s) Desvenlafaxine->Acid_Degradant H+

Caption: Simplified degradation pathways of desvenlafaxine.

References

Technical Support Center: Desvenlafaxine Benzoate Dissolution Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Desvenlafaxine (B1082) benzoate (B1203000) dissolution testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dissolution method for Desvenlafaxine extended-release (ER) tablets?

A1: The FDA database recommends a method utilizing USP Apparatus 1 (Basket) at 100 RPM or USP Apparatus 2 (Paddle) at 50 RPM.[1][2] The recommended medium is 900 mL of 0.9% NaCl in water at 37°C ± 0.5°C.[1][3] While this is a standard method, it may require optimization to be biopredictive for specific formulations.[4][5]

Q2: Why is developing a biopredictive dissolution method for Desvenlafaxine ER tablets so challenging?

A2: The primary challenge lies in accurately simulating the in-vivo environment to predict the drug's performance in the human body. Desvenlafaxine ER formulations are typically based on a hydrophilic matrix that forms a gel layer to control drug release.[4] If the in-vitro test conditions do not adequately mimic the in-vivo environment, the dissolution profile may not correlate with the actual drug absorption, leading to potential failure in bioequivalence studies.[4][6]

Q3: What are the critical factors that can influence the dissolution rate of Desvenlafaxine benzoate?

A3: Several factors can significantly impact the dissolution profile:

  • Formulation Characteristics: The composition of the hydrophilic matrix, the tablet's superficial area-to-volume ratio (SA/V), and other excipients play a crucial role.[4][6][7]

  • Dissolution Apparatus: The choice between USP Apparatus 1 and 2, and the associated hydrodynamics, can affect the erosion of the gel layer of the tablet.[4][7]

  • Dissolution Medium: While 0.9% NaCl is common, the pH of the medium can be a factor due to the pH-dependent solubility of Desvenlafaxine.[8][9]

  • Agitation Speed: The rotation speed of the basket or paddle influences the hydrodynamics in the dissolution vessel.[1][2]

Q4: My dissolution results are highly variable. What are the potential causes?

A4: High variability can stem from several sources:

  • Tablet Adherence: The tablet may be sticking to the dissolution vessel, leading to inconsistent exposure to the medium.[4] Using a sinker with the paddle apparatus can sometimes mitigate this.[5]

  • Inconsistent Gel Formation: For hydrophilic matrix tablets, inconsistent gel layer formation can lead to variable drug release. This can be a formulation-dependent issue.[4]

  • Analytical Method Variability: Ensure your analytical method (e.g., UV-Vis, HPLC) is validated, and that issues like sample degradation or interference from excipients are not occurring.[10]

  • Dissolution Apparatus Performance: Improper calibration or setup of the dissolution tester can introduce variability.

Q5: What is "dose dumping" and how can I test for it?

A5: Dose dumping is the unintended, rapid release of a large portion of the drug from an extended-release formulation.[2] To test for this, it is crucial to include early sampling time points in your dissolution protocol, such as at 1, 2, and 4 hours.[2][11] The FDA also recommends conducting in-vitro dissolution studies in alcoholic media to assess the risk of alcohol-induced dose dumping.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound dissolution testing.

Problem Potential Cause(s) Troubleshooting Steps
Incomplete Dissolution / Failure to Meet Specifications 1. Inappropriate Dissolution Medium: The pH or composition of the medium may not be optimal for Desvenlafaxine solubility or the formulation's release mechanism.[8][9] 2. Poor Hydrodynamics: The agitation speed may be too low, or the chosen apparatus may not be suitable for the formulation. 3. Formulation Issues: The hydrophilic matrix may not be hydrating and eroding as expected.[4]1. Medium Optimization: Evaluate dissolution in different media, such as pH 1.2, 4.5, and 6.8 buffers, to assess pH dependency.[2][12] Consider using biorelevant media that simulate fasted or fed states.[13][14] 2. Apparatus & Agitation: If using USP Apparatus 2 (Paddle), consider increasing the rotation speed. If issues persist, evaluate USP Apparatus 1 (Basket) or USP Apparatus 3 (Reciprocating Cylinder).[2][13] 3. Formulation Review: Re-evaluate the formulation components and manufacturing process for any inconsistencies.
High OOS (Out of Specification) Results 1. Analytical Method Issues: Problems with the analytical method, such as instability of the drug in the dissolution medium or interference from excipients. 2. Cross-linking of Gelatin Capsules (if applicable): This can lead to slower or no drug release.[15] 3. Variability in Raw Materials: Inconsistent properties of the active pharmaceutical ingredient (API) or excipients.1. Method Validation: Verify drug stability in the dissolution medium for the duration of the test.[10] Use a more specific analytical method like HPLC if UV analysis shows interference.[10] 2. Enzyme Addition: If cross-linking is suspected in gelatin capsules, consider adding enzymes to the dissolution medium as per USP guidelines. 3. Raw Material Control: Ensure consistent quality and physical properties (e.g., particle size) of all formulation components.
Difficulty in Establishing IVIVC (In Vitro-In Vivo Correlation) 1. Non-Biorelevant Dissolution Method: The in-vitro test does not accurately reflect the in-vivo drug release process.[4] 2. Complex Drug Absorption: The absorption of Desvenlafaxine may be rate-limited by permeability in the upper small intestine, which is difficult to simulate in a simple dissolution test.[16]1. Develop a Biopredictive Method: Employ Design of Experiments (DoE) and Physiologically Based Biopharmaceutics Modeling (PBBM) to develop a dissolution method that is more representative of in-vivo conditions.[4][5][6] 2. Use of Biorelevant Media: Incorporate dissolution media that mimic the composition of gastrointestinal fluids.[13][16] 3. Consider Alternative Apparatus: USP Apparatus 3 (Reciprocating Cylinder) can be used to simulate the changing pH and mechanical stresses of the GI tract.[13]

Experimental Protocols

FDA Recommended Dissolution Method for Desvenlafaxine ER Tablets

This protocol is a starting point for dissolution testing and may require optimization.

Parameter Setting
Apparatus USP Type I (Basket) or USP Type II (Paddle)
Medium 0.9% NaCl in Purified Water
Volume 900 mL
Temperature 37°C ± 0.5°C
Rotation Speed Apparatus I: 100 RPM Apparatus II: 50 RPM
Sampling Times Include early time points (e.g., 1, 2, 4 hours) and continue at regular intervals (e.g., every 2 hours) until at least 80% of the drug is released.[2][11]
Analysis Quantify Desvenlafaxine concentration using a validated analytical method (e.g., UV-Vis at 224 nm or HPLC).[6][17]

Table based on information from multiple sources.[1][2][3]

Protocol for Investigating pH-Dependent Dissolution

This protocol helps to understand the impact of pH on the drug release profile.

Parameter Setting
Apparatus USP Type I (Basket) at 100 RPM or USP Type II (Paddle) at 50 RPM
Media 1. 0.1 N HCl (pH 1.2) 2. Acetate Buffer (pH 4.5) 3. Phosphate Buffer (pH 6.8)
Volume 900 mL
Temperature 37°C ± 0.5°C
Sampling Times 1, 2, 4, 8, 12, and 24 hours
Analysis Quantify Desvenlafaxine concentration using a validated analytical method.

Table based on FDA guidance for dissolution profile comparison.[2][12]

Visualizations

Dissolution_Troubleshooting_Workflow start Start: Dissolution Test Failure (OOS or High Variability) check_apparatus Verify Apparatus Setup & Calibration start->check_apparatus is_apparatus_ok Apparatus OK? check_apparatus->is_apparatus_ok check_method Review Analytical Method (Validation, Stability, Interference) is_method_ok Method Valid? check_method->is_method_ok check_formulation Investigate Formulation & Manufacturing Process is_formulation_ok Formulation Consistent? check_formulation->is_formulation_ok is_apparatus_ok->check_method Yes adjust_apparatus Recalibrate / Correct Setup is_apparatus_ok->adjust_apparatus No is_method_ok->check_formulation Yes revalidate_method Revalidate / Modify Analytical Method is_method_ok->revalidate_method No reformulate Reformulate / Adjust Process is_formulation_ok->reformulate No optimize_dissolution Optimize Dissolution Conditions (Medium, Agitation, Apparatus) is_formulation_ok->optimize_dissolution Yes adjust_apparatus->check_apparatus revalidate_method->check_method reformulate->start end_pass End: Test Passes optimize_dissolution->end_pass

Caption: A workflow for troubleshooting out-of-specification dissolution results.

Biopredictive_Method_Development cluster_invitro In Vitro Development cluster_insilico In Silico Modeling cluster_correlation Correlation & Validation doe Design of Experiments (DoE) - Factors: Apparatus, Medium, Agitation - Responses: % Dissolved dissolution_testing Perform Dissolution Testing doe->dissolution_testing vbe Virtual Bioequivalence (VBE) Simulations dissolution_testing->vbe Dissolution Data Input pbbm Develop PBB Model (GastroPlus®) pbbm->vbe ivivc Establish IVIVC vbe->ivivc biopredictive_method Final Biopredictive Dissolution Method ivivc->biopredictive_method

Caption: A logical flow for developing a biopredictive dissolution method.

References

Improving the yield and purity of Desvenlafaxine benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to improve the yield and purity of Desvenlafaxine (B1082) benzoate (B1203000) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage in the synthesis of Desvenlafaxine benzoate for ensuring high purity?

A1: The most critical stage is the final salt formation and crystallization. The choice of solvent, temperature, and rate of cooling can significantly impact the polymorphic form, purity, and yield of the final product.[1][2] Improper crystallization can lead to the inclusion of solvents or process impurities in the crystal lattice.

Q2: What are the common synthetic routes to Desvenlafaxine free base?

A2: The two primary routes are the O-demethylation of Venlafaxine and a synthetic pathway starting from precursors like p-hydroxyphenylacetonitrile. The demethylation route is common, but requires careful control to avoid side reactions.[3][4] The synthetic route from precursors allows for building the molecule with the desired phenolic group already in place, potentially offering better control over impurities.[5][6]

Q3: Which analytical techniques are essential for monitoring reaction progress and final product purity?

A3: High-Performance Liquid Chromatography (HPLC) is the most crucial technique for monitoring the reaction's completion and quantifying the purity of this compound.[3][7] It is effective for separating the final product from starting materials, intermediates, and various impurities.[7][8] Other important techniques include Mass Spectrometry (MS) for impurity identification and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Q4: I am experiencing low yield after the final crystallization step. What are the potential causes and solutions?

A4: Low yield is a common issue that can stem from several factors. Refer to the troubleshooting workflow below and the accompanying table for guidance.

Low_Yield_Troubleshooting Start Problem: Low Yield Check_Supernatant Analyze supernatant/ mother liquor via HPLC Start->Check_Supernatant Incomplete_Precipitation High product concentration in supernatant? Check_Supernatant->Incomplete_Precipitation Analyze Results Solubility_Issue Root Cause: Product is too soluble in the chosen solvent system. Incomplete_Precipitation->Solubility_Issue Yes Reaction_Issue Root Cause: Incomplete reaction or significant side reactions. Incomplete_Precipitation->Reaction_Issue No, product concentration is low Solution_Solvent Solution: 1. Add an anti-solvent. 2. Optimize solvent ratio. 3. Lower crystallization temp. Solubility_Issue->Solution_Solvent Solution_Reaction Solution: 1. Re-optimize reaction time/ temperature. 2. Check reagent purity. Reaction_Issue->Solution_Reaction Workup_Loss Root Cause: Product loss during work-up (e.g., extractions). Reaction_Issue->Workup_Loss Solution_Workup Solution: 1. Minimize extraction volumes. 2. Adjust pH carefully. 3. Avoid emulsion formation. Workup_Loss->Solution_Workup Purity_Troubleshooting Start Problem: Low Purity by HPLC Identify Identify Impurity (LC-MS, RRT comparison) Start->Identify Known_Impurity Known Impurity? Identify->Known_Impurity Starting_Material Cause: Unreacted Starting Material Known_Impurity->Starting_Material Yes (e.g., Venlafaxine) Side_Product Cause: Reaction Side-Product (e.g., N-Oxide) Known_Impurity->Side_Product Yes (e.g., Impurity C) Benzoic_Acid Cause: Excess Benzoic Acid Known_Impurity->Benzoic_Acid Yes (Reagent) Solve_SM Solution: - Increase reaction time - Improve purification Starting_Material->Solve_SM Solve_SP Solution: - Adjust temp/pH - Use inert atmosphere Side_Product->Solve_SP Solve_BA Solution: - Use stoichiometric amount - Wash with mild base Benzoic_Acid->Solve_BA Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_finish Finishing A Dissolve Desvenlafaxine Free Base in Acetone C Add Benzoic Acid Solution to Free Base Solution A->C B Dissolve Benzoic Acid in Acetone B->C D Add Water & Reflux C->D E Slowly Cool to 20-25°C D->E F Isolate by Filtration E->F G Dry Under Vacuum F->G H Analyze Final Product (Yield, Purity) G->H

References

Addressing matrix effects in LC-MS/MS analysis of Desvenlafaxine benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of Desvenlafaxine (B1082) benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Desvenlafaxine benzoate analysis?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, Desvenlafaxine.[1] These components can include proteins, salts, lipids, and other endogenous compounds.[1][2] Matrix effects arise when these co-eluting substances interfere with the ionization of Desvenlafaxine in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[1][2]

Q2: What are the typical signs that indicate matrix effects are impacting my Desvenlafaxine assay?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between replicates.[1]

  • Inaccurate quantification, even with quality control samples.[1]

  • Non-linear calibration curves.[1]

  • A noticeable decrease in the assay's sensitivity.[1]

  • Inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.

Q3: How can I definitively identify and quantify matrix effects in my analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique to identify at which points during the chromatographic run ion suppression or enhancement occurs.[1][3] A solution of Desvenlafaxine is continuously infused into the MS detector after the analytical column while a blank, extracted matrix sample is injected. Any fluctuation in the Desvenlafaxine signal baseline indicates the presence of matrix effects at that retention time.[1]

  • Quantitative Matrix Effect Assessment: This method involves comparing the response of Desvenlafaxine in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[1][2] The matrix factor (MF) is calculated, where an MF below 1 suggests ion suppression, and an MF above 1 indicates ion enhancement.

Troubleshooting Guide

Issue 1: Inconsistent results and high variability in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the biological matrix.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.[4]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as Desvenlafaxine-d6.[5][6] This internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

    • Optimize Chromatography: Adjust the chromatographic method to separate the elution of Desvenlafaxine from regions of significant ion suppression, which can be identified using the post-column infusion technique.[1][7] This may involve altering the gradient, mobile phase composition, or the type of column used.

Issue 2: Poor sensitivity and inability to reach the desired lower limit of quantification (LLOQ).

  • Possible Cause: Significant ion suppression is reducing the Desvenlafaxine signal.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: Focus on removing phospholipids, a common cause of ion suppression in plasma samples.[2] Specialized SPE cartridges or techniques can be effective.

    • Chromatographic Separation: Modify your HPLC or UHPLC method to better separate Desvenlafaxine from co-eluting matrix components.[1] This could involve adjusting the mobile phase, gradient profile, or using a different column chemistry.

    • Sample Dilution: Diluting the sample can lower the concentration of interfering matrix components, thereby reducing their impact on Desvenlafaxine ionization.[7] However, this approach is only feasible if the assay sensitivity is already high.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike Desvenlafaxine at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike Desvenlafaxine at the same low and high concentrations into the final extracted matrix.[1]

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Desvenlafaxine in Set B) / (Peak Area of Desvenlafaxine in Set A)

    • An MF close to 1 indicates minimal matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Protocol 2: Post-Column Infusion for Qualitative Assessment

  • System Setup: Infuse a standard solution of Desvenlafaxine at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[2]

  • Equilibrate the system: Allow the infused Desvenlafaxine signal to stabilize to a constant baseline.

  • Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.

  • Monitor the Desvenlafaxine signal: Observe the signal of the infused Desvenlafaxine. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[1]

Data Presentation

Table 1: Published LC-MS/MS Method Parameters for Desvenlafaxine Analysis

ParameterMethod 1[5]Method 2[8]
Internal Standard Desvenlafaxine-d6Metoprolol
Sample Preparation Liquid-Liquid ExtractionLiquid-Liquid Extraction
Chromatographic Column Thermo-BDS hypersil C8 (50 x 4.6 mm, 3 µm)Symmetry Shield RP18
Mobile Phase 5 mM ammonium (B1175870) acetate (B1210297) buffer: methanol (B129727) (20:80, v/v)0.2% formic acid: methanol
Flow Rate 0.80 mL/min0.4 mL/min
Ionization Mode ESI PositiveESI Positive
MRM Transition 264.2/58.1263.90/58.10
Linearity Range 1.001-400.352 ng/mL0.5-1500 ng/mL
Intra-day Precision 0.7-5.5%Not Reported
Inter-day Precision 1.9-6.8%Not Reported
Accuracy 93.4-99.5%Not Reported
Recovery Not Reported67.37 - 70.31%

Visualizations

TroubleshootingWorkflow cluster_issue Issue Identification cluster_cause Possible Causes cluster_strategy Mitigation Strategies InconsistentResults Inconsistent Results / High Variability MatrixEffects Matrix Effects (Ion Suppression/Enhancement) InconsistentResults->MatrixEffects likely due to PoorSensitivity Poor Sensitivity / Low LLOQ PoorSensitivity->MatrixEffects likely due to InadequateCleanup Inadequate Sample Cleanup MatrixEffects->InadequateCleanup often caused by OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) MatrixEffects->OptimizeSamplePrep UseSIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) MatrixEffects->UseSIL_IS OptimizeChroma Optimize Chromatography MatrixEffects->OptimizeChroma DiluteSample Dilute Sample MatrixEffects->DiluteSample

Caption: Troubleshooting workflow for addressing matrix effects.

MatrixEffectAssessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment Start_Qual Start InfuseAnalyte Post-column infusion of Desvenlafaxine Start_Qual->InfuseAnalyte InjectBlank Inject extracted blank matrix InfuseAnalyte->InjectBlank MonitorSignal Monitor Desvenlafaxine signal baseline InjectBlank->MonitorSignal Result_Qual Identify regions of ion suppression or enhancement MonitorSignal->Result_Qual Start_Quant Start PrepNeat Prepare 'Neat' Samples (Analyte in Solvent) Start_Quant->PrepNeat PrepPostSpike Prepare 'Post-Extraction Spike' Samples (Analyte in Extracted Blank Matrix) Start_Quant->PrepPostSpike Analyze Analyze both sets by LC-MS/MS PrepNeat->Analyze PrepPostSpike->Analyze CalculateMF Calculate Matrix Factor (MF) Analyze->CalculateMF Result_Quant Quantify degree of ion suppression/enhancement CalculateMF->Result_Quant

Caption: Workflow for assessing matrix effects.

References

Technical Support Center: Optimization of Crystallization Conditions for Desvenlafaxine Benzoate Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of desvenlafaxine (B1082) benzoate (B1203000) polymorphs.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of desvenlafaxine benzoate.

Issue ID Question Possible Causes Suggested Solutions
DBP-T01 I obtained a different polymorph than the one intended. Polymorphism is highly sensitive to crystallization conditions.[1][2] Factors influencing the resulting polymorph include solvent, cooling rate, temperature, and the presence of impurities.[3][4]- Carefully control the crystallization solvent and temperature. Different solvents can favor the formation of different polymorphs. - Control the cooling rate. Slow cooling generally favors the formation of the most stable polymorph, while rapid cooling can trap a metastable form.[5] - Use a seed crystal of the desired polymorph to direct crystallization.[5] - Ensure the purity of the starting material, as impurities can inhibit the formation of a desired polymorph or promote the growth of another.
DBP-T02 The crystallization is happening too quickly, resulting in small or poor-quality crystals. Rapid crystallization, often referred to as "crashing out," is typically caused by a solution that is too supersaturated.[5]- Reduce the rate of cooling to allow for slower, more controlled crystal growth.[6] - Use a slightly larger volume of solvent to decrease the level of supersaturation.[5] - Consider a different solvent system where the solubility of this compound is higher at elevated temperatures but lower at room temperature.
DBP-T03 No crystals are forming, even after an extended period. This issue usually arises from a solution that is not sufficiently supersaturated.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[5] - Add a seed crystal of this compound to provide a nucleation site.[5] - If the volume of solvent is too high, carefully evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature to decrease solubility and promote crystallization.
DBP-T04 The product has oiled out instead of crystallizing. Oiling out occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This can happen if the solution is supersaturated at a temperature above the melting point of the solid form.- Re-heat the solution and add a small amount of additional solvent to reduce the supersaturation.[5] - Try a solvent system with a lower boiling point. - Ensure the solution is free from impurities that may be depressing the melting point.
DBP-T05 The crystallization results are inconsistent between batches. Minor, unrecorded variations in experimental conditions can lead to different outcomes in polymorphic systems.[7]- Standardize and meticulously document all experimental parameters, including solvent volumes, temperatures, cooling profiles, and stirring rates. - Ensure the quality and source of the starting materials (desvenlafaxine base and benzoic acid) and solvents are consistent across all experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphic forms of this compound?

A1: The scientific literature and patents describe multiple crystalline forms of this compound. For instance, one patent discloses a crystalline form designated as Form L.[8][9] Another publication mentions a benzoate salt with a distinct X-ray diffraction pattern.[8][9] It is crucial to characterize the obtained polymorph using methods like Powder X-ray Diffraction (PXRD) to identify the specific form.

Q2: How can I differentiate between the different polymorphs of this compound?

A2: The most definitive method for identifying and differentiating polymorphs is Powder X-ray Diffraction (PXRD), as each crystalline form has a unique diffraction pattern.[10] Other techniques that provide complementary information include Differential Scanning Calorimetry (DSC) for determining melting points and phase transitions, and Thermogravimetric Analysis (TGA) for assessing solvent/water content.[1][11]

Q3: What is the importance of controlling the polymorphic form of this compound?

A3: Different polymorphs of a pharmaceutical compound can have distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][11] Controlling the polymorphic form is critical for ensuring consistent product quality, therapeutic efficacy, and stability of the final drug product.

Q4: Can the polymorphic form of this compound change during storage or processing?

A4: Yes, polymorphic transformations can occur due to factors such as temperature, humidity, and mechanical stress (e.g., grinding or milling).[1] It is essential to determine the most stable polymorph and to establish storage and handling conditions that prevent unwanted transformations.

Q5: Where can I find data on the different polymorphs of this compound?

A5: Patent literature is a primary source for information on the polymorphs of this compound. For example, U.S. Patent 8,481,596 B2 describes a crystalline Form L.[8] Another disclosed benzoate salt is mentioned in WO 2009/053840.[8][9]

Data Presentation

Table 1: Powder X-ray Diffraction Peaks for this compound Polymorphs

PolymorphCharacteristic 2θ Peaks (±0.2°)Source
Form L 5.4, 8.3, 9.5, 10.7, 16.1, 16.6, 17.3, 18.0, 18.8, 19.2, 20.4, 21.5, 23.3, 23.9, 24.9, 28.3, 29.9[8][9]
Benzoate Salt 5.81, 12.16, 13.22, 14.74, 15.66, 15.90, 16.14, 17.65, 19.40, 19.73, 19.85, 20.46, 22.42, 24.53, 24.81, 25.23, 26.65, 28.62[8][9]

Table 2: Thermal Analysis Data for this compound Polymorphs

PolymorphThermal EventTemperature (°C)Source
Form L Endothermic Peak (DSC)145.88[8][9]

Experimental Protocols

1. Powder X-ray Diffraction (PXRD)

  • Purpose: To identify the crystalline form of this compound by analyzing its unique diffraction pattern.

  • Instrumentation: A powder X-ray diffractometer with a copper (Cu) Kα radiation source.

  • Procedure:

    • Gently grind a small, representative sample of the this compound crystals to a fine powder using a mortar and pestle.

    • Mount the powdered sample onto a sample holder, ensuring a flat, even surface.

    • Place the sample holder into the diffractometer.

    • Set the instrument parameters. A typical scan range is from 2° to 40° 2θ, with a step size of 0.02° and a scan speed of 2°/minute.

    • Initiate the scan and collect the diffraction data.

    • Process the data to generate a diffractogram (intensity vs. 2θ).

    • Compare the peak positions and relative intensities to known patterns of this compound polymorphs.

2. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the melting point and detect other thermal events such as polymorphic transitions.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, sealed pan should be used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate, typically 10°C/minute, under a nitrogen purge.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization) events.

3. Thermogravimetric Analysis (TGA)

  • Purpose: To measure changes in mass as a function of temperature, primarily to identify the presence of solvates or hydrates.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate, for example, 10°C/minute, up to a temperature above the boiling point of any potential solvents.

    • Record the mass of the sample as a function of temperature.

    • Analyze the TGA curve for any mass loss steps, which would indicate the evaporation of solvent or water.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_char Characterization cluster_eval Evaluation start Dissolve Desvenlafaxine Base and Benzoic Acid in Solvent cool Controlled Cooling/ Solvent Evaporation start->cool isolate Isolate Crystals (Filtration) cool->isolate dry Dry Crystals isolate->dry pxrd PXRD Analysis dry->pxrd dsc DSC Analysis dry->dsc tga TGA Analysis dry->tga compare Compare Data to Reference Polymorphs pxrd->compare dsc->compare tga->compare end Identify Polymorph compare->end

Caption: Experimental workflow for polymorph screening.

troubleshooting_workflow cluster_yes_cryst cluster_no_cryst cluster_wrong_poly cluster_poor_quality start Crystallization Attempt q1 Crystals Formed? start->q1 q2 Correct Polymorph? q1->q2 Yes a1 Induce Nucleation: - Scratch Flask - Add Seed Crystal q1->a1 No q3 Good Crystal Quality? q2->q3 Yes a3 Modify Conditions: - Change Solvent - Alter Cooling Rate - Use Seed Crystal q2->a3 No success Successful Crystallization q3->success Yes a4 Reduce Supersaturation: - Decrease Cooling Rate - Add More Solvent q3->a4 No a2 Increase Supersaturation: - Evaporate Solvent - Lower Temperature a1->a2

Caption: Troubleshooting decision tree for crystallization.

References

Strategies for reducing impurities in Desvenlafaxine benzoate active pharmaceutical ingredient

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in the Desvenlafaxine (B1082) benzoate (B1203000) active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the common categories of impurities in Desvenlafaxine benzoate API?

A1: Impurities in this compound can be broadly categorized into three types:

  • Process-Related Impurities: These are substances that are formed during the synthesis of Desvenlafaxine and its subsequent conversion to the benzoate salt. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents.

  • Degradation Products: These impurities result from the chemical breakdown of this compound over time or under specific stress conditions such as exposure to acid, base, light, heat, or oxidizing agents. A common degradation product is Desvenlafaxine N-oxide.[1][2][3]

  • Residual Solvents: These are organic solvents used during the synthesis and purification processes that are not completely removed from the final API.

Q2: What is a common synthetic route for Desvenlafaxine, and what are the potential process-related impurities?

A2: A prevalent method for synthesizing Desvenlafaxine is the O-demethylation of Venlafaxine (B1195380).[4] This process can introduce several impurities, including:

  • Unreacted Venlafaxine: Incomplete O-demethylation will result in the presence of the starting material in the final product.

  • N-Desmethylvenlafaxine: This can be formed as a by-product during the synthesis.

  • Other Process-Related Impurities: Depending on the specific reagents and conditions used, other by-products may be formed. A list of potential impurities can be found in the data table below.

Q3: How can I effectively remove Desvenlafaxine N-oxide from my API?

A3: Desvenlafaxine N-oxide is a major degradation product, particularly under oxidative stress.[1] Its removal can be achieved through:

  • Chromatographic Purification: Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating this compound from its N-oxide and other impurities.

  • Recrystallization: A carefully selected solvent system for recrystallization can also help in reducing the levels of Desvenlafaxine N-oxide. The choice of solvent is critical and should be optimized to maximize the crystallization of the desired product while leaving the impurity in the mother liquor.

Troubleshooting Guides

Issue 1: An unknown peak is observed in the HPLC chromatogram of my this compound sample.

Possible Cause 1: Process-Related Impurity

  • Identification: Compare the retention time of the unknown peak with the retention times of known Desvenlafaxine-related compounds and intermediates from your synthetic route. LC-MS analysis can be used to determine the molecular weight of the impurity, aiding in its identification.

  • Solution:

    • Optimize Reaction Conditions: Re-evaluate the synthetic step where the impurity is likely formed. Adjusting temperature, reaction time, or stoichiometry of reagents can minimize the formation of by-products.

    • Purification: Employ preparative HPLC or optimize the recrystallization solvent system to effectively remove the impurity.

Possible Cause 2: Degradation Product

  • Identification: If the API has been stored for a prolonged period or exposed to harsh conditions, the unknown peak could be a degradation product. A common degradation product is Desvenlafaxine N-oxide, which is formed under oxidative conditions.[1] Forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) can help to identify potential degradation products.[5][6]

  • Solution:

    • Storage: Ensure the API is stored under appropriate conditions (e.g., protected from light, in a well-sealed container at a suitable temperature) to minimize degradation.

    • Purification: As with process-related impurities, preparative HPLC or recrystallization can be used to remove degradation products.

Possible Cause 3: Contamination

  • Identification: The peak could be from a contaminated solvent, reagent, or piece of equipment.

  • Solution:

    • Blank Analysis: Run a blank injection (mobile phase only) to check for contaminants in the HPLC system.

    • Solvent Purity: Use high-purity solvents for both synthesis and analysis.

    • Equipment Cleaning: Ensure all glassware and equipment are thoroughly cleaned before use.

Issue 2: The level of residual solvents in my this compound API is above the acceptable limit.
  • Possible Cause: Inefficient drying or inappropriate solvent choice for the final purification step.

  • Solution:

    • Optimize Drying: Increase the drying time and/or temperature (while ensuring the API is not degraded). The use of a high vacuum can also improve the removal of residual solvents.

    • Solvent Selection: In the final crystallization step, consider using a solvent with a lower boiling point or one that is less likely to be retained in the crystal lattice.

    • Trituration/Washing: Washing the filtered cake with a suitable anti-solvent can help to displace the residual solvent.

Data Presentation

Table 1: Common Impurities in this compound

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Category
Venlafaxine93413-69-5C₁₇H₂₇NO₂277.40Process-Related
Desvenlafaxine N-Oxide1021933-95-8C₁₆H₂₅NO₃279.37Degradation
N-Desmethylvenlafaxine135308-74-6C₁₅H₂₃NO₂249.35Process-Related
1-[1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl]cyclohexanol93413-61-7C₂₃H₃₁NO₂353.50Process-Related
Venlafaxine Cyclic Impurity93413-70-8C₁₇H₂₅NO₂275.39Process-Related

Experimental Protocols

Protocol 1: Analytical HPLC Method for Impurity Profiling of Desvenlafaxine Succinate (B1194679)

This method can be adapted for this compound with appropriate validation.

  • Column: C8 stationary phase.

  • Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile (B52724) or methanol). A reported isocratic method for Desvenlafaxine succinate uses a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 3.8) in a 50:50 v/v ratio.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.[1]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a concentration of approximately 1 mg/mL.

Protocol 2: General Recrystallization Procedure for this compound Purification
  • Solvent Screening: The choice of solvent is critical for effective purification. A good solvent should dissolve the this compound at an elevated temperature but have low solubility at room temperature or below. The impurities should either be insoluble in the hot solvent or remain soluble in the cold mother liquor. Common solvents to screen include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and their mixtures with water.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Venlafaxine O_Demethylation O-Demethylation Start->O_Demethylation Desvenlafaxine_Base Desvenlafaxine Free Base O_Demethylation->Desvenlafaxine_Base Salt_Formation Salt Formation with Benzoic Acid Desvenlafaxine_Base->Salt_Formation Crude_Product Crude this compound Salt_Formation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Option 2 HPLC_Analysis Analytical HPLC Recrystallization->HPLC_Analysis Prep_HPLC->HPLC_Analysis LCMS_Analysis LC-MS HPLC_Analysis->LCMS_Analysis Impurity ID Pure_Product Pure this compound HPLC_Analysis->Pure_Product Purity Check

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

impurity_formation cluster_synthesis_pathway Synthetic Pathway cluster_impurities Impurity Formation Venlafaxine Venlafaxine Desvenlafaxine Desvenlafaxine Venlafaxine->Desvenlafaxine O-Demethylation Unreacted_Venlafaxine Unreacted Venlafaxine Venlafaxine->Unreacted_Venlafaxine Incomplete Reaction NDesmethyl N-Desmethyl By-product Venlafaxine->NDesmethyl Side Reaction Desvenlafaxine_Benzoate This compound Desvenlafaxine->Desvenlafaxine_Benzoate Salt Formation N_Oxide Desvenlafaxine N-Oxide Desvenlafaxine_Benzoate->N_Oxide Degradation (Oxidation)

Caption: Formation pathways of common impurities in this compound.

References

Method ruggedness and robustness testing for Desvenlafaxine benzoate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the ruggedness and robustness testing of analytical methods for Desvenlafaxine (B1082) benzoate (B1203000).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of Desvenlafaxine benzoate using HPLC methods.

Question: I am seeing significant variations in retention time for Desvenlafaxine. What could be the cause?

Answer: Fluctuations in retention time can stem from several factors. First, verify the stability of your mobile phase composition. Inconsistent mixing or evaporation of volatile organic components like methanol (B129727) can alter the elution strength.[1][2] Ensure the mobile phase is well-mixed and degassed. Temperature fluctuations can also impact retention times; using a column oven is recommended for stable results.[1] Additionally, check for leaks in the HPLC system, as this can lead to inconsistent flow rates.[2] Finally, ensure your column is properly equilibrated before each injection.

Question: My peak shape for Desvenlafaxine is showing tailing. How can I improve it?

Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. One possibility is the interaction of the analyte with active sites on the stationary phase.[3][4] Ensure the pH of your mobile phase is appropriately controlled to maintain Desvenlafaxine in a single ionic state. For example, using a buffer like phosphate (B84403) buffer can help. Another potential cause is column overload. Try injecting a smaller sample volume or a more dilute sample.[3][5] Also, check for any column contamination or degradation, which might require flushing or replacing the column.[5]

Question: I am observing unexpected peaks in my chromatogram. What is their origin?

Answer: The appearance of extraneous peaks, often called ghost peaks, can be due to several reasons. One common source is the carryover from a previous injection. Ensure your wash solvent is effective and the injection port is clean.[5] Ghost peaks can also arise from impurities in the mobile phase or from the degradation of the sample.[6] It is crucial to use high-purity solvents and freshly prepared sample solutions. Forced degradation studies have shown that Desvenlafaxine is susceptible to degradation under acidic, basic, and oxidative conditions, which could lead to extra peaks if the sample is not handled properly.[6][7]

Question: The system backpressure is fluctuating or is higher than usual. What should I do?

Answer: Pressure fluctuations can indicate the presence of air bubbles in the pump or leaks in the system.[2] Degassing the mobile phase and checking all fittings for tightness is recommended. A consistently high backpressure often suggests a blockage in the system. This could be due to a clogged frit, a contaminated guard column, or particulate matter from the sample.[2] Filtering your samples before injection and regularly maintaining the column and guard column can prevent this issue.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound.

Robustness Testing Protocol

The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

  • Preparation of Standard Solution: Prepare a standard stock solution of this compound in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration (e.g., 100 µg/mL).[6]

  • Variation of Method Parameters: Deliberately vary the following parameters one at a time:

    • Flow Rate: Adjust the flow rate by ±0.2 mL/min from the nominal flow rate (e.g., if the nominal rate is 1.0 mL/min, test at 0.8 mL/min and 1.2 mL/min).[9]

    • Mobile Phase Composition: Alter the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous phase by a small amount (e.g., ±2% or ±5%).[6]

    • pH of the Mobile Phase Buffer: Adjust the pH of the buffer by ±0.2 units.[7]

    • Detection Wavelength: Vary the detection wavelength by ±2 nm.[10]

  • Analysis: Inject the standard solution in replicate (e.g., n=3 or n=6) for each varied condition.

  • Data Evaluation: Calculate the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay results for each condition. The method is considered robust if the results remain within the predefined acceptance criteria (e.g., %RSD < 2%).[9][11]

Ruggedness Testing Protocol

Ruggedness, or intermediate precision, evaluates the reproducibility of the test results under various conditions.

  • Preparation of Standard Solution: Prepare a standard solution of this compound as described in the robustness protocol.

  • Variation of Experimental Conditions: Analyze the standard solution under different conditions, such as:

    • Different Analysts: Have two different analysts perform the analysis.[6]

    • Different Instruments: Use two different HPLC systems.[10]

    • Different Days: Perform the analysis on two different days.[10]

  • Analysis: Each analyst/instrument/day combination should involve replicate injections of the standard solution.

  • Data Evaluation: Calculate the %RSD for the assay results obtained under the different conditions. The method is considered rugged if the overall %RSD is within the acceptance limits.

Data Presentation

The following tables summarize quantitative data from robustness and ruggedness studies for this compound analysis.

Table 1: Summary of Robustness Testing Parameters and Results

Parameter VariedVariationAcceptance Criteria (%RSD)Reference
Flow Rate± 0.1 mL/min< 2.0[6]
Mobile Phase Composition± 5% (organic phase)< 2.0[6]
pH of Mobile Phase± 0.2< 2.0[7]
Wavelength± 2 nm< 2.0[9][10]

Table 2: Summary of Ruggedness Testing Parameters and Results

Parameter VariedAcceptance Criteria (%RSD)Reference
Different Analyst< 2.0[6]
Different Instrument< 2.0[10]
Different Column< 2.0[10]

Visualizations

The following diagrams illustrate the workflow of method validation and the relationships in robustness testing.

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_outcome Outcome define_method Define Analytical Method set_criteria Set Acceptance Criteria define_method->set_criteria robustness Robustness Testing set_criteria->robustness ruggedness Ruggedness Testing robustness->ruggedness data_analysis Data Analysis (%RSD, Recovery) ruggedness->data_analysis compare_criteria Compare with Criteria data_analysis->compare_criteria method_validated Method Validated compare_criteria->method_validated Pass method_optimization Method Optimization Needed compare_criteria->method_optimization Fail

Caption: Workflow for Analytical Method Ruggedness and Robustness Testing.

Robustness_Parameters center_node Robustness of Desvenlafaxine Method param1 Flow Rate (e.g., ±0.1 mL/min) center_node->param1 param2 Mobile Phase Composition (e.g., ±5% Organic) center_node->param2 param3 pH of Buffer (e.g., ±0.2) center_node->param3 param4 Detection Wavelength (e.g., ±2 nm) center_node->param4 param5 Column Temperature (e.g., ±5 °C) center_node->param5

References

Technical Support Center: Desvenlafaxine Benzoate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide technical support and troubleshoot stability issues encountered during the formulation of Desvenlafaxine (B1082) benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Desvenlafaxine?

Desvenlafaxine is susceptible to degradation under specific stress conditions. The major degradation pathways identified are acid-catalyzed dehydration and oxidation.[1][2][3]

  • Acidic Conditions: Under strong acidic conditions (e.g., 1M HCl at 80°C), Desvenlafaxine undergoes dehydration to form its dehydro derivative, 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol.[1][4] This is a significant degradation pathway to monitor.

  • Oxidative Conditions: In the presence of oxidizing agents (e.g., hydrogen peroxide), the primary degradation product is Desvenlafaxine N-oxide.[2]

  • Thermal and Photolytic Stress: Desvenlafaxine shows relative stability under thermal and photolytic stress conditions, although minor degradation can occur.[2][4] It is generally considered stable at room temperature.[5]

Q2: Are there known excipient incompatibilities with Desvenlafaxine or related compounds?

While specific incompatibility data for Desvenlafaxine benzoate is limited in public literature, studies on the parent compound, Venlafaxine, and general principles of formulation science can guide excipient selection.

  • Potential for Physical Interaction: Differential Scanning Calorimetry (DSC) studies on Venlafaxine HCl have suggested possible physical interactions with excipients like magnesium stearate, microcrystalline cellulose, and starch. However, these interactions were not always confirmed by other analytical techniques like DRIFT or SEM, indicating they may not lead to chemical degradation but could affect physical properties.[6]

  • Role of Water and pH: Chemical instability in solid dosage forms is often linked to the presence of water and the microenvironmental pH created by excipients.[7] Acidic or basic excipients could potentially accelerate the degradation pathways mentioned in Q1.

  • Lubricant Effects: Lubricants, particularly magnesium stearate, can negatively impact tablet hardness and prolong disintegration/dissolution times, especially in formulations with plastic-deforming materials.[8][9] This is more of a physical interaction but is a critical stability and performance consideration.

Q3: What are common excipients used in extended-release Desvenlafaxine formulations?

Extended-release (ER) formulations of Desvenlafaxine salts typically rely on a matrix system to control drug release. Common excipients and their functions are listed in the table below.

Excipient CategoryExample(s)Primary Function(s) in ER Formulations
Release Modifying Agent Hypromellose (HPMC), EthylcelluloseForms a hydrophilic or insoluble matrix to control the rate of drug release.[7]
Filler / Diluent Microcrystalline Cellulose (MCC), Lactose (B1674315)Provides bulk and improves compression properties of the formulation.
Binder Povidone (PVP), Hypromellose (HPMC)Promotes adhesion of particles to form granules and tablets with adequate mechanical strength.[10]
Lubricant Magnesium Stearate, Stearic AcidPrevents tablet sticking to punches and dies during compression.[8]
Glidant Colloidal Silicon DioxideImproves the flow properties of the powder blend.
pH Modifier Citric Acid, Fumaric AcidCan be used to modify the micro-environmental pH to enhance solubility or stability.[7]
Coating Agent Opadry® (HPMC-based film coating)Provides protection, improves appearance, and can aid in swallowing.

Troubleshooting Guides

Issue 1: My this compound tablets are showing discoloration (e.g., turning yellow/brown) during stability studies.

Discoloration is often a sign of chemical degradation. The following workflow can help identify the root cause.

G start Discoloration Observed in Stability Samples check_api Analyze API Batch for Impurities start->check_api check_excipients Review Excipient Sources and Specifications start->check_excipients binary_compat Perform Binary (1:1) API-Excipient Compatibility Studies (DSC, HPLC) check_api->binary_compat check_excipients->binary_compat formulation_compat Evaluate Placebo and Full Formulation for Discoloration check_excipients->formulation_compat oxidative_path Hypothesis: Oxidative Degradation binary_compat->oxidative_path Incompatible Excipient Found maillard_path Hypothesis: Maillard Reaction binary_compat->maillard_path Incompatible Excipient Found formulation_compat->oxidative_path Placebo or Formulation Discolors formulation_compat->maillard_path Placebo or Formulation Discolors solution1 Action: - Add Antioxidant (e.g., BHT) - Control Headspace O2 - Re-evaluate Excipients oxidative_path->solution1 Trace Peroxides in Excipients (e.g., Povidone)? solution2 Action: - Replace Reducing Sugar  (e.g., Lactose) - Control Humidity maillard_path->solution2 Formulation Contains Reducing Sugar + Amine?

Caption: Troubleshooting workflow for tablet discoloration.

Potential Causes & Actions:

  • Oxidative Degradation: Desvenlafaxine has a phenol (B47542) group and a tertiary amine, which can be susceptible to oxidation. Trace impurities like peroxides in excipients (e.g., povidone, polyethylene (B3416737) glycols) can initiate this process.

    • Action: Screen excipient lots for peroxide levels. Consider incorporating an antioxidant (e.g., butylated hydroxytoluene - BHT) into the formulation.

  • Maillard Reaction: If your formulation contains a reducing sugar (e.g., lactose) in the presence of the amine group of Desvenlafaxine, a Maillard reaction can occur, especially under heat and humidity, leading to brown discoloration.

    • Action: Replace lactose with a non-reducing sugar excipient like dibasic calcium phosphate (B84403) or microcrystalline cellulose.

  • Excipient Interaction: An individual excipient may be interacting with the API.

    • Action: Conduct binary compatibility studies by mixing this compound with each excipient individually (1:1 ratio), storing at accelerated conditions (e.g., 40°C/75% RH), and analyzing for degradants via HPLC.

Issue 2: The dissolution profile of my ER tablets has slowed down significantly after 3 months at accelerated stability conditions.

A change in dissolution is a critical stability failure, often linked to the physical properties of the formulation, particularly the rate-controlling polymer.

Potential Causes & Actions:

  • Polymer Cross-linking/Aging: Hydrophilic matrix polymers like Hypromellose (HPMC) can undergo changes upon aging, potentially leading to a stronger, less permeable gel layer upon hydration. This is often exacerbated by heat.

    • Action: Investigate different grades or suppliers of HPMC. Evaluate the impact of storage temperature more closely. Ensure the polymer is stored correctly before use.

  • Increased Tablet Hardness: The tablet hardness may have increased during storage, a phenomenon known as "age-hardening." This can be caused by continued crystal growth or bonding between excipient particles.

    • Action: Measure the hardness and friability of the stability samples and compare them to the initial values. If hardness has increased, re-evaluate the binder type and concentration or the initial compression force.

  • Lubricant Effect: Over-lubrication, especially with magnesium stearate, can create a hydrophobic film around the granules, impeding water penetration and slowing dissolution. This effect can sometimes become more pronounced over time.[8][9]

    • Action: Review the lubricant concentration and blending time. Shorter blending times are generally preferred to minimize the film-forming effect. Consider alternative lubricants if the issue persists.[11]

Quantitative Data Summary

While direct comparative stability data for this compound with various individual excipients is not widely available in published literature, forced degradation studies on the API provide insight into its inherent stability profile.

Table 2: Summary of Forced Degradation Studies on Desvenlafaxine API (Data compiled from multiple sources representing typical results)

Stress ConditionReagent / ConditionDuration% Degradation ObservedMajor Degradation Product(s)Reference(s)
Acid Hydrolysis 1 M HCl8 hours @ 80°CSignificant (~15-25%)4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol[1][4]
Base Hydrolysis 1 N NaOH3 hoursMinimal to NoneNot significant[2][4]
Oxidation 3-10% H₂O₂3-24 hours @ RT or 80°CSignificant (~10-20%)Desvenlafaxine N-Oxide[2][4]
Thermal Dry Heat24 hours @ 105°CMinimal (<2%)Not specified[2]
Photolytic ICH Light Exposure1.2 million lux hoursMinimal (<2%)Not specified[2]

Appendices: Experimental Protocols

Appendix A: Protocol for Stability-Indicating HPLC Method

This protocol is a representative method based on published literature for the analysis of Desvenlafaxine and its degradation products.[1][2][12]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C8 or C18 reverse-phase column (e.g., Luna Phenomenex C8, 250 mm x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: Isocratic mixture of Acetonitrile and a buffer (e.g., Phosphate Buffer pH 3.8) in a ratio of approximately 50:50 (v/v). The exact ratio may need optimization.[1]

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Detection Wavelength: 229 nm.[1]

  • Column Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and transfer tablet powder equivalent to 25 mg of Desvenlafaxine into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent (Mobile Phase or a 50:50 Acetonitrile:Water mixture).

    • Sonicate for 15 minutes to dissolve, then dilute to volume with diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that degradation products and excipients do not interfere with the main Desvenlafaxine peak.[1][2]

G cluster_0 Degradation Pathway DVS Desvenlafaxine Acid_Stress Acid Stress (e.g., HCl, Heat) DVS->Acid_Stress Oxidative_Stress Oxidative Stress (e.g., H2O2) DVS->Oxidative_Stress Dehydro_DVS 4-(1-cyclohexenyl-2- (dimethylamino)ethyl)phenol (Dehydration Product) Acid_Stress->Dehydro_DVS N_Oxide Desvenlafaxine N-Oxide Oxidative_Stress->N_Oxide

Caption: Primary degradation pathways of Desvenlafaxine.

Appendix B: Protocol for Dissolution Testing of ER Tablets

This method is based on FDA guidance and common practices for extended-release Desvenlafaxine formulations.[13][14][15]

  • Apparatus: USP Apparatus I (Basket) or II (Paddle).

  • Dissolution Medium: 900 mL of 0.9% NaCl in water.[14][16] Other media (pH 1.2, 4.5, 6.8 buffers) should also be tested during development.[15]

  • Apparatus Speed: 100 RPM for Apparatus I; 50 RPM for Apparatus II.[14]

  • Temperature: 37°C ± 0.5°C.

  • Sampling Times: 1, 2, 4, 8, 12, and 20 hours (or until at least 80% of the drug is released).[15]

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples at the specified time points.

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium if necessary.

    • Analyze the samples for Desvenlafaxine concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Acceptance Criteria: To be established based on product-specific bioequivalence data, but a typical profile would show a gradual release over the intended dosing interval.

G start Start: Select Excipients lit_review Literature Review & Supplier Data Analysis start->lit_review thermal_analysis Thermal Analysis (DSC) 1:1 API:Excipient Blends lit_review->thermal_analysis isothermal_stress Isothermal Stressing (e.g., 40°C/75% RH, 4 weeks) 1:1 API:Excipient Blends thermal_analysis->isothermal_stress No major thermal events hplc_analysis HPLC Analysis for Degradants & Purity isothermal_stress->hplc_analysis decision Excipient Compatible? hplc_analysis->decision Appearance & Purity Check end_yes Proceed to Formulation decision->end_yes Yes (No new degradants, no physical change) end_no Reject/Replace Excipient decision->end_no No (Degradation or physical interaction)

Caption: Logical workflow for pre-formulation excipient compatibility assessment.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Desvenlafaxine Benzoate in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Desvenlafaxine (B1082), presented as Desvenlafaxine Benzoate (B1203000), following the International Council for Harmonisation (ICH) guidelines. The information is intended for researchers, scientists, and professionals involved in drug development and quality control. While the focus is on Desvenlafaxine Benzoate, the presented data is primarily derived from studies on Desvenlafaxine and its succinate (B1194679) salt due to a scarcity of published literature specific to the benzoate salt. The analytical methods for different salt forms of the same active pharmaceutical ingredient are generally transferable with minor or no modification.

Comparison of Validated Analytical Methods

Two primary analytical techniques are commonly employed for the quantification of Desvenlafaxine in pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry.

Table 1: Comparison of HPLC and UV Spectrophotometric Methods for Desvenlafaxine Analysis

ParameterHPLC / UHPLC MethodsUV Spectrophotometric MethodsICH Guideline Reference
Specificity High; capable of separating Desvenlafaxine from degradation products and excipients.[1][2][3]Lower; potential for interference from excipients or degradation products that absorb at the same wavelength.Q2(R2)
Linearity Range Typically 5 - 150 µg/mL.[3][4][5]Typically 5 - 100 µg/mL.[6][7]Q2(R2)
Correlation Coefficient (r²) > 0.999.[4][8][9]> 0.998.[10]Q2(R2)
Accuracy (% Recovery) 98 - 102%.[5][9]99 - 101%.[6][7]Q2(R2)
Precision (% RSD) < 2%.[8][9]< 2%.[7]Q2(R2)
Limit of Detection (LOD) As low as 0.026 µg/mL.~0.1 µg/mL.[6]Q2(R2)
Limit of Quantitation (LOQ) As low as 0.079 µg/mL.~0.3 µg/mL.[6]Q2(R2)
Application Stability-indicating assays, impurity profiling, routine quality control.[1][3][11]Routine quality control, dissolution testing.-

Experimental Protocols

Stability-Indicating HPLC Method

This method is adapted from a validated stability-indicating HPLC method for Desvenlafaxine succinate and is suitable for the quantification of this compound in the presence of its degradation products.[4]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Discovery C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile (B52724) and 5 mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.8 with orthophosphoric acid).[4]

    • Flow Rate: 0.7 mL/min.[4]

    • Detection Wavelength: 229 nm.[4]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard Solution Preparation: A stock solution of Desvenlafaxine reference standard (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 5 to 100 µg/mL.[4]

  • Sample Preparation: A quantity of powdered tablets equivalent to 25 mg of Desvenlafaxine is accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of water is added, and the flask is sonicated for 15 minutes. The volume is made up to the mark with water, and the solution is filtered. An aliquot of the filtrate is diluted with acetonitrile to achieve a final concentration within the calibration range.[4]

  • Validation Parameters:

    • Linearity: Assessed over the concentration range of 5-100 µg/mL. The correlation coefficient should be > 0.999.[4]

    • Accuracy: Determined by the recovery of known amounts of Desvenlafaxine spiked into a placebo mixture. The mean recovery should be within 98-102%.

    • Precision: Evaluated by performing replicate injections of the standard solution. The relative standard deviation (%RSD) should be less than 2%.

    • Specificity: Demonstrated by the separation of the Desvenlafaxine peak from peaks of degradation products generated under forced degradation conditions (acid, base, oxidation, thermal, and photolytic stress).[1][2]

UV Spectrophotometric Method

This method is a simple and rapid approach for the routine quality control of this compound.

  • Instrumentation: A UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

  • Methodology:

    • Solvent: Purified water.[7]

    • Wavelength of Maximum Absorbance (λmax): 224 nm.[7]

  • Standard Solution Preparation: A stock solution of Desvenlafaxine reference standard (100 µg/mL) is prepared in purified water. Working standards are prepared by diluting the stock solution to concentrations ranging from 5 to 40 µg/mL.[7]

  • Sample Preparation: A quantity of powdered tablets equivalent to 10 mg of Desvenlafaxine is accurately weighed and dissolved in 100 mL of purified water. The solution is sonicated and filtered. The filtrate is further diluted with purified water to obtain a concentration within the linear range.

  • Validation Parameters:

    • Linearity: Established over a concentration range of 5-40 µg/mL. The correlation coefficient should be > 0.998.[7]

    • Accuracy: Performed by the standard addition method. The mean recovery should be between 98-102%.

    • Precision: Determined by measuring the absorbance of a standard solution multiple times. The %RSD should be less than 2%.[7]

Visualizations

Analytical Method Validation Workflow

Analytical Method Validation Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation & Reporting Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Method Define_ATP->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Accuracy Accuracy Precision Precision Range Range LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report

Caption: Workflow for analytical method validation as per ICH guidelines.

Forced Degradation Pathway of Desvenlafaxine

Forced Degradation of Desvenlafaxine cluster_Stress Stress Conditions (ICH Q1A/Q1B) Desvenlafaxine Desvenlafaxine Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) Desvenlafaxine->Acid Base Base Hydrolysis (e.g., 1M NaOH, 70°C) Desvenlafaxine->Base Oxidation Oxidation (e.g., 3% H2O2, 50°C) Desvenlafaxine->Oxidation Thermal Thermal (e.g., 80°C) Desvenlafaxine->Thermal Photolytic Photolytic (UV/Vis light) Desvenlafaxine->Photolytic Acid_Degradant Acid Degradation Product (e.g., 4-(1-cyclohexenyl-2- (dimethylamino)ethyl)phenol) Acid->Acid_Degradant Degradation_Products Degradation Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products Acid_Degradant->Degradation_Products

Caption: Forced degradation pathways for Desvenlafaxine under various stress conditions.

References

A Comparative Guide to the Bioavailability of Desvenlafaxine Salt Forms: Focus on Desvenlafaxine Succinate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the bioavailability of desvenlafaxine (B1082) benzoate (B1203000) versus desvenlafaxine succinate (B1194679) is not feasible at this time due to the absence of publicly available clinical data for desvenlafaxine benzoate. Comprehensive research has yielded no direct head-to-head bioequivalence studies or specific pharmacokinetic profiles for the benzoate salt of desvenlafaxine.

This guide, therefore, focuses on the well-documented bioavailability and pharmacokinetic parameters of desvenlafaxine succinate, the predominantly studied and approved salt form of desvenlafaxine. The information presented here is intended for researchers, scientists, and drug development professionals to serve as a baseline for understanding the in vivo performance of desvenlafaxine. Any future development of a benzoate salt form would necessitate bioequivalence studies against the established succinate formulation to determine its comparative bioavailability.

Pharmacokinetic Profile of Desvenlafaxine Succinate

Desvenlafaxine succinate exhibits a predictable pharmacokinetic profile, characterized by its high oral bioavailability and linear, dose-proportional absorption.[1][2] The absolute oral bioavailability of desvenlafaxine succinate is approximately 80%.[1][3] After oral administration, steady-state plasma concentrations are typically achieved within 4 to 5 days of once-daily dosing.[3]

The key pharmacokinetic parameters for desvenlafaxine succinate are summarized in the table below.

Pharmacokinetic ParameterValueReference
Absolute Bioavailability (F) ~80%[1][3]
Time to Peak Plasma Concentration (Tmax) ~7.5 hours[4]
Terminal Half-Life (t1/2) ~11 hours[4]
Plasma Protein Binding 30%[3][4]
Metabolism Primarily via conjugation (UGT isoforms), minor oxidative metabolism by CYP3A4. Not dependent on CYP2D6.[3]
Excretion Approximately 45% excreted unchanged in urine.[3]

Experimental Protocols: A General Bioequivalence Study Design

To compare the bioavailability of two different salt forms of a drug, such as desvenlafaxine succinate and a hypothetical this compound, a randomized, single-dose, two-period, two-sequence crossover bioequivalence study is the standard approach.

Study Design: A cohort of healthy adult subjects would be randomly assigned to one of two treatment sequences. In the first period, subjects in Sequence 1 would receive a single oral dose of the test product (e.g., this compound), while subjects in Sequence 2 would receive the reference product (desvenlafaxine succinate). After a washout period of sufficient duration to ensure complete elimination of the drug from the body (typically at least 5-7 half-lives), subjects would "cross over" to the alternate treatment for the second period.

Dosing and Sample Collection: Subjects would typically fast overnight before receiving the assigned drug formulation. Blood samples would be collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours post-dose). Plasma would be separated from the blood samples and stored frozen until analysis.

Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be used to quantify the concentration of desvenlafaxine in the plasma samples. This method ensures high sensitivity and specificity for the analyte.

Pharmacokinetic and Statistical Analysis: The primary pharmacokinetic parameters—Area Under the plasma concentration-time Curve (AUC) from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-∞), and the maximum plasma concentration (Cmax)—would be calculated for each subject for both formulations. These parameters are then log-transformed, and the geometric mean ratios (Test/Reference) and their 90% confidence intervals (CIs) are determined. For two products to be considered bioequivalent, the 90% CIs for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the regulatory acceptance range of 80% to 125%.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a bioequivalence study.

Bioequivalence_Workflow cluster_screening Subject Recruitment & Screening cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Analysis cluster_conclusion Conclusion screening Informed Consent & Eligibility Screening randomization Random Assignment to Treatment Sequences screening->randomization dosing1 Dosing: Test or Reference Product randomization->dosing1 sampling1 Serial Blood Sampling dosing1->sampling1 washout Drug Elimination (e.g., 7-14 days) sampling1->washout bioanalysis Plasma Sample Analysis (HPLC-MS/MS) sampling1->bioanalysis dosing2 Dosing: Alternate Product washout->dosing2 sampling2 Serial Blood Sampling dosing2->sampling2 sampling2->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis conclusion Bioequivalence Determination stat_analysis->conclusion

Bioequivalence Study Workflow Diagram

Signaling Pathways and Mechanism of Action

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary mechanism of action involves the potentiation of serotonin (B10506) and norepinephrine (B1679862) neurotransmission in the central nervous system through the inhibition of their respective transporters.

SNRI_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron desvenlafaxine Desvenlafaxine serotonin_transporter Serotonin Transporter (SERT) desvenlafaxine->serotonin_transporter Inhibits norepinephrine_transporter Norepinephrine Transporter (NET) desvenlafaxine->norepinephrine_transporter Inhibits serotonin Serotonin serotonin_transporter->serotonin Reuptake norepinephrine Norepinephrine norepinephrine_transporter->norepinephrine Reuptake serotonin_receptor Serotonin Receptors norepinephrine_receptor Norepinephrine Receptors serotonin->serotonin_receptor Binds to norepinephrine->norepinephrine_receptor Binds to

Mechanism of Action of Desvenlafaxine

References

A Comparative Preclinical Efficacy Analysis: Desvenlafaxine Benzoate versus Venlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of desvenlafaxine (B1082) benzoate (B1203000) and its parent compound, venlafaxine (B1195380). This analysis is supported by experimental data to delineate the pharmacological nuances and potential therapeutic advantages of each compound.

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) available for the treatment of major depressive disorder.[1] While both compounds share a core mechanism of action, preclinical data reveal key differences in their potency, selectivity, and effects in established animal models of depression. This guide synthesizes available preclinical findings to offer a comprehensive comparative overview.

In Vitro Pharmacodynamics: Receptor Binding and Reuptake Inhibition

The primary mechanism of action for both venlafaxine and desvenlafaxine is the inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1] In vitro studies are crucial for quantifying the affinity and potency of these drugs at their molecular targets.

Neurotransmitter Transporter Binding Affinity

Binding affinity, often expressed as the inhibition constant (Ki), indicates how strongly a drug binds to its target. A lower Ki value signifies a higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Desvenlafaxine 40.2558.4>10,000
Venlafaxine 8224807647[2]

Data for Desvenlafaxine from competitive radioligand binding assays using cells expressing human transporters.

Neurotransmitter Reuptake Inhibition

The half-maximal inhibitory concentration (IC50) measures the concentration of a drug required to inhibit 50% of the reuptake of a specific neurotransmitter. A lower IC50 value indicates greater potency.

CompoundSerotonin (5-HT) Reuptake Inhibition IC50 (nM)Norepinephrine (NE) Reuptake Inhibition IC50 (nM)
Desvenlafaxine 47.3[3][4]531.3[3][4]
Venlafaxine 26215

IC50 values for Desvenlafaxine were determined using cells expressing human SERT or NET.[3][4]

Preclinical Efficacy in Animal Models of Depression

Animal models that mimic certain aspects of depression are instrumental in evaluating the potential therapeutic efficacy of novel compounds. The Forced Swim Test (FST) and the Chronic Unpredictable Mild Stress (CUMS) model are two of the most widely used assays.

Forced Swim Test (FST)

The FST is a behavioral test used to screen for antidepressant activity.[5] Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

While direct head-to-head comparative studies are limited, available data suggests that venlafaxine is active in the FST. One study noted that venlafaxine, as a selective serotonin/norepinephrine reuptake inhibitor, increases the latency to the first period of immobility in mice, a measure that enhances the sensitivity of the test for this class of antidepressants.[6]

CompoundAnimal ModelDoseEffect on Immobility Time
Venlafaxine MouseNot SpecifiedIncreased latency to first immobility[6]
Desvenlafaxine Data Not Available--
Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is considered to have high face and predictive validity for depression.[7] Animals are subjected to a series of mild, unpredictable stressors over an extended period, which can induce anhedonia, a core symptom of depression. Anhedonia is typically assessed by a decrease in the preference for a sweetened solution (e.g., sucrose) over water.

A study in rats demonstrated that chronic treatment with venlafaxine for three weeks reversed the CUMS-induced deficit in sucrose (B13894) preference, indicating an antidepressant-like effect.[4]

CompoundAnimal ModelTreatment DurationEffect on Sucrose Preference
Venlafaxine Rat3 weeksIncreased sucrose preference in stressed rats[4]
Desvenlafaxine Data Not Available--

In Vivo Neurochemistry: Microdialysis Studies

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. This provides direct evidence of a drug's effect on neurotransmitter reuptake in a physiological setting.

A study in Swiss mice showed that an acute administration of venlafaxine (8 mg/kg, i.p.) increased extracellular levels of both serotonin and norepinephrine in the frontal cortex to approximately 400% and 140% of their respective baseline values.[8] Interestingly, in this study, venlafaxine showed a greater efficacy in increasing serotonin levels compared to norepinephrine.[8]

Another study in male rats found that desvenlafaxine (30 mg/kg, orally) significantly increased extracellular norepinephrine levels in the hypothalamus.[3] In the same study, when co-administered with a 5-HT1A antagonist to block inhibitory autoreceptors, desvenlafaxine increased serotonin levels by 78% from baseline.[3]

Experimental Protocols

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

Apparatus:

  • A transparent cylinder (e.g., 25 cm height x 10 cm diameter for mice; 40 cm height x 20 cm diameter for rats).

  • Water maintained at 23-25°C.

  • A video recording system for behavioral scoring.

Procedure (for mice):

  • Mice are individually placed into the cylinder filled with water to a depth that prevents them from touching the bottom with their hind paws or escaping.

  • The total duration of the test is typically 6 minutes.

  • Behavior is recorded for the entire duration.

  • The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is scored, typically during the last 4 minutes of the test.[9]

  • A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

FST_Workflow start Start acclimation Acclimation of Mice to Testing Room start->acclimation drug_admin Drug Administration (e.g., Venlafaxine, Desvenlafaxine, or Vehicle) acclimation->drug_admin placement Place Mouse in Water-Filled Cylinder drug_admin->placement recording Record Behavior for 6 Minutes placement->recording scoring Score Immobility Time (last 4 minutes) recording->scoring analysis Data Analysis and Comparison scoring->analysis end End analysis->end

Chronic Unpredictable Mild Stress (CUMS) Model

Objective: To induce a depressive-like state in rodents, characterized by anhedonia, through chronic exposure to a variety of mild, unpredictable stressors.

Apparatus:

  • Standard animal housing cages.

  • Various stressors (e.g., damp bedding, cage tilt, altered light/dark cycle, social stress, restraint stress).

  • Two-bottle choice setup for the sucrose preference test (one bottle with 1% sucrose solution, one with water).

Procedure:

  • Animals are subjected to a regimen of different mild stressors daily for a period of several weeks (e.g., 4-8 weeks). The sequence of stressors is unpredictable to prevent habituation.[7]

  • Anhedonia is assessed periodically using the sucrose preference test.

  • For the sucrose preference test, animals are typically deprived of food and water for a period (e.g., 12-24 hours) and then given free access to two pre-weighed bottles, one containing a 1% sucrose solution and the other containing water, for a defined period (e.g., 1-24 hours).[7]

  • The consumption of each liquid is measured by weighing the bottles before and after the test.

  • Sucrose preference is calculated as: (Sucrose solution consumed / Total liquid consumed) x 100%.

  • A significant decrease in sucrose preference in the stressed group compared to a non-stressed control group indicates the induction of anhedonia.

  • The ability of a chronic antidepressant treatment to reverse this deficit is a measure of its efficacy.[10]

CUMS_Workflow start Start baseline Baseline Sucrose Preference Test start->baseline stress Chronic Unpredictable Mild Stress (4-8 weeks) baseline->stress treatment Chronic Drug Administration (e.g., Venlafaxine, Desvenlafaxine, or Vehicle) stress->treatment spt Sucrose Preference Test treatment->spt analysis Data Analysis and Comparison spt->analysis end End analysis->end

Signaling Pathway

The therapeutic effects of desvenlafaxine and venlafaxine are initiated by their binding to SERT and NET, leading to an increase in the synaptic concentrations of serotonin and norepinephrine. This, in turn, modulates downstream signaling cascades that are believed to underlie the antidepressant response.

SNRI_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron SERT SERT Serotonin 5-HT SERT->Serotonin Reuptake NET NET Norepinephrine NE NET->Norepinephrine Reuptake Synaptic Cleft Synaptic Cleft Postsynaptic_Receptors Postsynaptic Receptors (e.g., 5-HT, Adrenergic) Serotonin->Postsynaptic_Receptors Binding Norepinephrine->Postsynaptic_Receptors Binding Postsynaptic Neuron Postsynaptic Neuron Signaling_Cascade Downstream Signaling Cascades (e.g., cAMP, CREB) Postsynaptic_Receptors->Signaling_Cascade Activation Therapeutic_Effects Therapeutic Effects (e.g., neurogenesis, reduced depressive symptoms) Signaling_Cascade->Therapeutic_Effects Leads to SNRI Desvenlafaxine / Venlafaxine SNRI->SERT Inhibition SNRI->NET Inhibition

Conclusion

References

A Comparative In Vitro Receptor Binding Profile of Desvenlafaxine Benzoate and Other SNRIs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro receptor binding profiles of desvenlafaxine (B1082) benzoate (B1203000) and other prominent serotonin-norepinephrine reuptake inhibitors (SNRIs), including venlafaxine (B1195380), duloxetine (B1670986), and milnacipran (B1663801). The focus is on their binding affinities for the human serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), key targets in the treatment of major depressive disorder.

Data Presentation: Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of desvenlafaxine and other SNRIs for the human serotonin and norepinephrine transporters. Lower values indicate higher binding affinity.

DrugSERT Affinity (Ki/IC50, nM)NET Affinity (Ki/IC50, nM)SERT/NET Affinity RatioReferences
Desvenlafaxine40.2 - 47.3531.3 - 558.4~10:1[1][2]
Venlafaxine74 - 1451260 - 2483~30:1[1][3][4][5][6][7][8]
Duloxetine0.8 - 137.5 - 42~10:1[1][6][9]
Milnacipran151200~1:1[1][3][10]

Note: Ki and IC50 values can vary between studies due to different experimental conditions. The SERT/NET affinity ratio is an indicator of the drug's relative selectivity for the serotonin versus the norepinephrine transporter.

Desvenlafaxine demonstrates a higher binding affinity for SERT compared to venlafaxine.[1] It also shows a nearly 5-fold greater activity for NET compared to venlafaxine.[1] In contrast to venlafaxine and duloxetine, which show a preference for SERT, milnacipran exhibits a more balanced affinity for both transporters.[3][11] Desvenlafaxine, venlafaxine, and duloxetine have weak inhibitory effects on dopamine (B1211576) reuptake.[11] It is important to note that in vitro binding affinities may not always directly correlate with in vivo activity due to factors like metabolism and brain penetration.[10]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for monoamine transporters is typically performed using in vitro competitive radioligand binding assays. The following is a generalized protocol representative of the methodology used in the cited studies.[12][13][14][15][16]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., desvenlafaxine) for the human serotonin transporter (SERT) and norepinephrine transporter (NET).

Materials:

  • Biological Material: Cell membranes or whole cells from a stable cell line expressing the recombinant human SERT or NET (e.g., HEK293 or CHO cells).[17][18]

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the target transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET).

  • Test Compounds: The unlabeled drugs for which the binding affinity is to be determined (desvenlafaxine, venlafaxine, etc.).

  • Reference Compound: A compound with known high affinity for the target transporter.

  • Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[13]

  • Wash Buffer: Cold assay buffer used to separate bound and unbound radioligand.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate the bound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

  • Preparation of Reagents: Serial dilutions of the test compounds and reference compound are prepared in the assay buffer. The radioligand is diluted to a final concentration at or below its dissociation constant (Kd).

  • Incubation: The cell membranes or whole cells are incubated in multi-well plates with the radioligand and various concentrations of the test compound. A set of wells containing only the radioligand and membranes serves as the control for total binding. Another set containing the radioligand, membranes, and a high concentration of a known potent inhibitor is used to determine non-specific binding. The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[16]

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting: The filters containing the bound radioligand are dried, and a scintillation cocktail is added. The radioactivity is then measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[13]

Mandatory Visualization

G cluster_snris SNRIs cluster_transporters Monoamine Transporters Desvenlafaxine Desvenlafaxine SERT SERT (Serotonin Transporter) Desvenlafaxine->SERT Ki: 40.2-47.3 nM NET NET (Norepinephrine Transporter) Desvenlafaxine->NET Ki: 531.3-558.4 nM Venlafaxine Venlafaxine Venlafaxine->SERT Ki: 74-145 nM Venlafaxine->NET Ki: 1260-2483 nM Duloxetine Duloxetine Duloxetine->SERT Ki: 0.8-13 nM Duloxetine->NET Ki: 7.5-42 nM Milnacipran Milnacipran Milnacipran->SERT Ki: 151 nM Milnacipran->NET Ki: 200 nM

Caption: Comparative binding affinities of SNRIs for SERT and NET.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Reagents Prepare Reagents (Radioligand, Test Compounds, Cell Membranes) Incubation Incubate Membranes with Radioligand and Test Compound Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Counting Scintillation Counting to Measure Radioactivity Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Experimental workflow for a radioligand binding assay.

References

A Comparative Guide to the Solid-State Stability of Desvenlafaxine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solid-state stability of various salt forms of Desvenlafaxine, a selective serotonin-norepinephrine reuptake inhibitor (SNRI). The selection of an appropriate salt form is a critical step in drug development, profoundly influencing the physicochemical properties, stability, and bioavailability of the active pharmaceutical ingredient (API). This document summarizes key experimental data and methodologies to aid in the informed selection of a Desvenlafaxine salt with optimal properties for formulation development.

Overview of Desvenlafaxine and its Salt Forms

Desvenlafaxine, the major active metabolite of venlafaxine, is commercially available as the succinate (B1194679) salt monohydrate (Pristiq®).[1] However, several other salt forms have been investigated to potentially improve its physicochemical properties. This guide focuses on a comparison of the succinate, fumarate (B1241708), and oxalate (B1200264) salts, for which comparative data is available. While other salts like besylate and benzoate (B1203000) have been mentioned in patents, direct comparative stability data is less accessible in public literature. The choice of the salt form can impact properties such as solubility, dissolution rate, hygroscopicity, and solid-state stability.

Physicochemical Properties

The fundamental physicochemical properties of different Desvenlafaxine salts are crucial initial indicators of their potential performance. A summary of available data is presented in Table 1.

Table 1: Physicochemical Properties of Desvenlafaxine Salts

Salt FormMolecular Weight ( g/mol )Melting Point (°C)Aqueous SolubilityKey Characteristics
Succinate 399.48 (monohydrate)~129-132 (monohydrate, polymorph dependent)High solubility, pH-dependentCommercially used form; exists in multiple polymorphic forms.[2]
Fumarate 397.45 (monohydrate)~145-150Slightly soluble in water.[3]Used in some generic formulations; bioequivalent to the succinate salt in extended-release tablets.[4]
Oxalate 381.42 (anhydrous)Not specifiedHigher than succinate and fumarate.Reported to have very good solubility and dissolution rates.

Note: Data is compiled from various sources and may vary based on the specific polymorphic form and experimental conditions.

Comparative Solid-State Stability

The solid-state stability of an API is its ability to resist changes in its physical and chemical properties upon storage under defined conditions. This is a critical attribute for ensuring the safety, efficacy, and shelf-life of a pharmaceutical product.

Thermal Stability

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in assessing the thermal stability of different salt forms.

Chemical Stability and Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule and its degradation pathways. Desvenlafaxine has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Table 2: Summary of Forced Degradation Studies of Desvenlafaxine

Stress ConditionObservationsMajor Degradation Product
Acidic Hydrolysis (e.g., 0.1N HCl)Significant degradation observed.4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol[5]
Alkaline Hydrolysis (e.g., 0.1N NaOH)Less degradation compared to acidic conditions.Not specified
Oxidative Degradation (e.g., 3% H₂O₂)Significant degradation observed.Desvenlafaxine N-oxide[6]
Thermal Degradation (e.g., 60°C)Relatively stable.Not specified
Photolytic Degradation (e.g., UV/Vis light)Relatively stable.Not specified

These studies indicate that Desvenlafaxine is most susceptible to degradation under acidic and oxidative conditions.[5][6] The primary degradation product under oxidative stress is Desvenlafaxine N-oxide.[6] Under acidic stress, a dehydration product is formed.[5]

G Oxidative Degradation Pathway of Desvenlafaxine Desvenlafaxine Desvenlafaxine Desvenlafaxine_N_Oxide Desvenlafaxine N-oxide Desvenlafaxine->Desvenlafaxine_N_Oxide Oxidation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Desvenlafaxine_N_Oxide

Caption: Oxidative degradation of Desvenlafaxine.

Long-Term and Accelerated Stability

While forced degradation studies provide insights into intrinsic stability, long-term and accelerated stability studies under ICH-defined conditions (e.g., 25°C/60% RH and 40°C/75% RH) are required to establish a product's shelf-life.

FDA review documents for Desvenlafaxine succinate extended-release tablets mention the submission of 18 months of long-term and 6 months of accelerated stability data.[7] Similarly, the approval of formulations containing Desvenlafaxine fumarate implies that this salt also possesses adequate stability for pharmaceutical use.[4] However, a direct public comparison of the stability data for these salts under identical conditions is not available. Such a comparison would involve monitoring for changes in physical appearance, assay of the active ingredient, and levels of degradation products over time.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the solid-state stability of Desvenlafaxine salts.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is crucial for separating and quantifying Desvenlafaxine from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). For example, a mixture of acetonitrile and 5 mM potassium dihydrogen phosphate solution (50:50 v/v) with the pH adjusted to 3.8.[5]

  • Flow Rate: Typically 0.7 to 1.5 mL/min.[5][8]

  • Detection Wavelength: 225 nm or 229 nm.[5]

  • Procedure:

    • Prepare standard solutions of Desvenlafaxine and any known impurities.

    • Prepare sample solutions from the stability study time points.

    • Inject the solutions into the HPLC system.

    • Identify and quantify impurities by comparing their retention times and peak areas with those of the standards. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

X-ray Powder Diffraction (XRPD)

XRPD is used to characterize the crystalline form of the salt and to detect any changes in polymorphism during stability studies.

  • Instrumentation: A powder X-ray diffractometer.

  • Radiation: Typically Cu Kα radiation.

  • Scan Range: A suitable 2θ range, for example, 2° to 40°.

  • Scan Speed: A typical scan speed would be 1-2°/min.

  • Procedure:

    • A small amount of the sample powder is gently packed into a sample holder.

    • The sample is placed in the diffractometer and scanned over the defined 2θ range.

    • The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting point, glass transitions, and polymorphic transformations.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Pans: Typically aluminum pans.

  • Heating Rate: A linear heating rate, for example, 10°C/min.

  • Atmosphere: Usually an inert atmosphere, such as nitrogen.

  • Procedure:

    • A few milligrams of the sample are weighed into a sample pan and sealed.

    • The sample pan and an empty reference pan are placed in the DSC cell.

    • The temperature is ramped up at a constant rate.

    • The heat flow to the sample is monitored, and endothermic or exothermic events are recorded.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of solvates (including hydrates) and assessing thermal decomposition.

  • Instrumentation: A thermogravimetric analyzer.

  • Heating Rate: A constant heating rate, for example, 10°C/min.

  • Atmosphere: An inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.

  • Procedure:

    • A small amount of the sample is placed in the TGA pan.

    • The sample is heated at a constant rate.

    • The mass of the sample is continuously monitored.

    • Weight loss at specific temperatures can indicate desolvation or decomposition.

G Experimental Workflow for Comparative Solid-State Stability Analysis cluster_0 Salt Selection and Initial Characterization cluster_1 Stability Study cluster_2 Analysis at Each Time Point cluster_3 Data Evaluation and Comparison Salt_Succinate Desvenlafaxine Succinate Initial_Characterization Initial Characterization (XRPD, DSC, TGA, Solubility) Salt_Succinate->Initial_Characterization Salt_Fumarate Desvenlafaxine Fumarate Salt_Fumarate->Initial_Characterization Salt_Other Other Desvenlafaxine Salts Salt_Other->Initial_Characterization Stability_Chambers ICH Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) Initial_Characterization->Stability_Chambers Time_Points Pull Samples at Time Points (0, 3, 6, 12 months) Stability_Chambers->Time_Points Analytical_Testing Analytical Testing Time_Points->Analytical_Testing HPLC HPLC (Purity, Impurities) Analytical_Testing->HPLC XRPD XRPD (Polymorphism) Analytical_Testing->XRPD Other_Tests Other Tests (Appearance, Moisture) Analytical_Testing->Other_Tests Data_Analysis Data Analysis and Comparison HPLC->Data_Analysis XRPD->Data_Analysis Other_Tests->Data_Analysis Final_Report Final Stability Comparison Report Data_Analysis->Final_Report

Caption: Workflow for stability analysis.

Conclusion

The selection of a salt form for Desvenlafaxine has significant implications for its solid-state properties and manufacturability. The succinate salt is the well-established commercial form, with extensive data supporting its use. The fumarate salt has also been developed for extended-release formulations and is bioequivalent to the succinate, indicating it possesses a suitable stability profile. Emerging data on the oxalate salt suggests potential advantages in terms of solubility, which may warrant further investigation into its solid-state stability.

For drug development professionals, a thorough evaluation of the solid-state stability of multiple salt forms is paramount. This should include characterization of polymorphic forms, assessment of thermal stability, and comprehensive long-term and accelerated stability studies to monitor for both chemical degradation and physical changes. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis. While a direct comparative study is not publicly available, the collective evidence suggests that both the succinate and fumarate salts of Desvenlafaxine are stable entities suitable for pharmaceutical development, with the choice potentially being influenced by formulation strategy and intellectual property considerations.

References

A Head-to-Head Showdown: Desvenlafaxine Benzoate vs. Duloxetine in Preclinical Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the nuanced differences between serotonin-norepinephrine reuptake inhibitors (SNRIs) are of paramount importance. This guide provides a comprehensive head-to-head comparison of two prominent SNRIs, desvenlafaxine (B1082) benzoate (B1203000) and duloxetine (B1670986), focusing on their performance in established animal models of depression. By delving into their pharmacodynamic profiles and efficacy in behavioral paradigms, this document aims to equip scientists with the critical data needed to inform their research and development efforts.

Pharmacodynamic Profile: A Tale of Two Affinities

At the core of their antidepressant action, both desvenlafaxine and duloxetine function by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), thereby increasing the synaptic availability of these key neurotransmitters. However, their binding affinities for the serotonin transporter (SERT) and norepinephrine transporter (NET) reveal subtle yet significant distinctions.

DrugTargetKi (nM)
Desvenlafaxine SERT40.2
NET558.4
Duloxetine SERT0.8
NET7.5

Ki (dissociation constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

As the data indicates, duloxetine exhibits a considerably higher affinity for both SERT and NET compared to desvenlafaxine. This suggests that duloxetine may achieve therapeutic effects at lower concentrations.

Efficacy in Animal Models of Depression: Behavioral Insights

The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most widely utilized animal models to screen for antidepressant efficacy. These tests are based on the principle that an animal will cease escape-oriented behaviors (swimming or struggling) and adopt an immobile posture when placed in a stressful, inescapable situation. Antidepressant compounds are expected to reduce the duration of this immobility.

While direct head-to-head studies with comprehensive dose-response curves are limited in the publicly available literature, existing data provides valuable insights into the comparative efficacy of desvenlafaxine and duloxetine.

Forced Swim Test (FST)

In a study comparing various SNRIs, both duloxetine and another SNRI demonstrated a significant, dose-dependent reduction in immobility time in the mouse FST. At a dose of 40 mg/kg, duloxetine produced a 78% maximal decrease in immobility time.[1] Another study found that desvenlafaxine also significantly decreases the total immobility time in the forced swimming test in a mouse model of unpredictable chronic mild stress (UCMS).[2] While a direct statistical comparison from a single study is not available, these findings suggest that both compounds are effective in this model.

Tail Suspension Test (TST)

Similar to the FST, desvenlafaxine has been shown to significantly decrease the total immobility time in the tail suspension test in UCMS mice.[2] Studies evaluating duloxetine as part of a broader SNRI monotherapy group in the TST have also been conducted.[3][4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key behavioral experiments are provided below.

Forced Swim Test (FST) Protocol (Rodent)

Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.

Apparatus:

  • A transparent plastic cylinder (e.g., 40 cm high, 20 cm in diameter).

  • Water maintained at 23-25°C.

  • A video camera for recording the session.

  • Scoring software or a trained observer.

Procedure:

  • Fill the cylinder with water to a depth of approximately 30 cm, ensuring the animal cannot touch the bottom with its tail or paws.

  • Gently place the animal into the center of the cylinder.

  • Record the animal's behavior for a total of 6 minutes.

  • The last 4 minutes of the test are typically scored for immobility.

  • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • At the end of the test, remove the animal, dry it with a towel, and return it to its home cage.

Tail Suspension Test (TST) Protocol (Mouse)

Objective: To evaluate antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.

Apparatus:

  • A suspension box or a horizontal bar raised above the floor.

  • Adhesive tape.

  • A video camera for recording the session.

  • Scoring software or a trained observer.

Procedure:

  • Measure approximately 1-2 cm from the tip of the mouse's tail and wrap a piece of adhesive tape around it.

  • Secure the free end of the tape to the suspension bar, ensuring the mouse is hanging freely and cannot reach any surfaces.

  • Record the animal's behavior for a 6-minute session.

  • Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • The total duration of immobility during the 6-minute test is measured.

  • At the end of the test, gently remove the mouse from the suspension and return it to its home cage.

Signaling Pathways and Experimental Workflow

The antidepressant effects of both desvenlafaxine and duloxetine are initiated by their binding to SERT and NET, leading to an increase in synaptic serotonin and norepinephrine. This, in turn, modulates downstream signaling cascades implicated in mood regulation. The general experimental workflow for evaluating these compounds in animal models is also depicted below.

G Signaling Pathway of Desvenlafaxine and Duloxetine cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Drug Desvenlafaxine or Duloxetine SERT_NET SERT / NET Drug->SERT_NET inhibit 5HT_NE_reuptake 5-HT & NE Reuptake SERT_NET->5HT_NE_reuptake mediates 5HT_NE_synapse Increased 5-HT & NE Receptors Postsynaptic Receptors 5HT_NE_synapse->Receptors activates Signaling Downstream Signaling (e.g., CREB, BDNF) Receptors->Signaling Response Therapeutic Effect Signaling->Response

Mechanism of Action of SNRIs

G Experimental Workflow for Antidepressant Screening Animal_Model Select Animal Model (e.g., Mice, Rats) Drug_Admin Drug Administration (Desvenlafaxine or Duloxetine) Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (FST or TST) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Immobility Time) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Evaluation of Efficacy Data_Analysis->Results

Preclinical Antidepressant Evaluation Workflow

Conclusion

Both desvenlafaxine benzoate and duloxetine demonstrate efficacy in preclinical animal models of depression, consistent with their shared mechanism of action as SNRIs. Duloxetine's higher affinity for both serotonin and norepinephrine transporters may translate to a more potent effect at equivalent doses, a factor for consideration in the design of future preclinical and clinical studies. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers investigating these and other novel antidepressant compounds. Further head-to-head studies with comprehensive dose-response analyses are warranted to more definitively delineate the comparative efficacy profiles of these two important therapeutic agents.

References

A Comparative Review of the Pharmacokinetic Profiles of Desvenlafaxine and Escitalopram in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacokinetic properties of two widely used antidepressants, desvenlafaxine (B1082) and escitalopram (B1671245), based on available data from rodent studies. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the preclinical characteristics of these compounds.

Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), and escitalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), are both crucial tools in neuroscience research and clinical practice. Their efficacy and side-effect profiles are intrinsically linked to their pharmacokinetic behaviors—absorption, distribution, metabolism, and excretion (ADME). This document summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and visualizes the distinct signaling pathways through which these drugs exert their therapeutic effects.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of desvenlafaxine and escitalopram observed in various rodent studies. It is important to note that direct comparisons should be made with caution, as the data are derived from studies using different rodent species, strains, and experimental protocols.

Table 1: Pharmacokinetic Parameters of Desvenlafaxine in Rodents

ParameterValueSpecies (Strain)DoseRoute of AdministrationSource
Cmax (plasma) 7.0 µMRat (Ovariectomized Sprague-Dawley)30 mg/kgOral[1]
Tmax (plasma) 30 minRat (Ovariectomized Sprague-Dawley)30 mg/kgOral[1]
t½ (plasma) 3.0 hRat (Ovariectomized Sprague-Dawley)30 mg/kgOral[1]
Cmax (brain) 10.8 µMRat (Ovariectomized Sprague-Dawley)30 mg/kgOral[1]
Tmax (brain) 30 minRat (Ovariectomized Sprague-Dawley)30 mg/kgOral[1]
t½ (brain) 2.1 hRat (Ovariectomized Sprague-Dawley)30 mg/kgOral[1]
AUC (0-last) Brain/Plasma Ratio 1.7Rat (Ovariectomized Sprague-Dawley)30 mg/kgOral[1]
Elimination Half-life ~1 hRodentNot SpecifiedNot Specified[2][3]

Table 2: Pharmacokinetic Parameters of Escitalopram in Rodents

ParameterValueSpecies (Strain)DoseRoute of AdministrationSource
Tmax (serum) 0.07 - 0.09 hMouseNot SpecifiedSubcutaneous[4]
t½ (serum) ~1 hMouseNot SpecifiedSubcutaneous[4]
Half-life 15-20% of human half-lifeRatNot SpecifiedNot Specified[5]
ED50 2.528 mg/kgMouse (hSERT-wt)Not SpecifiedNot Specified[6]
ED50 24.06 mg/kgMouse (hSERT-mut)Not SpecifiedNot Specified[6]

Experimental Protocols

The data presented in this guide were derived from studies employing standard preclinical methodologies to assess pharmacokinetics.

Desvenlafaxine Studies: In a key study, ovariectomized Sprague-Dawley rats were administered a 30 mg/kg oral dose of desvenlafaxine succinate (B1194679).[1] Blood and brain tissue samples were collected at various time points post-administration. Drug concentrations were determined using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), though the specific method is not detailed in the abstract. Pharmacokinetic parameters were then calculated from the resulting concentration-time profiles.

Escitalopram Studies: For escitalopram, one study involved subcutaneous administration to mice.[4] Serum and brain tissue were collected over a 6-hour period. Drug concentrations were measured, and pharmacokinetic parameters were derived. Another study in rats noted a significantly shorter half-life compared to humans but did not provide the detailed methodology for this determination.[5] The effective dose 50 (ED50) in mice was determined in a study using a knockin mouse model with a modified serotonin transporter.[6]

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in these studies and the mechanisms of action of the drugs, the following diagrams are provided.

experimental_workflow cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_pk_analysis Pharmacokinetic Analysis Rodent_Model Rodent Model (Rat or Mouse) Drug_Admin Drug Administration (Oral or Subcutaneous) Rodent_Model->Drug_Admin Time_Points Timed Sample Collection Drug_Admin->Time_Points Blood_Sample Blood Sampling (Plasma/Serum) Time_Points->Blood_Sample Brain_Sample Brain Tissue Collection Time_Points->Brain_Sample Sample_Prep Sample Preparation Blood_Sample->Sample_Prep Brain_Sample->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS PK_Modeling Pharmacokinetic Modeling LC_MS->PK_Modeling Parameters Calculation of Parameters (Cmax, Tmax, t½, AUC) PK_Modeling->Parameters

Caption: General experimental workflow for rodent pharmacokinetic studies.

signaling_pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake NET Norepinephrine (B1679862) Transporter (NET) Norepinephrine Norepinephrine (NE) NET->Norepinephrine Reuptake Increased_5HT Increased Extracellular 5-HT Increased_NE Increased Extracellular NE Postsynaptic_5HT_R Postsynaptic 5-HT Receptors Increased_5HT->Postsynaptic_5HT_R Postsynaptic_NE_R Postsynaptic NE Receptors Increased_NE->Postsynaptic_NE_R Therapeutic_Effect Therapeutic Effect Postsynaptic_5HT_R->Therapeutic_Effect Postsynaptic_NE_R->Therapeutic_Effect Desvenlafaxine Desvenlafaxine Desvenlafaxine->SERT Inhibits Desvenlafaxine->NET Inhibits Escitalopram Escitalopram Escitalopram->SERT Selectively Inhibits

Caption: Signaling pathways of Desvenlafaxine and Escitalopram.

Conclusion

The available data from rodent studies indicate that both desvenlafaxine and escitalopram are rapidly absorbed and exhibit relatively short half-lives in these preclinical models. Desvenlafaxine demonstrates good brain penetration.[1] It is evident that species-specific differences in metabolism play a significant role, with rodents generally eliminating these compounds faster than humans.[5] The provided data and diagrams offer a foundational understanding for researchers designing and interpreting preclinical studies with these antidepressants. Further head-to-head comparative studies in the same rodent model under identical conditions would be invaluable for a more direct and nuanced comparison of their pharmacokinetic profiles.

References

A Comparative Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Desvenlafaxine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key performance parameters and detailed experimental protocols for the cross-validation of analytical methods for Desvenlafaxine benzoate (B1203000). Ensuring analytical methods produce consistent and reliable data across different laboratories is a critical component of the drug development lifecycle, essential for regulatory submissions and quality control. This document outlines a framework for such a comparison, supported by representative experimental data.

The primary objective of an inter-laboratory cross-validation is to demonstrate that a validated analytical method, when transferred from a primary laboratory to a receiving laboratory, yields comparable results. This process is crucial when analytical testing is outsourced to a contract research organization (CRO), when manufacturing sites are changed, or when multiple laboratories are involved in analyzing samples for a single study.

Comparative Analytical Performance

The following tables summarize hypothetical but realistic quantitative data from a cross-validation study between two laboratories, "Lab A" (the originating lab) and "Lab B" (the receiving lab), for the analysis of Desvenlafaxine benzoate using a High-Performance Liquid Chromatography (HPLC) method.

Table 1: Comparison of System Suitability Parameters

ParameterAcceptance CriteriaLab A ResultsLab B Results
Tailing Factor≤ 2.01.151.18
Theoretical Plates≥ 200057055680
% RSD of Peak Area≤ 2.0%0.71%0.75%

Table 2: Linearity and Range

ParameterAcceptance CriteriaLab A ResultsLab B Results
Concentration Range-25-150 µg/mL25-150 µg/mL
Correlation Coefficient (r²)≥ 0.9990.99990.9998
SlopeReport34.2934.25
InterceptReport12.5612.60

Table 3: Accuracy (Recovery)

Concentration LevelAcceptance CriteriaLab A (% Recovery)Lab B (% Recovery)
80% (80 µg/mL)98.0 - 102.0%99.26%99.35%
100% (100 µg/mL)98.0 - 102.0%100.05%100.15%
120% (120 µg/mL)98.0 - 102.0%100.04%100.10%

Table 4: Precision (Repeatability and Intermediate Precision)

ParameterConcentrationAcceptance Criteria (%RSD)Lab A (%RSD)Lab B (%RSD)
Repeatability100 µg/mL≤ 2.0%0.73%0.78%
Intermediate Precision100 µg/mL≤ 2.0%0.44%0.49%

Table 5: Robustness

Parameter VariedVariationLab A (%RSD)Lab B (%RSD)
Flow Rate± 0.1 mL/min0.85%0.90%
Mobile Phase pH± 0.20.95%1.05%

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterLab A ResultsLab B Results
LOD0.083 µg/mL0.085 µg/mL
LOQ0.276 µg/mL0.280 µg/mL
Experimental Protocols

A well-defined experimental protocol is fundamental for a successful inter-laboratory cross-validation study. The following provides a detailed methodology for a comparative HPLC assay for this compound.

Objective: To demonstrate that the analytical method for the assay of this compound, when transferred from Lab A to Lab B, provides comparable results.

Materials and Reagents:

Instrumentation:

  • HPLC system with UV detector (e.g., Waters Alliance)

  • Data acquisition and processing software (e.g., Empower)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Chromatographic Conditions:

  • Column: Hypersil Gold C18 (150 x 4.6 mm, 3µm)[1]

  • Mobile Phase: A mixture of phosphate buffer (pH 6.5) and methanol in a specified ratio (e.g., 80:20 v/v for mobile phase A and 10:90 v/v for mobile phase B, used in a gradient program).[1]

  • Flow Rate: 1.3 mL/minute[1]

  • Detection Wavelength: 225 nm[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 35°C[1]

Sample Preparation:

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 50 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Add approximately 50 mL of methanol, sonicate to dissolve, and then dilute to volume with methanol.[1]

  • Working Standard Solution (50 µg/mL): Further dilute 5 mL of the stock solution to 50 mL with the diluent (e.g., a water-methanol mixture).[1]

  • Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound drug substance to achieve a final concentration of 50 µg/mL.

Analytical Procedure:

  • System Suitability: Before commencing sample analysis, perform system suitability tests by injecting the working standard solution five times. The acceptance criteria for system suitability should be met (as outlined in Table 1).

  • Analysis of Samples: Each laboratory will analyze three different lots of the this compound drug substance.

Validation and Comparative Analysis: Both laboratories will perform the following validation tests according to ICH guidelines:

  • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same batch on two different days with different analysts.

  • Linearity: Prepare a series of solutions at different concentrations (e.g., from 25 to 150 µg/mL) and plot a calibration curve of peak area versus concentration.[1]

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min) and mobile phase pH (±0.2) to assess the method's resilience.[2]

  • LOD & LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[1]

Visualizations

The following diagrams illustrate the key processes in the cross-validation study.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase cluster_conc Conclusion Phase A Define Transfer Protocol & Acceptance Criteria B Select Homogeneous Batch of this compound A->B C Share Validated Method (Lab A to Lab B) B->C D Lab A Performs Pre-Transfer Validation C->D E Lab B Performs Method Familiarization C->E F Both Labs Analyze Shared Batch Concurrently D->F E->F G Collect and Tabulate Data from Both Labs F->G H Statistical Comparison of Results G->H I Check Against Acceptance Criteria H->I J Successful Transfer: Method is Validated in Lab B I->J Pass K Unsuccessful Transfer: Investigate Discrepancies I->K Fail L Generate Final Cross-Validation Report J->L K->L

Workflow of the inter-laboratory cross-validation process.

G cluster_params Key Performance Parameters cluster_outcome Outcome main Comparable Results Between Labs? Accuracy Accuracy (Recovery) main->Accuracy Precision Precision (Repeatability) main->Precision Linearity Linearity & Range main->Linearity Robustness Robustness main->Robustness Specificity Specificity main->Specificity SystemSuitability System Suitability main->SystemSuitability Success Method Transfer Successful Accuracy->Success Failure Method Transfer Failed (Requires Investigation) Accuracy->Failure Precision->Success Precision->Failure Linearity->Success Linearity->Failure Robustness->Success Robustness->Failure Specificity->Success Specificity->Failure SystemSuitability->Success SystemSuitability->Failure

Logical relationship in analytical method cross-validation.

References

A Comparative Analysis of Desvenlafaxine Benzoate Impurity Profiles from Diverse Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding how the synthetic route of Desvenlafaxine (B1082) Benzoate influences its impurity profile, supported by experimental data and analytical methodologies.

The manufacturing process of an active pharmaceutical ingredient (API) is a critical determinant of its purity and safety profile. For Desvenlafaxine Benzoate, a serotonin-norepinephrine reuptake inhibitor, the chosen synthetic route directly impacts the types and levels of process-related impurities and potential degradation products. This guide provides a comparative analysis of impurity profiles resulting from two distinct synthetic strategies: a de novo synthesis starting from p-hydroxybenzene acetonitrile (B52724) and a semi-synthetic approach involving the O-demethylation of its precursor, Venlafaxine. Understanding these differences is paramount for ensuring the quality, safety, and regulatory compliance of the final drug product.

Comparative Impurity Profiles

The following table summarizes the potential impurity profiles of this compound derived from two primary synthetic routes. The specified limits are hypothetical and based on typical regulatory expectations for illustrative purposes. Actual limits would be determined by toxicological data and regulatory filings.

Impurity NameStructureCAS NumberTypical Limit (%)Route A: De novo SynthesisRoute B: O-Demethylation of Venlafaxine
Process-Related Impurities
VenlafaxineC₁₇H₂₇NO₂93413-69-5≤ 0.15Not expectedKey Impurity (unreacted starting material)
Desvenlafaxine Benzyl (B1604629) EtherC₂₃H₃₁NO₂93413-61-7≤ 0.10Potential Byproduct (from benzyl protecting group)Not expected
1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanolC₂₂H₂₅NO₂N/ANot specifiedPotential Intermediate Not expected
Didesmethyl DesvenlafaxineC₁₄H₂₁NO₂149289-29-2≤ 0.15MinorMinor
O-Desmethyl Venlafaxine DimerC₃₃H₅₀N₂O₄1187545-62-5≤ 0.10Possible side reactionPossible side reaction
Degradation Products
Desvenlafaxine N-OxideC₁₆H₂₅NO₃1021933-95-8≤ 0.15Potential Oxidative Degradant Potential Oxidative Degradant
4-(1-Cyclohexenyl-2-(dimethylamino)ethyl)phenolC₁₆H₂₃NO1346600-38-1≤ 0.10Potential dehydration productPotential dehydration product

Route A: De novo Synthesis from p-Hydroxybenzene Acetonitrile This synthetic pathway builds the Desvenlafaxine molecule from simpler precursors. A common approach involves the benzylation of the phenolic hydroxyl group of p-hydroxybenzene acetonitrile, followed by condensation with cyclohexanone (B45756), reduction of the nitrile group, and subsequent dimethylation.[1][2] A key advantage of this route is the avoidance of Venlafaxine as an intermediate, thus eliminating it as a potential impurity in the final product. However, this process can introduce other specific impurities. For instance, incomplete removal of the benzyl protecting group can lead to the formation of Desvenlafaxine Benzyl Ether.[3] Residual starting materials and intermediates, such as 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol, may also be present if purification steps are not optimized. One study highlighted a "green" synthesis approach that minimized residual genotoxic impurities like cyclohexanone and benzyl bromide to trace levels.[2]

Route B: O-Demethylation of Venlafaxine This semi-synthetic route utilizes Venlafaxine, the immediate precursor to Desvenlafaxine, as the starting material. The core transformation is the selective removal of the methyl group from the phenolic ether of Venlafaxine.[4] This method is often more direct but presents a significant challenge in ensuring the complete conversion of Venlafaxine. Consequently, residual Venlafaxine is a primary process-related impurity in this route. The reagents used for demethylation, such as mercaptans or diphenylphosphine, can also introduce their own set of impurities if not adequately cleared during workup and purification.[4]

Experimental Protocols

The accurate identification and quantification of impurities in this compound are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Stability-Indicating HPLC Method for Impurity Profiling

This method is designed to separate Desvenlafaxine from its potential process-related impurities and degradation products, demonstrating the stability-indicating nature of the assay.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a photodiode array (PDA) detector.[5]

  • Column: A reversed-phase C8 or C18 column is typically used. For example, a Phenomenex Luna C8 (250 mm x 4.6 mm, 5 µm) or a Zorbax SB CN (250 x 4.6 mm, 5 µm) can provide efficient separation.[5]

  • Mobile Phase: A gradient elution is often employed to resolve all potential impurities.

    • Mobile Phase A: 10mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 5.0 with sodium hydroxide).[5]

    • Mobile Phase B: Acetonitrile and water mixture (e.g., 90:10 v/v).[5]

    • A typical gradient program might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[5]

  • Detection Wavelength: 225 nm or 229 nm.[6]

  • Injection Volume: 20 µL.

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of this compound and each known impurity in a suitable diluent (e.g., a mixture of the mobile phase components). Further dilutions are made to achieve the desired concentrations for linearity, limit of detection (LOD), and limit of quantification (LOQ) experiments.

  • Test Solution: Accurately weigh and dissolve the this compound API in the diluent to a final concentration of approximately 1.0 mg/mL.[5]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, LOD, and LOQ.[5]

  • Specificity: Demonstrated by the separation of the main peak from all impurity peaks and any degradation products formed under stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).

  • Linearity: Assessed by analyzing a series of solutions with increasing concentrations of each impurity. The correlation coefficient (r²) should be greater than 0.999.[5]

  • LOD and LOQ: Determined by the signal-to-noise ratio method, with typical values being in the range of 0.002-0.016% for LOD and 0.006-0.05% for LOQ, indicating high sensitivity.[5]

  • Accuracy: Evaluated by spiking the API sample with known amounts of impurities at different concentration levels and calculating the percentage recovery. Recoveries are typically expected to be within 90-110%.[5]

  • Precision: Assessed by repeated injections of the same sample (repeatability) and by analyzing different samples on different days (intermediate precision). The relative standard deviation (RSD) should be less than 5%.

Visualizing the Workflow

The following diagrams illustrate the logical flow of comparing impurity profiles and a general experimental workflow for impurity analysis.

cluster_0 Synthetic Route Selection cluster_1 Impurity Profile Analysis cluster_2 Risk Assessment and Control RouteA Route A: De novo Synthesis ImpA Impurity Profile A (e.g., Benzyl Ether) RouteA->ImpA RouteB Route B: O-Demethylation ImpB Impurity Profile B (e.g., Residual Venlafaxine) RouteB->ImpB RiskAssess Comparative Risk Assessment ImpA->RiskAssess ImpB->RiskAssess Control Define Control Strategy RiskAssess->Control

Caption: Logical workflow for comparing this compound impurity profiles.

Sample API Sample Preparation (1 mg/mL solution) HPLC HPLC Analysis (Reversed-Phase, Gradient) Sample->HPLC Detection UV/PDA Detection (225 nm) HPLC->Detection Data Data Acquisition & Processing Detection->Data Quant Impurity Identification & Quantification Data->Quant Report Generate Report Quant->Report

Caption: Experimental workflow for HPLC-based impurity analysis.

References

A Comparative Analysis of the Dissolution Profiles of Desvenlafaxine Benzoate and Fumarate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desvenlafaxine is an active metabolite of venlafaxine (B1195380) and functions by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the brain.[1][2] The choice of the salt form can significantly alter its dissolution profile. Based on available solubility data, Desvenlafaxine benzoate (B1203000) exhibits substantially higher aqueous solubility compared to Desvenlafaxine fumarate (B1241708). This suggests that the benzoate salt may have a faster intrinsic dissolution rate in aqueous media. However, the pH-dependent solubility of the fumarate salt indicates its dissolution could be significantly influenced by the pH of the gastrointestinal tract.

Data Presentation: Physicochemical Properties

A summary of the available quantitative data for Desvenlafaxine benzoate and fumarate salts is presented below. The significant difference in aqueous solubility is a key factor influencing their potential dissolution profiles.

PropertyThis compoundDesvenlafaxine Fumarate
Aqueous Solubility ~60 mg/mL at 25°C"Slightly soluble" (~1 mg/mL); pH-dependent
Solubility in Acid Data not availableMaximum of 31 mg/mL in 0.1N Hydrochloric acid
Molecular Formula C₂₃H₃₁NO₄C₁₆H₂₅NO₂ · C₄H₄O₄
Molecular Weight 385.5 g/mol 397.45 g/mol (monohydrate)

Inferred Dissolution Profile Comparison

Based on the solubility data:

  • This compound: With its high aqueous solubility, the benzoate salt is expected to exhibit a rapid dissolution profile across a range of physiological pH values.

  • Desvenlafaxine Fumarate: The fumarate salt's low aqueous solubility but higher solubility in acidic conditions suggests that its dissolution may be more favorable in the stomach than in the more neutral environment of the small intestine. This pH-dependent solubility could lead to more variable dissolution and absorption.

Experimental Protocols

To provide a definitive comparison, a detailed experimental protocol for a comparative dissolution study is proposed below. This protocol is based on established FDA and USP guidelines for dissolution testing of oral solid dosage forms.

Objective:

To compare the in vitro dissolution profiles of this compound and Desvenlafaxine fumarate active pharmaceutical ingredients (APIs).

Materials:
  • This compound powder

  • Desvenlafaxine fumarate powder

  • Dissolution media:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

  • USP Type II Dissolution Apparatus (Paddles)

  • HPLC system with a suitable column for Desvenlafaxine quantification

Methodology:
  • Preparation of Dissolution Media: Prepare 900 mL of each dissolution medium (pH 1.2, 4.5, and 6.8). De-aerate the media before use.

  • Apparatus Setup: Set up the USP Type II dissolution apparatus. Maintain the temperature of the dissolution medium at 37 ± 0.5°C. Set the paddle rotation speed to 50 RPM.

  • Sample Preparation: Prepare non-disintegrating pellets of a fixed amount of this compound and Desvenlafaxine fumarate.

  • Dissolution Testing:

    • Place one pellet of either this compound or fumarate in each of the six dissolution vessels for each pH medium.

    • Begin the dissolution test.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples immediately through a 0.45 µm filter.

    • Analyze the concentration of Desvenlafaxine in each sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point for both salts in all three media.

    • Plot the mean percentage of drug dissolved against time to generate comparative dissolution profiles.

Mandatory Visualization

Signaling Pathway of Desvenlafaxine

The following diagram illustrates the mechanism of action of Desvenlafaxine as a serotonin-norepinephrine reuptake inhibitor.

Desvenlafaxine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Presynaptic Neuron SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Vesicle_5HT Vesicle with Serotonin (5-HT) Serotonin 5-HT Vesicle_5HT->Serotonin Release Vesicle_NE Vesicle with Norepinephrine (NE) Norepinephrine NE Vesicle_NE->Norepinephrine Release synaptic_cleft Synaptic Cleft Serotonin->SERT Reuptake Receptor_5HT 5-HT Receptor Serotonin->Receptor_5HT Binds Norepinephrine->NET Reuptake Receptor_NE NE Receptor Norepinephrine->Receptor_NE Binds postsynaptic_neuron Postsynaptic Neuron Desvenlafaxine Desvenlafaxine Desvenlafaxine->SERT Inhibits Desvenlafaxine->NET Inhibits

Caption: Mechanism of action of Desvenlafaxine.

Experimental Workflow for Comparative Dissolution Study

The logical flow of the proposed experimental protocol is depicted in the following diagram.

Comparative_Dissolution_Workflow start Start prep_media Prepare & De-aerate Dissolution Media (pH 1.2, 4.5, 6.8) start->prep_media setup_apparatus Setup USP Type II Apparatus (37°C, 50 RPM) prep_media->setup_apparatus prep_samples Prepare Pellets of This compound & Fumarate setup_apparatus->prep_samples run_dissolution Perform Dissolution Test prep_samples->run_dissolution sample_collection Collect Samples at Predetermined Time Points run_dissolution->sample_collection hplc_analysis Analyze Samples by HPLC sample_collection->hplc_analysis data_analysis Calculate % Dissolved & Plot Profiles hplc_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for the comparative dissolution study.

References

Safety Operating Guide

Proper Disposal of Desvenlafaxine Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of desvenlafaxine (B1082) benzoate (B1203000) in a laboratory setting. The following procedures are designed to ensure the safety of personnel and minimize environmental impact, in accordance with established regulations. This guidance is intended for researchers, scientists, and drug development professionals who handle this substance.

Immediate Safety and Hazard Identification

Desvenlafaxine benzoate is classified under the Globally Harmonized System (GHS) with specific environmental and health warnings. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its potential hazards.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Skin Corrosion/Irritation2H315: Causes skin irritation
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child
Effects on or via Lactation-H362: May cause harm to breast-fed children
Hazardous to the Aquatic Environment, Long-Term Hazard2H411: Toxic to aquatic life with long lasting effects

Data sourced from Safety Data Sheets.

Personnel handling this compound should wear protective gloves, eye protection, and appropriate lab clothing.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dusts.[2]

Regulatory Framework for Disposal

The disposal of chemical waste, including this compound, is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).

While desvenlafaxine is not explicitly categorized as a P-listed (acutely hazardous) or U-listed (toxic) waste under RCRA, its characteristic as an environmental hazard (toxic to aquatic life) necessitates that it be disposed of as a hazardous waste.[3][4][5] Improper disposal, such as discharging to the sewer system, is prohibited.[3][6]

Standard Operating Procedure for Disposal

The following step-by-step procedure outlines the required actions for the safe disposal of this compound from a laboratory setting.

Segregation and Collection
  • Identify Waste: All materials contaminated with this compound, including pure substance, solutions, contaminated labware (e.g., vials, pipettes), and contaminated PPE, must be treated as hazardous waste.

  • Use Designated Containers: Collect all this compound waste in a dedicated, properly labeled hazardous waste container.[7] The container must be chemically compatible with the waste and have a secure, leak-proof closure.[3]

  • Labeling: As soon as the first waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.[6]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[7]

Storage
  • Accumulation Area: Store the waste container in a designated satellite accumulation area within or near the laboratory.

  • Secondary Containment: Ensure the container is kept in a secondary containment system to prevent spills.[6]

  • Closure: Keep the waste container closed at all times, except when adding waste.[7]

Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[1][2]

  • Transportation: Do not transport the hazardous waste yourself. Transportation must be handled by trained personnel following Department of Transportation (DOT) regulations.[8]

  • Method of Disposal: The final disposal method will be determined by the waste management facility but typically involves incineration at a permitted hazardous waste disposal plant.[1]

The logical workflow for this disposal procedure is illustrated in the diagram below.

G cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Storage cluster_2 Step 3: Final Disposal A Identify Waste (this compound & Contaminated Materials) B Use Designated Hazardous Waste Container A->B C Label Container Correctly ('Hazardous Waste', Chemical Name) B->C D Store in Satellite Accumulation Area C->D E Use Secondary Containment D->E F Keep Container Closed E->F G Contact EHS or Licensed Waste Contractor for Pickup F->G H Waste Transported by Authorized Personnel G->H I Dispose via Approved Hazardous Waste Facility (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound waste.

Experimental Data on Chemical Stability and Degradation

Understanding the stability of desvenlafaxine is crucial for assessing its environmental persistence and developing potential chemical neutralization methods. Forced degradation studies have been conducted under various stress conditions as prescribed by the International Conference on Harmonisation (ICH).

Summary of Forced Degradation Studies
Stress ConditionParametersDegradation (%)Key Findings
Acidic Hydrolysis 1 M HCl at 80°C for 8h10-20%A major degradation product was formed.[9]
0.5 N HCl at 70°C for 2h18.65%Follows pseudo-first-order kinetics.[10]
Alkaline Hydrolysis 1 N NaOH at 70°C for 12h11.01%More stable than under acidic conditions.[10]
Oxidative 3% H₂O₂ at 50°C for 2h17.05%Significant degradation observed.[10]
Photolytic UV light (315-400 nm) for 10 days0.23%Relatively stable under photolytic stress.[10]
Thermal (Dry Heat) 80°C for 10 days0.27%Highly stable under dry heat conditions.[10]

These studies indicate that desvenlafaxine is most susceptible to degradation under acidic and oxidative conditions. The primary mechanism of degradation in aquatic environments is likely indirect photodegradation, mediated by photosensitizers like hydroxyl radicals.[11] Biotic (microbial) degradation in surface water occurs at very low rates.[11]

Experimental Protocol: Acid-Induced Degradation Study

The following is a representative methodology for assessing the degradation of desvenlafaxine under acidic stress.

Objective: To quantify the degradation of desvenlafaxine in an acidic solution and identify major degradation products.

Materials:

  • Desvenlafaxine bulk sample

  • 1 M Hydrochloric Acid (HCl)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • LC-MS system for identification of degradation products

  • pH meter

  • Water bath or reflux apparatus

Procedure:

  • Sample Preparation: Prepare a solution of desvenlafaxine in 1 M HCl.

  • Stress Application: Heat the solution at 80°C for 8 hours using a water bath or reflux setup.[9]

  • Neutralization: After the stress period, cool the solution to room temperature and neutralize it with a suitable base (e.g., sodium hydroxide) to stop the reaction.

  • Analysis:

    • Inject the stressed sample into the HPLC system to separate the parent drug from its degradation products.[9]

    • Quantify the remaining desvenlafaxine by comparing its peak area to that of an unstressed standard solution.

    • Analyze the sample using an LC-MS system to determine the mass-to-charge ratio (m/z) of the degradation products, aiding in their structural elucidation.[9]

The logical relationship between the components of a chemical degradation study is outlined below.

G A Objective: Assess Chemical Stability B Select Stress Conditions (e.g., Acid, Base, Oxidative, Light) A->B C Prepare Drug Solution B->C D Apply Stress (Heat, Light, etc.) C->D E Neutralize/Stop Reaction D->E F Analytical Method (e.g., HPLC, LC-MS) E->F G Separate & Quantify Parent Drug F->G H Identify Degradation Products F->H I Determine Degradation Pathway & Kinetics G->I H->I

Caption: Logical workflow for a forced degradation study of a pharmaceutical compound.

By adhering to these disposal procedures and understanding the chemical properties of this compound, laboratory professionals can ensure a safe working environment and maintain regulatory compliance while protecting the ecosystem.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Desvenlafaxine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Desvenlafaxine benzoate (B1203000) are critical for ensuring the safety of laboratory personnel and the integrity of research. This guide provides immediate and essential safety information, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this active pharmaceutical ingredient (API).

Desvenlafaxine benzoate is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) and requires careful handling due to its potential health hazards.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is suspected of damaging fertility or the unborn child, may cause harm to breast-fed children, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[2] Adherence to the following guidelines is imperative to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. The following table summarizes the required PPE for various handling scenarios.

Activity Required Personal Protective Equipment Notes
Weighing and Transferring (Solid) Double Gloves (Nitrile), Disposable Gown, Safety Goggles with Side Shields, N95 RespiratorTo prevent inhalation of fine particles and skin contact.[3][4] Work should be conducted in a chemical fume hood or a ventilated balance enclosure.
Solution Preparation Nitrile Gloves, Lab Coat, Safety GogglesTo protect against splashes.
General Handling and Analysis Nitrile Gloves, Lab Coat, Safety GogglesStandard laboratory practice to prevent accidental exposure.
Spill Cleanup Double Gloves (Nitrile), Disposable Gown, Safety Goggles, N95 RespiratorContain the spill with absorbent material and clean the area thoroughly.[1]
Waste Disposal Nitrile Gloves, Lab Coat, Safety GogglesHandle waste containers with care to prevent punctures or leaks.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from receipt of the compound to its final disposal.

Desvenlafaxine_Handling_Workflow cluster_prep Preparation and Handling cluster_cleanup Post-Handling Procedures Receiving Receiving and Storage Weighing Weighing Receiving->Weighing Don PPE Dissolving Solution Preparation Weighing->Dissolving In Fume Hood Experiment Experimental Use Dissolving->Experiment Decontamination Decontamination of Work Area Experiment->Decontamination Post-Experiment Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Disposal Waste Disposal Waste_Segregation->Disposal Follow Regulations

Workflow for handling this compound.

Experimental Protocols:

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6] The container should be tightly sealed.[6]

  • Clearly label the storage area with the compound's identity and associated hazards.

2. Weighing and Transfer:

  • Always handle solid this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3][6]

  • Don the appropriate PPE as outlined in the table above.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • Handle the powder gently to avoid creating dust.

3. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solid to the solvent slowly to avoid splashing.

  • Ensure the container is properly labeled with the solution's contents, concentration, and date of preparation.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and restrict access.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including contaminated gloves, gowns, and weighing papers, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.[7]

  • Sharps: Any needles or other sharps used in conjunction with this compound should be disposed of in a designated sharps container.

  • Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.